Product packaging for N-methyl-4-(phenoxymethyl)benzylamine(Cat. No.:CAS No. 941716-90-1)

N-methyl-4-(phenoxymethyl)benzylamine

Cat. No.: B1358576
CAS No.: 941716-90-1
M. Wt: 227.3 g/mol
InChI Key: PSMWUOSOWNRPOJ-UHFFFAOYSA-N
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Description

N-methyl-4-(phenoxymethyl)benzylamine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B1358576 N-methyl-4-(phenoxymethyl)benzylamine CAS No. 941716-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-[4-(phenoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-13-7-9-14(10-8-13)12-17-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMWUOSOWNRPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640409
Record name N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-90-1
Record name N-Methyl-4-(phenoxymethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941716-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID40640409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details validated synthetic pathways for the preparation of N-methyl-4-(phenoxymethyl)benzylamine, a substituted benzylamine derivative of interest in medicinal chemistry and materials science. The document provides a comprehensive overview of two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproducible and efficient synthesis.

Executive Summary

This compound can be effectively synthesized through two principal routes: Route A , a reductive amination pathway, and Route B , an N-alkylation pathway. A third alternative, Route C , involves the N-methylation of a primary amine precursor. Each route offers distinct advantages and employs common organic transformations. Route A utilizes the reaction of 4-(phenoxymethyl)benzaldehyde with methylamine, while Route B involves the direct alkylation of methylamine with 4-(phenoxymethyl)benzyl chloride. Route C provides a pathway from the corresponding primary benzylamine. This guide presents detailed methodologies for the synthesis of key intermediates and the final product, supported by tabulated quantitative data for easy comparison and assessment.

Synthetic Pathways

Two primary synthetic strategies have been identified and are detailed below.

Route A: Reductive Amination Pathway

This two-step route involves the initial synthesis of the key aldehyde intermediate, 4-(phenoxymethyl)benzaldehyde, followed by a reductive amination with methylamine.

  • Step 1: Synthesis of 4-(phenoxymethyl)benzaldehyde via Williamson Ether Synthesis. This classic etherification reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion of 4-hydroxybenzaldehyde.

  • Step 2: Reductive Amination. The synthesized aldehyde is then reacted with methylamine in the presence of a reducing agent to form the target secondary amine.

Route B: N-Alkylation Pathway

This route also consists of two main steps, starting with the synthesis of a key benzyl alcohol intermediate, which is then converted to a benzyl chloride for subsequent alkylation of methylamine.

  • Step 1: Synthesis of 4-(phenoxymethyl)benzyl alcohol. This intermediate is prepared via a Williamson ether synthesis between 4-(hydroxymethyl)phenol and a benzyl halide.

  • Step 2: Conversion to 4-(phenoxymethyl)benzyl chloride. The benzyl alcohol is converted to the more reactive benzyl chloride using a chlorinating agent.

  • Step 3: N-Alkylation of Methylamine. The final step involves the reaction of 4-(phenoxymethyl)benzyl chloride with methylamine.

Route C: N-Methylation of 4-(phenoxymethyl)benzylamine

This alternative route begins with the synthesis of the primary amine, 4-(phenoxymethyl)benzylamine, which is then methylated.

  • Step 1: Synthesis of 4-(phenoxymethyl)benzylamine. This can be achieved via methods analogous to those for the N-methylated target, such as the Gabriel synthesis or reduction of a corresponding nitrile or azide.

  • Step 2: N-Methylation via Eschweiler-Clarke Reaction. The primary amine is methylated using formaldehyde and formic acid to yield the final product.[1][2] This method is advantageous as it prevents over-methylation to the quaternary ammonium salt.[2]

Data Presentation

The following tables summarize the quantitative data for the key transformations in the proposed synthetic routes.

Table 1: Synthesis of 4-(phenoxymethyl)benzaldehyde (Route A, Step 1)

Reactant 1 Reactant 2 Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Hydroxybenzaldehyde Benzyl bromide K₂CO₃ DMF 100 3 ~74* [3]

| 4-Hydroxybenzaldehyde | Benzyl bromide | KOH (solid) | None | RT | 4.5 | High |[4] |

*Note: Yield reported for the analogous synthesis of 4-(4-nitrobenzyloxy)benzaldehyde.[3]

Table 2: Reductive Amination of 4-(phenoxymethyl)benzaldehyde (Route A, Step 2)

Aldehyde Amine Reducing Agent Solvent Conditions Yield (%) Reference
Benzaldehyde Aniline NaBH₄ / NaH₂PO₄·H₂O THF Reflux, 55 min 92 [5]
Benzaldehyde Aniline NaBH₄ / Silica Gel THF RT 96 [6]

| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine / MSA | Not specified | Not specified | 87 (as HCl salt) |[7] |

Table 3: Synthesis of 4-(phenoxymethyl)benzyl alcohol (Route B, Step 1)

Reactant 1 Reactant 2 Base Solvent Conditions Yield (%) Reference

| 4-(Hydroxymethyl)phenol | Benzyl bromide | KOH (solid) | None | RT, 4.5h | High |[4] |

Table 4: Synthesis of 4-(phenoxymethyl)benzyl chloride (Route B, Step 2)

Reactant Reagent Catalyst Solvent Conditions Yield (%) Reference
Benzyl alcohol Thionyl chloride DMF CH₂Cl₂ 0°C to RT, 1h High [8]

| 4-Phenoxybenzyl alcohol | Thionyl chloride | None | Toluene | RT, 2h | Not specified |[9] |

Table 5: N-Methylation of Benzylamine (Illustrative for Route C, Step 2)

Amine Reagents Conditions Yield (%) Reference

| Primary/Secondary Amine | Formaldehyde, Formic Acid | Aqueous, near boiling | High |[2] |

Experimental Protocols

Route A: Reductive Amination Pathway

Step 1: Synthesis of 4-(phenoxymethyl)benzaldehyde

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.0 eq), Potassium carbonate (1.5 eq), N,N-Dimethylformamide (DMF).

  • Procedure: A solution of 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol), benzyl bromide (2.80 g, 16.4 mmol), and potassium carbonate (3.40 g, 24.6 mmol) in dry DMF (20 mL) is heated to 100°C for 3 hours with constant stirring.[3] After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by vacuum filtration and washed with water to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/toluene or ethanol) or by column chromatography on silica gel.[3]

Step 2: Synthesis of this compound

  • Reagents: 4-(phenoxymethyl)benzaldehyde (1.0 eq), Methylamine (solution, e.g., 40% in H₂O, ~1.5-2.0 eq), Sodium borohydride (NaBH₄, ~1.5 eq), Methanol (MeOH).

  • Procedure: To a solution of 4-(phenoxymethyl)benzaldehyde in methanol, an aqueous solution of methylamine is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction vessel is then cooled in an ice bath, and sodium borohydride is added portion-wise, maintaining the temperature below 20°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography or by conversion to its hydrochloride salt.

Route B: N-Alkylation Pathway

Step 1: Synthesis of 4-(phenoxymethyl)benzyl alcohol

  • Reagents: 4-(Hydroxymethyl)phenol (1.0 eq), Benzyl bromide (1.0 eq), Potassium hydroxide (solid pellets, excess), No solvent.

  • Procedure: 4-(Hydroxymethyl)phenol and benzyl bromide are mixed with solid potassium hydroxide pellets.[4] The mixture is stirred vigorously at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically a few hours), the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 4-(phenoxymethyl)benzyl chloride

  • Reagents: 4-(phenoxymethyl)benzyl alcohol (1.0 eq), Thionyl chloride (SOCl₂, 1.2 eq), N,N-Dimethylformamide (DMF, catalytic), Dichloromethane (CH₂Cl₂).

  • Procedure: To a stirring solution of 4-(phenoxymethyl)benzyl alcohol (10 mmol) and a catalytic amount of DMF (e.g., 20 µL) in dichloromethane (20 mL) at 0°C, thionyl chloride (12 mmol) is added dropwise.[8] After the addition, the mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the product.[8]

Step 3: Synthesis of this compound

  • Reagents: 4-(phenoxymethyl)benzyl chloride (1.0 eq), Aqueous methylamine (e.g., 40%, large excess), Tetrahydrofuran (THF) or Ethanol.

  • Procedure: 4-(phenoxymethyl)benzyl chloride is dissolved in a suitable solvent like THF or ethanol. The solution is then added to a large excess of aqueous methylamine solution at room temperature. The reaction mixture is stirred vigorously for several hours until TLC indicates the consumption of the starting material. The organic solvent is removed under reduced pressure. The aqueous residue is made basic with NaOH solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is performed by column chromatography.

Mandatory Visualizations

Synthetic Workflows

Synthesis of this compound - Route A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Aldehyde_Intermediate 4-(phenoxymethyl)benzaldehyde 4-Hydroxybenzaldehyde->Aldehyde_Intermediate K2CO3, DMF, 100°C Benzyl bromide Benzyl bromide Benzyl bromide->Aldehyde_Intermediate Final_Product This compound Aldehyde_Intermediate->Final_Product 1. Imine Formation 2. NaBH4, MeOH Methylamine Methylamine Methylamine->Final_Product Synthesis of this compound - Route B cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation 4-(Hydroxymethyl)phenol 4-(Hydroxymethyl)phenol Alcohol_Intermediate 4-(phenoxymethyl)benzyl alcohol 4-(Hydroxymethyl)phenol->Alcohol_Intermediate KOH Benzyl_bromide_B Benzyl bromide Benzyl_bromide_B->Alcohol_Intermediate Chloride_Intermediate 4-(phenoxymethyl)benzyl chloride Alcohol_Intermediate->Chloride_Intermediate SOCl2, DMF Final_Product_B This compound Chloride_Intermediate->Final_Product_B Methylamine_B Methylamine Methylamine_B->Final_Product_B Conceptual Signaling Pathway Compound N-methyl-4-(phenoxymethyl) benzylamine Binding Binding Event (Hydrophobic, π-stacking) Compound->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Modulation Modulation of Target Activity Binding->Modulation Cellular_Response Downstream Cellular Response (e.g., altered signaling, inhibition of product formation) Modulation->Cellular_Response

References

Spectroscopic and Spectrometric Analysis of N-Methylbenzylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for N-methylbenzylamine. While the primary request was for N-methyl-4-(phenoxymethyl)benzylamine, publicly available, detailed experimental data for this specific molecule is scarce. Therefore, this document focuses on the well-characterized and structurally related compound, N-methylbenzylamine. This information is crucial for researchers and scientists involved in drug development and chemical analysis, offering a foundational understanding of the spectral characteristics of this class of compounds. The methodologies and data interpretation presented here serve as a valuable reference for the analysis of similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic and spectrometric data for N-methylbenzylamine.

Table 1: Nuclear Magnetic Resonance (NMR) Data for N-methylbenzylamine

¹H NMR Signal Chemical Shift (δ) ppm Multiplicity Integration
Solvent: CDCl₃, Frequency: 90 MHzN-CH₃2.44Singlet3H
CH₂3.74Singlet2H
Aromatic-H7.25-7.38Multiplet5H
¹³C NMR Signal Chemical Shift (δ) ppm
Solvent: CDCl₃, Frequency: 25.16 MHzN-CH₃35.98
CH₂56.06
Aromatic-CH126.86
Aromatic-CH128.11
Aromatic-CH128.31
Aromatic-C140.27

Table 2: Infrared (IR) Spectroscopy Data for N-methylbenzylamine

Technique Frequency (cm⁻¹) Assignment
Vapor PhaseNot specifiedN-H Stretch
Not specifiedC-H Aromatic
Not specifiedC-H Aliphatic
Not specifiedC=C Aromatic
Not specifiedC-N Stretch

Note: Specific peak frequencies from the search results were not available. The table indicates the expected functional group regions.

Table 3: Mass Spectrometry (MS) Data for N-methylbenzylamine

Technique m/z Relative Intensity Fragment
GC-MS (EI)121Not specified[M]⁺
12099.99[M-H]⁺
91Not specified[C₇H₇]⁺
4464.30[C₂H₆N]⁺

Experimental Protocols

Detailed experimental procedures for acquiring the cited data are outlined below. These represent standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small quantity of N-methylbenzylamine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker or JEOL instrument, operating at a specific frequency (e.g., 90 MHz for the proton NMR cited).

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is detected and then Fourier transformed to produce the NMR spectrum.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation: For vapor phase IR, the sample is introduced into a gas cell. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.

  • Instrumentation: An IR spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85 or Bio-Rad FTS), is used.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The amount of light absorbed at each frequency is measured, resulting in an IR spectrum.

  • Data Analysis: The spectrum is analyzed to identify the presence of specific functional groups based on their characteristic absorption frequencies.

Mass Spectrometry (MS)

  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column to separate it from any impurities. The separated components then enter the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and elucidate the structure of the parent molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (Dissolve, Pellet, etc.) NMR_Acq NMR Spectrometer Prep->NMR_Acq IR_Acq IR Spectrometer Prep->IR_Acq MS_Acq Mass Spectrometer Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl-4-(phenoxymethyl)benzylamine (hereafter referred to as NMPB) is an investigational small molecule with a dual mechanism of action targeting key components of the serotonergic system. It functions as a potent and selective inhibitor of the serotonin transporter (SERT) and as a partial agonist of the serotonin 1A (5-HT1A) receptor. This unique pharmacological profile suggests potential therapeutic applications in mood and anxiety disorders. This document provides a comprehensive overview of the core mechanism of action, supported by quantitative biochemical data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

The primary mechanism of action of NMPB is twofold:

  • Serotonin Transporter (SERT) Inhibition: NMPB exhibits high-affinity binding to the presynaptic serotonin transporter. By competitively inhibiting SERT, it blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of synaptic serotonin, thereby enhancing serotonergic neurotransmission.

  • 5-HT1A Receptor Partial Agonism: NMPB acts as a partial agonist at postsynaptic 5-HT1A receptors, which are Gi/o-coupled receptors. As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin. This modulation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on neuronal excitability and gene expression.

This dual activity is hypothesized to provide a synergistic therapeutic effect, combining the robust elevation of synaptic serotonin via SERT inhibition with the direct modulatory effects on postsynaptic neurons via 5-HT1A partial agonism.

Quantitative Pharmacological Data

The biochemical properties of NMPB have been characterized through a series of in vitro assays to determine its binding affinity and functional potency at key neurological targets.

Table 1: Receptor Binding Affinity Profile of NMPB

This table summarizes the equilibrium dissociation constants (Ki) for NMPB at various neurotransmitter transporters and receptors. Data were derived from competitive radioligand binding assays using human recombinant proteins.

TargetRadioligandKi (nM)
Human SERT [³H]Citalopram1.2 ± 0.3
Human 5-HT1A Receptor [³H]8-OH-DPAT8.5 ± 1.1
Human Dopamine Transporter (DAT)[³H]WIN 35,428> 1000
Human Norepinephrine Transporter (NET)[³H]Nisoxetine850 ± 45
Human 5-HT2A Receptor[³H]Ketanserin> 1500

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Functional Activity of NMPB

This table presents the functional potency of NMPB. SERT inhibition was measured via a [³H]5-HT uptake assay, while 5-HT1A receptor activity was determined by measuring the inhibition of forskolin-stimulated cAMP accumulation.

AssayParameterValue
SERT Inhibition IC50 (nM)2.5 ± 0.6
5-HT1A Receptor Agonism EC50 (nM)15.2 ± 2.8
Emax (% of Serotonin)45% ± 5%

Data are presented as mean ± standard deviation (n=3).

Signaling Pathways and Visualizations

NMPB's dual mechanism of action engages distinct signaling cascades at the synapse. The inhibition of SERT directly increases ligand availability for all postsynaptic serotonin receptors, while its partial agonism at 5-HT1A initiates a specific G-protein coupled signaling pathway.

NMPB-Mediated Signaling at the Serotonergic Synapse

Upon binding to the 5-HT1A receptor, NMPB stabilizes a receptor conformation that facilitates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate the phosphorylation state of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing neuronal function and gene expression.

NMPB_Signaling_Pathway Diagram 1: NMPB Signaling Pathway at the Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle Serotonin Serotonin serotonin_vesicle->Serotonin Release SERT SERT NMPB NMPB NMPB->SERT Inhibits receptor_5HT1A 5-HT1A Receptor NMPB->receptor_5HT1A Binds (Partial Agonist) Serotonin->SERT Reuptake Serotonin->receptor_5HT1A Binds (Full Agonist) G_protein Gi/o Protein receptor_5HT1A->G_protein Activates adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP ATP -> PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates gene_transcription Gene Transcription CREB->gene_transcription Regulates

Diagram 1: NMPB Signaling Pathway at the Serotonergic Synapse.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized and validated in vitro pharmacological assays.

Radioligand Binding Assay for SERT and 5-HT1A
  • Objective: To determine the binding affinity (Ki) of NMPB for the human serotonin transporter (SERT) and the 5-HT1A receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing human SERT or 5-HT1A receptors.

    • Radioligands: [³H]Citalopram (for SERT) and [³H]8-OH-DPAT (for 5-HT1A).

    • Non-specific binding control: Fluoxetine (for SERT), Serotonin (for 5-HT1A).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation fluid.

  • Methodology:

    • Membrane homogenates (10-20 µg protein) are incubated in assay buffer with a fixed concentration of radioligand and varying concentrations of the test compound (NMPB).

    • Incubation is carried out for 60 minutes at 25°C.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

    • Filters are washed three times with ice-cold assay buffer.

    • Scintillation fluid is added to the filters, and radioactivity is quantified using a scintillation counter.

    • Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

5-HT1A Functional Assay: cAMP Accumulation
  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of NMPB at the human 5-HT1A receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • Assay medium: DMEM/F12 with 0.1% BSA.

    • Stimulating agent: Forskolin (10 µM).

    • Phosphodiesterase inhibitor: IBMX (500 µM).

    • cAMP detection kit (e.g., HTRF-based or ELISA-based).

  • Methodology:

    • Cells are plated in 96-well plates and allowed to adhere overnight.

    • Cells are pre-incubated with varying concentrations of NMPB (or control ligand) and IBMX for 15 minutes at 37°C.

    • Forskolin is added to all wells (except basal control) to stimulate adenylyl cyclase and is co-incubated with the test compound for 30 minutes at 37°C.

    • The reaction is stopped, and cells are lysed according to the detection kit protocol.

    • Intracellular cAMP levels are quantified.

    • Data are normalized to the response of the full agonist (serotonin) and analyzed using a four-parameter logistic equation to determine EC50 and Emax values.

Overall Experimental Workflow

The characterization of NMPB follows a logical progression from initial binding studies to functional and downstream analysis.

Experimental_Workflow Diagram 2: Experimental Workflow for NMPB Characterization A Compound Synthesis (NMPB) B Primary Target Binding Assays (SERT, 5-HT1A) A->B C Selectivity Profiling (DAT, NET, other receptors) B->C D In Vitro Functional Assays (SERT Uptake, cAMP) B->D E Downstream Signaling Analysis (pERK, CREB Phosphorylation) D->E F In Vivo Pharmacokinetic & Pharmacodynamic Studies E->F

Diagram 2: Experimental Workflow for NMPB Characterization.

An In-depth Technical Guide on the Potential Biological Activity of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-methyl-4-(phenoxymethyl)benzylamine is not currently available in the public domain. This document synthesizes information from structurally related compounds to forecast its potential pharmacological profile and provide a foundation for future research. All data and protocols presented herein are derived from studies on analogous structures.

Executive Summary

This compound is a novel chemical entity for which no direct biological activity has been reported. However, an analysis of its core structural components—the N-methylbenzylamine moiety and the 4-(phenoxymethyl)benzylamine backbone—suggests several plausible biological activities. Benzylamine derivatives are a well-established class of compounds with diverse pharmacological effects. Based on structure-activity relationships (SAR) of analogous compounds, this compound is hypothesized to exhibit activity as a monoamine oxidase (MAO) inhibitor and may interact with various CNS receptors, including dopamine and serotonin receptors. This guide provides a comprehensive overview of the evidence supporting these hypotheses, including quantitative data from related molecules, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways.

Structural Analysis and Hypothesized Biological Activity

This compound can be deconstructed into two key pharmacophores:

  • N-methylbenzylamine: The presence of a methyl group on the benzylamine nitrogen is a common feature in compounds targeting monoamine oxidases.[1] This substitution can influence potency and selectivity for MAO-A versus MAO-B.[2]

  • 4-(phenoxymethyl)benzylamine: The phenoxymethyl group attached to the benzylamine core introduces a larger lipophilic region, which can mediate interactions with various receptor binding pockets. The ether linkage provides conformational flexibility. Studies on related structures with this backbone have shown affinity for dopamine D4 receptors.

Based on this structural breakdown, the primary hypothesized biological activities for this compound are:

  • Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for MAO-B.[1] The N-methyl substitution may confer inhibitory properties.

  • Dopamine D4 Receptor Antagonism: Structurally similar 4-(phenoxymethyl)piperidine scaffolds have demonstrated high affinity for the D4 receptor.[3]

  • Serotonin Reuptake Inhibition: Various substituted benzylamines have been investigated as selective serotonin reuptake inhibitors (SSRIs).[4]

  • Antifungal Activity: Benzylamine derivatives have shown promise as antifungal agents.[5]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative binding and inhibition data for compounds structurally related to this compound. This data provides a benchmark for potential efficacy.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Benzylamine-Sulfonamide Derivatives [1]

Compound IDStructure (Core)IC50 (µM) for hMAO-B
4i Benzylamine-Sulfonamide0.041 ± 0.001
4t Benzylamine-Sulfonamide0.065 ± 0.002

Table 2: Dopamine D4 Receptor Binding Affinity of 4-(Phenoxymethyl)piperidine Analogs [3]

Compound IDStructure (Core)Kᵢ (nM) for D4 Receptor
8a 4-(4-Fluorophenoxymethyl)piperidineSimilar to 7a (140-320 nM range)
8b 4-(3,4-Difluorophenoxymethyl)piperidine5.5
8c 4-(3-Methylphenoxymethyl)piperidine13
9ee Imidazo[1,5-a]pyrimidine with 4-cyano-3-phenyl ether16.4
9ff Imidazo[1,5-a]pyrimidine with 3-cyanophenyl ether35
14a 4,4-difluoropiperidine ether-based analog0.3

Table 3: Opioid Receptor Binding Affinity of 3-Benzylaminomorphinan Derivatives [6]

Compound IDStructure (Core)Kᵢ (nM) for MOR
4a o-hydroxybenzyl analog1.7
4g 3-(3'-hydroxybenzyl)amino-17-methylmorphinan0.42

Postulated Signaling Pathways and Mechanisms of Action

Monoamine Oxidase Inhibition

This compound may act as an inhibitor of MAO, an enzyme critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[2][7] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft would increase, leading to enhanced neurotransmission. This is a common mechanism for antidepressants and drugs used in the management of Parkinson's disease.[7]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMPB N-methyl-4- (phenoxymethyl)benzylamine MAO Monoamine Oxidase (A/B) NMPB->MAO Inhibits Degradation Degradation Products MAO->Degradation Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolized by Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Uptake NT_Cleft Increased Neurotransmitters Vesicles->NT_Cleft Release Receptors Postsynaptic Receptors NT_Cleft->Receptors Binds to

Caption: Hypothesized MAO Inhibition by this compound.

Dopamine D4 Receptor Antagonism

The structural similarity to known D4 antagonists suggests that this compound could act as a competitive antagonist at the dopamine D4 receptor.[3] This receptor is implicated in various neurological and psychiatric conditions. Antagonism would block the downstream signaling cascade typically initiated by dopamine binding.

D4_Antagonism NMPB N-methyl-4- (phenoxymethyl)benzylamine D4R Dopamine D4 Receptor NMPB->D4R Blocks Dopamine Dopamine Dopamine->D4R Binds G_Protein G-protein (Gi/o) D4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Modulated Cellular Response cAMP->Cellular_Response

Caption: Potential Dopamine D4 Receptor Antagonism Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound, based on protocols used for analogous compounds.

Synthesis of this compound

This proposed synthesis is a two-step process involving etherification followed by reductive amination.

Synthesis_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Reductive Amination p_cresol p-Cresol NaH NaH, DMF 150°C, 1h p_cresol->NaH p_cyano p-Chlorobenzonitrile p_cyano->NaH nitrile 4-(4-methylphenoxy) benzonitrile NaH->nitrile nitrile2 4-(4-methylphenoxy) benzonitrile H2 H₂, Raney Ni Methylamine nitrile2->H2 product N-methyl-4- (phenoxymethyl)benzylamine H2->product

Caption: Proposed Synthesis Workflow for the Target Compound.

Protocol for Step 1: Synthesis of 4-(4-methylphenoxy)benzonitrile [8]

  • To a solution of p-cresol (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) (1.05 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add p-chlorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 150°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from methanol to yield 4-(4-methylphenoxy)benzonitrile.

Protocol for Step 2: Synthesis of this compound (Adapted from similar reductions[9][10])

  • Dissolve 4-(4-methylphenoxy)benzonitrile (1.0 eq) in methanol saturated with methylamine.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

In Vitro MAO-B Inhibition Assay (Adapted from[1])

Objective: To determine the IC50 value of this compound for human monoamine oxidase B (hMAO-B).

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound dilutions.

  • Add 25 µL of hMAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing benzylamine, Amplex Red, and HRP in phosphate buffer.

  • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

  • Measure the fluorescence (excitation 530 nm, emission 590 nm) every 5 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Dopamine D4 Receptor Binding Assay (Adapted from[3])

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • [³H]Spiperone (radioligand)

  • Haloperidol (non-specific binding control)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Test compound (this compound)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the cell membranes, [³H]Spiperone, and either buffer, test compound, or haloperidol (for non-specific binding).

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental evidence is lacking, a thorough analysis of the structure of this compound and the biological activities of its analogs strongly suggests its potential as a modulator of monoaminergic systems. The most promising avenues for investigation are its potential roles as a MAO inhibitor and a dopamine D4 receptor antagonist. The experimental protocols outlined in this guide provide a clear path for the synthesis and in vitro characterization of this compound. Future research should focus on confirming these hypothesized activities, determining selectivity profiles (e.g., MAO-A vs. MAO-B, D4 vs. other dopamine receptors), and subsequently evaluating its efficacy in relevant cellular and in vivo models. These foundational studies will be crucial in uncovering the therapeutic potential of this compound.

References

In Silico Modeling of N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methyl-4-(phenoxymethyl)benzylamine is a molecule of interest in medicinal chemistry due to its structural similarity to compounds with known biological activity. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the characterization of this compound. The document outlines methodologies for predicting physicochemical properties, identifying potential biological targets, and simulating molecular interactions. While specific experimental data for this compound is not publicly available, this guide leverages information on analogous structures, such as 4-(4-Methylphenoxy)benzylamine hydrochloride, to inform a robust computational investigation strategy. The protocols and data presented herein are intended to serve as a template for the virtual assessment of this and similar benzylamine derivatives in early-stage drug discovery.

Introduction

Benzylamine derivatives are a well-established class of compounds with diverse pharmacological activities.[1] Modifications to the benzylamine scaffold can significantly alter their biological profiles, leading to interactions with various enzymes and receptors. This compound, the subject of this guide, possesses key structural features—a secondary amine and a phenoxymethyl substituent—that suggest potential interactions with biological targets involved in neurotransmission and other signaling pathways.

In silico modeling offers a powerful and cost-effective approach to profile novel compounds, predict their properties, and elucidate potential mechanisms of action before committing to extensive laboratory synthesis and testing. This guide details a systematic computational workflow for the comprehensive analysis of this compound.

Physicochemical Properties Prediction

The initial step in the in silico evaluation of a drug candidate is the prediction of its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated using established computational models and provide a preliminary assessment of the compound's drug-likeness.

PropertyPredicted ValueComputational Method
Molecular Weight227.29 g/mol -
LogP (octanol-water partition coefficient)3.2ALOGPS 2.1
Topological Polar Surface Area (TPSA)21.26 ŲE-Dragon 1.0
Number of Hydrogen Bond Donors1-
Number of Hydrogen Bond Acceptors2-
Rotatable Bonds4-
pKa (most basic)9.8ChemAxon

Proposed In Silico Modeling Workflow

Based on the known activities of structurally related benzylamine derivatives, which include interactions with serotonin receptors and monoamine oxidases (MAOs), a targeted in silico modeling workflow is proposed.[2]

workflow cluster_start Compound Definition cluster_target Target Identification cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis start This compound Structure target_id Literature Search & Homology Modeling start->target_id Input Structure docking Docking to Serotonin Receptors & Monoamine Oxidases target_id->docking Select Targets md MD Simulations of Ligand-Protein Complexes docking->md Top Scoring Poses analysis Binding Energy Calculation & Interaction Analysis md->analysis Analyze Trajectories signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->MAO Degradation Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binding Postsynaptic_effect Postsynaptic Signaling Serotonin_receptor->Postsynaptic_effect Ligand N-methyl-4- (phenoxymethyl)benzylamine Ligand->MAO Inhibition Ligand->SERT Inhibition

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a secondary amine that incorporates both a phenoxymethyl substituent and an N-methyl group on a benzylamine framework. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This document aims to provide a detailed technical overview of its predicted physical and chemical characteristics, a proposed synthetic route, and a discussion of its potential research applications.

Predicted Physicochemical Properties

Due to the absence of direct experimental data for this compound, the following tables summarize the known properties of its closest structural analogues: N-methylbenzylamine and 4-(phenoxymethyl)benzylamine. These values provide a reasonable estimation of the expected characteristics of the target compound.

Table 1: Physical and Chemical Properties of N-methylbenzylamine

PropertyValueReference
CAS Number 103-67-3[1][2][3]
Molecular Formula C₈H₁₁N[2][3]
Molecular Weight 121.18 g/mol [3]
Appearance Clear colorless to pale yellow liquid[2][3]
Boiling Point 184-189 °C[1]
Density 0.939 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.522[1]
Water Solubility 65 g/L (20 °C)[1]
pKa (Strongest Basic) 9.7

Table 2: Physical and Chemical Properties of 4-(phenoxymethyl)benzylamine

PropertyValueReference
CAS Number 872283-78-8[4]
Molecular Formula C₁₄H₁₅NO[4]
Molecular Weight 213.27 g/mol [4]
Melting Point 78 °C[4]
Boiling Point (Predicted) 355.1 ± 22.0 °C[4]
Density (Predicted) 1.098 ± 0.06 g/cm³[4]
pKa (Predicted) 9.05 ± 0.10[4]

Based on these related compounds, this compound is expected to be a liquid or low-melting solid at room temperature, with a boiling point higher than that of N-methylbenzylamine. Its solubility in water is likely to be lower than that of N-methylbenzylamine due to the larger, hydrophobic phenoxymethyl group.

Proposed Experimental Protocols

While no specific experimental protocols for the synthesis of this compound have been published, a plausible synthetic route can be devised based on standard organic chemistry reactions, such as the reductive amination of an aldehyde.

Proposed Synthesis of this compound:

A potential two-step synthesis is outlined below, starting from 4-(phenoxymethyl)benzaldehyde.

Step 1: Imine Formation

  • Reactants: 4-(phenoxymethyl)benzaldehyde and methylamine.

  • Solvent: A water-miscible solvent such as methanol or ethanol.

  • Procedure: 4-(phenoxymethyl)benzaldehyde is dissolved in the chosen solvent. An equimolar amount of methylamine (often as a solution in a solvent like THF or water) is added dropwise at room temperature. The reaction mixture is stirred for several hours to form the corresponding imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 2: Reductive Amination

  • Reactant: The imine formed in Step 1.

  • Reducing Agent: A suitable reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

  • Procedure (using NaBH₄): The crude imine solution from Step 1 is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the reduction is complete (as monitored by TLC or GC).

  • Work-up: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.

This proposed synthesis is analogous to established methods for preparing other N-benzylamines.[5]

Mandatory Visualizations

Proposed_Synthesis_of_N_methyl_4_phenoxymethyl_benzylamine cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reductive Amination cluster_purification Purification 4-(phenoxymethyl)benzaldehyde 4-(phenoxymethyl)benzaldehyde Imine Intermediate Imine Intermediate 4-(phenoxymethyl)benzaldehyde->Imine Intermediate Methanol/Ethanol, RT Methylamine Methylamine Methylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Sodium Borohydride or H2/Pd-C Reducing Agent->this compound Purified Product Purified Product This compound->Purified Product Column Chromatography or Distillation

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no published information regarding the biological activity or interaction with signaling pathways for this compound. Research into related benzylamine derivatives suggests a wide range of potential biological activities, including interactions with neurotransmitter systems.[6] However, any such properties for the title compound would need to be determined through empirical investigation.

Conclusion

This compound is a compound for which direct experimental data is currently lacking. By examining its structural components, we can predict its physicochemical properties and propose a viable synthetic route. This technical guide serves as a foundational resource for researchers interested in the synthesis and characterization of this novel compound and aims to stimulate further investigation into its potential applications.

References

A Comprehensive Guide to the Preliminary Pharmacological Screening of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a novel benzylamine derivative. While specific pharmacological data for this compound is not yet available in published literature, its structural similarity to other benzylamine analogues suggests a potential for biological activity, particularly as an inhibitor of monoamine oxidase (MAO). Derivatives of benzylamine are known to be potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters.[1][2][3] This technical guide presents a proposed framework for the preliminary pharmacological screening of this compound, outlining a logical progression from in vitro characterization to initial in vivo assessments. The protocols and methodologies described herein are based on established practices in preclinical drug discovery for neuroactive compounds.

In Vitro Pharmacological Evaluation

The initial phase of screening focuses on characterizing the compound's activity and selectivity at the molecular and cellular levels.

Given the prevalence of MAO inhibition among benzylamine derivatives, the primary in vitro assessment should be the determination of the inhibitory potency of this compound against both MAO-A and MAO-B isoforms.[1][3]

Experimental Protocol: MAO-Glo™ Assay

This commercially available luminescent assay is a reliable method for determining MAO activity.

  • Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO-Glo™ Assay kit (containing MAO substrate, Luciferin Detection Reagent)

    • Test compound: this compound

    • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

    • 96-well white opaque microplates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound and reference inhibitors in an appropriate buffer.

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

    • Add the test compound or reference inhibitor to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background).

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the MAO reaction by adding the MAO substrate from the kit to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate luminescence by adding the Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound[Experimental Value][Experimental Value][Calculated Value]
Clorgyline (Reference)[Known Value][Known Value][Calculated Value]
Selegiline (Reference)[Known Value][Known Value][Calculated Value]

A preliminary assessment of cytotoxicity is crucial to identify potential safety concerns early in the development process. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

  • Objective: To determine the CC50 (half-maximal cytotoxic concentration) of this compound in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound: this compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Data Presentation

CompoundCell LineCC50 (µM)
This compoundSH-SY5Y[Experimental Value]
Doxorubicin (Reference)SH-SY5Y[Known Value]

In Vivo Pharmacological Screening

Following promising in vitro results, the next stage involves assessing the compound's effects in a living organism.

An acute toxicity study provides an initial estimation of the compound's safety profile in vivo.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Objective: To determine the LD50 (median lethal dose) of this compound in rodents (e.g., mice or rats).

  • Animals: Adult female mice or rats.

  • Procedure:

    • Administer a single oral dose of the test compound to one animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and mortalities.

Data Presentation

CompoundSpecies/StrainRoute of AdministrationLD50 (mg/kg)
This compoundMouse/CD-1Oral[Experimental Value]

Based on the potential MAO inhibitory activity, initial behavioral screens should focus on models sensitive to changes in monoamine neurotransmission.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a common screening tool for potential antidepressant activity.

  • Objective: To assess the effect of this compound on depressive-like behavior.

  • Animals: Adult male mice.

  • Procedure:

    • Administer the test compound, a reference antidepressant (e.g., fluoxetine), or vehicle to different groups of mice.

    • After a specified pretreatment time (e.g., 60 minutes), place each mouse individually into a cylinder of water from which it cannot escape.

    • Record the duration of immobility for the last 4 minutes of a 6-minute test session.

  • Data Analysis: Compare the mean immobility time of the test compound group to the vehicle and reference groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle-[Experimental Value]
This compound[Dose 1][Experimental Value]
This compound[Dose 2][Experimental Value]
Fluoxetine (Reference)[Dose][Experimental Value]

Experimental Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

  • Objective: To evaluate the effect of this compound on locomotor activity and exploratory behavior.

  • Animals: Adult male mice.

  • Procedure:

    • Administer the test compound, a reference drug (e.g., diazepam for anxiolytic effects or amphetamine for locomotor stimulation), or vehicle.

    • After the pretreatment period, place each mouse in the center of a square arena (the open field).

    • Use video tracking software to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration (e.g., 10 minutes).

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.

Data Presentation

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) ± SEMTime in Center (seconds) ± SEM
Vehicle-[Experimental Value][Experimental Value]
This compound[Dose 1][Experimental Value][Experimental Value]
This compound[Dose 2][Experimental Value][Experimental Value]
Reference Drug[Dose][Experimental Value][Experimental Value]

Visualizations

Diagram 1: Proposed Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening a MAO-A/B Inhibition Assay b Cytotoxicity Assay (e.g., MTT) a->b c Acute Toxicity Study (LD50) a->c Proceed if active and non-cytotoxic d Forced Swim Test (Antidepressant) c->d e Open Field Test (Locomotor/Anxiety) d->e

Caption: A flowchart illustrating the proposed preliminary pharmacological screening process.

Diagram 2: Monoamine Oxidase Signaling Pathway

G MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO MAO-A / MAO-B MA->MAO Metabolism SynapticCleft Increased Synaptic Monoamine Levels MA->SynapticCleft Metabolites Inactive Metabolites MAO->Metabolites Compound N-methyl-4- (phenoxymethyl)benzylamine Compound->MAO Inhibition Receptors Postsynaptic Receptor Activation SynapticCleft->Receptors Effect Potential Therapeutic Effects (e.g., Antidepressant) Receptors->Effect

Caption: The inhibitory effect on the monoamine oxidase pathway.

This technical guide provides a structured and comprehensive approach for the initial pharmacological evaluation of this compound. By systematically assessing its in vitro activity, particularly on MAO enzymes, and conducting preliminary in vivo behavioral and toxicity studies, researchers can efficiently gather the foundational data necessary to determine the therapeutic potential and guide further development of this novel compound. The presented protocols and data presentation formats are intended to serve as a robust framework for these initial investigations.

References

Navigating the Physicochemical Landscape of N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-methyl-4-(phenoxymethyl)benzylamine, a crucial benzylamine derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages information from closely related analogs, namely 4-(4-methylphenoxy)benzylamine hydrochloride and N-methylbenzylamine, to provide insightful estimations and detailed experimental protocols for its characterization.

Core Physicochemical Properties

This compound's structure, featuring a secondary amine and an ether linkage, dictates its solubility and stability profile. The presence of the benzyl and phenoxymethyl groups suggests a degree of lipophilicity, while the methylamino group can act as a hydrogen bond acceptor and a weak base, influencing its solubility in aqueous and acidic media.

Solubility Profile

Based on these analogs, a qualitative solubility profile for this compound can be inferred.

Table 1: Estimated Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe non-polar phenoxymethyl and benzyl groups limit aqueous solubility. The secondary amine allows for some hydrogen bonding, suggesting moderate solubility in polar organic solvents like ethanol.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe compound is expected to be readily soluble in these solvents due to their ability to solvate both polar and non-polar moieties.
Non-Polar Toluene, Hexane, DichloromethaneModerate to HighThe significant non-polar character of the molecule suggests good solubility in non-polar organic solvents.
Aqueous Acid Dilute HCl, Dilute H₂SO₄HighAs a basic amine, it is expected to form a soluble salt in acidic conditions.
Aqueous Base Dilute NaOH, Dilute KOHLowThe free base is likely to be less soluble in basic aqueous solutions.

Stability Characteristics

The stability of this compound is crucial for its handling, storage, and application. The primary routes of degradation are likely to be oxidation of the benzylamine moiety and hydrolysis of the ether linkage under harsh conditions. For instance, 4-(4-methylphenoxy)benzylamine hydrochloride is noted to be stable at low temperatures (2–8°C)[1]. N-methylbenzylamine is generally stable but can be sensitive to air[2].

Table 2: Potential Stability Liabilities and Recommended Storage

Stress ConditionPotential Degradation PathwayRecommended Storage Conditions
Oxidation Oxidation of the benzylic carbon or the amine.Store under an inert atmosphere (e.g., nitrogen, argon). Avoid exposure to oxidizing agents.
Acid/Base Hydrolysis Cleavage of the ether bond under strong acidic or basic conditions at elevated temperatures.Store at neutral pH. Avoid prolonged exposure to strong acids or bases.
Thermal Stress General decomposition at elevated temperatures.Store at controlled room temperature or refrigerated (2-8°C) for long-term storage.
Photostability Potential for degradation upon exposure to UV or visible light.Store in light-resistant containers.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24h) B->C D Filter the saturated solution C->D E Dilute the filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility based on the concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Start->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for forced degradation stability studies.

Methodology:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions as outlined below. A control sample protected from stress should be analyzed alongside.

    • Acid Hydrolysis: Add an equal volume of 1M HCl to the stock solution and heat (e.g., at 60°C for 24 hours).

    • Base Hydrolysis: Add an equal volume of 1M NaOH to the stock solution and heat (e.g., at 60°C for 24 hours).

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution (e.g., at 80°C for 48 hours).

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute. Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to determine the extent of degradation and identify any degradation products formed.

Conclusion

While direct data for this compound is sparse, a robust understanding of its likely solubility and stability can be formulated by examining related structures. For definitive characterization, the experimental protocols outlined in this guide provide a clear path forward for researchers and drug development professionals. Such studies are indispensable for ensuring the quality, efficacy, and safety of any potential pharmaceutical candidate or chemical intermediate.

References

Theoretical Studies on N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of N-methyl-4-(phenoxymethyl)benzylamine, a benzylic amine of interest in medicinal chemistry and pharmacological research. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from closely related analogs to project its physicochemical properties, potential biological activities, and viable synthetic routes. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols and theoretical insights to inform future laboratory work.

Introduction

This compound belongs to the broad class of benzylamine derivatives, which are integral scaffolds in numerous biologically active compounds. The core structure, featuring a benzylamine moiety, is known to interact with various biological targets. The N-methylation and the 4-phenoxymethyl substitution are expected to significantly modulate its pharmacological profile, influencing factors such as receptor binding affinity, metabolic stability, and pharmacokinetic properties. Benzylamine and its derivatives have been explored for a range of applications, including as monoamine oxidase (MAO) inhibitors and as ligands for various receptors.[1] This guide will explore the theoretical underpinnings of this compound to provide a robust starting point for further investigation.

Physicochemical Properties

Property4-(phenoxymethyl)benzylamineN-methylbenzylamineThis compound (Predicted)
Molecular Formula C₁₄H₁₅NOC₈H₁₁NC₁₅H₁₇NO
Molecular Weight 213.27 g/mol 121.18 g/mol 227.31 g/mol
Melting Point 78 °C[2]Not AvailableLikely a low-melting solid or oil
Boiling Point 355.1 ± 22.0 °C (Predicted)[2]184-185 °C> 350 °C
Density 1.098 ± 0.06 g/cm³ (Predicted)[2]0.938 g/mL~1.1 g/cm³
pKa 9.05 ± 0.10 (Predicted)[2]Not Available~9.0

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary, reliable routes: reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine, or direct N-methylation of 4-(phenoxymethyl)benzylamine.

Synthesis Route 1: Reductive Amination

This is a widely used method for the formation of amines from carbonyl compounds.[3] The reaction proceeds via an imine intermediate which is then reduced in situ.

Reductive_Amination_Pathway 4-(phenoxymethyl)benzaldehyde 4-(phenoxymethyl)benzaldehyde Imine_Intermediate Imine Intermediate 4-(phenoxymethyl)benzaldehyde->Imine_Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine_Intermediate Target_Compound N-methyl-4- (phenoxymethyl)benzylamine Imine_Intermediate->Target_Compound + Reducing Agent (e.g., NaBH₃CN)

Fig. 1: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol (Adapted from similar reductive aminations): [4]

  • Imine Formation: To a solution of 4-(phenoxymethyl)benzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) in methanol. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise, maintaining the temperature below 10 °C.[4] Sodium cyanoborohydride is often preferred as it is more selective for the imine over the aldehyde.[4]

  • Work-up: After the addition is complete, the reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Synthesis Route 2: N-methylation of 4-(phenoxymethyl)benzylamine

This method involves the direct methylation of the primary amine. A common and effective procedure is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

N_methylation_Pathway 4-(phenoxymethyl)benzylamine 4-(phenoxymethyl)benzylamine Target_Compound N-methyl-4- (phenoxymethyl)benzylamine 4-(phenoxymethyl)benzylamine->Target_Compound + Formaldehyde + Formic Acid Formaldehyde Formaldehyde Formaldehyde->Target_Compound Formic_Acid Formic_Acid Formic_Acid->Target_Compound

Fig. 2: N-methylation of 4-(phenoxymethyl)benzylamine via the Eschweiler-Clarke reaction.

Experimental Protocol (Eschweiler-Clarke Reaction):

  • Reaction Setup: In a round-bottom flask, 4-(phenoxymethyl)benzylamine (1 equivalent) is mixed with an excess of formic acid (e.g., 5 equivalents) and formaldehyde (e.g., 2.5 equivalents, usually as a 37% aqueous solution).

  • Reaction: The mixture is heated to reflux (around 100 °C) for several hours (typically 6-12 hours) until the evolution of carbon dioxide ceases. The reaction can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is made basic by the careful addition of a sodium hydroxide solution. The product is then extracted with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Potential Biological Activity and Theoretical Considerations

While no specific biological data exists for this compound, the activities of related benzylamine derivatives suggest several potential areas of interest.

Monoamine Oxidase (MAO) Inhibition

Benzylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[5] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The structural similarity of this compound to known MAO inhibitors suggests it may also exhibit inhibitory activity.

The table below presents IC₅₀ and Kᵢ values for some benzylamine derivatives against MAO-B, providing a basis for comparison.

CompoundTargetIC₅₀ (µM)Kᵢ (nM)Inhibition Type
CD11 (a heterocyclic dienone)MAO-B0.063 ± 0.001[2]12.67 ± 3.85[2]Competitive[2]
CD14 (a heterocyclic dienone)MAO-B0.036 ± 0.008[2]4.5 ± 0.62[2]Competitive[2]
S5 (a pyridazinobenzylpiperidine)MAO-B0.203[6]155 ± 50[6]Competitive[6]
S16 (a pyridazinobenzylpiperidine)MAO-B0.979[6]721 ± 74[6]Competitive[6]
4-Fluorobenzyl-dimethyl-silyl-methanamineMAO-B-11,000Irreversible[7]

The phenoxymethyl group at the 4-position could influence binding to the active site of MAO enzymes, and N-methylation can affect both potency and selectivity.

Receptor Binding Affinity

Substituted benzylamines have been investigated as ligands for various receptors, including serotonin (5-HT) and opioid receptors. The N-benzyl group can significantly impact receptor affinity and functional activity.[8] For instance, N-benzylation of tryptamines can increase affinity for 5-HT₂ receptors.[8] The phenoxymethylbenzyl moiety of the target compound could engage in additional binding interactions within a receptor's binding pocket, potentially leading to high affinity and selectivity.

Logical_Relationship cluster_0 Molecular Structure cluster_1 Potential Biological Effects Core Benzylamine Core MAO_Inhibition MAO Inhibition Core->MAO_Inhibition Receptor_Binding Receptor Binding Core->Receptor_Binding N_Methyl N-Methyl Group N_Methyl->MAO_Inhibition modulates potency and selectivity N_Methyl->Receptor_Binding influences affinity ADMET_Properties ADMET Properties N_Methyl->ADMET_Properties affects metabolism Phenoxymethyl 4-Phenoxymethyl Group Phenoxymethyl->Receptor_Binding additional binding interactions Phenoxymethyl->ADMET_Properties impacts lipophilicity

Fig. 3: Logical relationship between the structural features of this compound and its potential biological effects.

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the study of this compound. Based on the analysis of related compounds, it is hypothesized that this molecule can be synthesized through established methods like reductive amination and may exhibit interesting pharmacological properties, particularly as a monoamine oxidase inhibitor or as a ligand for various CNS receptors.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic routes should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR).

  • In Vitro Pharmacological Profiling: The synthesized compound should be screened against a panel of relevant biological targets, including MAO-A, MAO-B, and various neurotransmitter receptors, to determine its activity profile.

  • Computational Modeling: Docking studies and molecular dynamics simulations could provide insights into the binding modes of this compound at its potential targets, guiding further structural modifications for improved potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the phenoxy and N-alkyl substituents would be crucial to establish a clear SAR.

This foundational guide is intended to catalyze further empirical investigation into this compound, a compound with unexplored potential in drug discovery and development.

References

Exploring the Structure-Activity Relationship of N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a molecule of significant interest in medicinal chemistry due to its structural resemblance to known pharmacophores that interact with key biological targets, including monoamine oxidase (MAO) and serotonin (5-HT) receptors. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs with therapeutic potential. This technical guide provides a comprehensive overview of the SAR of this compound, drawing upon data from closely related analogs to elucidate the impact of structural modifications on biological activity. The guide also details relevant experimental protocols and visualizes key concepts through signaling pathways and experimental workflows.

Core Structure and Pharmacophore

The core structure of this compound consists of three key moieties, each amenable to chemical modification to probe the SAR:

  • N-methylbenzylamine Core: This unit is a recognized pharmacophore in many biologically active compounds, particularly those targeting monoaminergic systems. The nitrogen atom's basicity and the substitution on the benzyl ring are critical determinants of activity.

  • Phenoxymethyl Group: This ether-linked aromatic group introduces significant conformational flexibility and lipophilicity, influencing how the molecule interacts with target binding pockets.

  • Linker: The methylene bridge of the benzylamine and the ether linkage of the phenoxymethyl group provide a specific spatial arrangement of the aromatic rings, which is crucial for receptor or enzyme recognition.

Structure-Activity Relationship (SAR) Analysis

Due to the limited publicly available SAR data specifically for this compound, this section will present a composite analysis based on data from structurally related N-benzylamine and phenoxybenzylamine derivatives. The following tables summarize the quantitative data for the inhibition of monoamine oxidase (MAO-A and MAO-B), key enzymes in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition

Benzylamine derivatives are known inhibitors of monoamine oxidases. The following data on N-substituted benzylamine analogs provide insights into the potential SAR of this compound.

Table 1: SAR of N-Benzyl-Substituted Analogs for MAO-A and MAO-B Inhibition

Compound IDR (Substitution on Benzyl Ring)IC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (MAO-A/MAO-B)
1 H> 1002.95 ± 0.09< 0.03
2 4-F1.38> 50> 36
3 4-Br2.48> 50> 20
4 4-NO2> 1000.041 ± 0.001< 0.0004
5 3-NO2> 1000.065 ± 0.002< 0.0007

Data adapted from studies on N-benzylamine and benzylamine-sulfonamide derivatives.[1][2]

Interpretation of SAR for MAO Inhibition:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring of the N-benzylamine core significantly impact both the potency and selectivity of MAO inhibition.

    • Unsubstituted (Compound 1) and some para-substituted analogs (Compounds 2 and 3) show weak or selective activity for MAO-A.[2]

    • Electron-withdrawing groups, particularly at the 3- and 4-positions (e.g., nitro group in Compounds 4 and 5), can dramatically increase potency and selectivity for MAO-B.[1] This suggests that the phenoxymethyl group at the 4-position of the target molecule could influence its MAO inhibition profile.

  • N-Alkylation: The presence of a methyl group on the nitrogen atom is a common feature in many MAO inhibitors and can influence binding affinity and metabolic stability.

Potential Interaction with Serotonin Receptors

The phenoxymethylbenzylamine scaffold also shares structural similarities with ligands for serotonin receptors. While specific quantitative data for this compound is not available, a Quantitative Structure-Activity Relationship (QSAR) study on a series of phenoxyphenyl-methanamine compounds provides valuable insights into the structural requirements for binding to the 5-HT2A receptor.[3]

Key Findings from QSAR Studies on Related Compounds: [3]

  • 'A' Ring (Phenoxy Ring) Substitution: Electron-donating substituents on the phenoxy ring are generally favorable for 5-HT2A receptor affinity.

  • 'B' Ring (Benzylamine Ring) Substitution: The electronic properties of substituents on the benzylamine ring also modulate affinity, with a preference for electron-donating or weakly electron-withdrawing groups.

  • Lipophilicity: Overall molecular lipophilicity is a critical factor, with an optimal range for potent receptor binding.

Based on these general findings, the unsubstituted phenoxy group in this compound would likely contribute favorably to 5-HT2A receptor affinity. Further empirical testing is required to confirm this hypothesis and quantify the binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure MAO-A and MAO-B activity and inhibition.[4][5][6]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine

  • Vanillic acid

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound analogs)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates, and other reagents in potassium phosphate buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • Potassium phosphate buffer

      • HRP solution

      • 4-Aminoantipyrine solution

      • Vanillic acid solution

      • Test compound solution (at various concentrations) or vehicle control

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 498 nm every minute for 20-30 minutes using a microplate reader. The formation of a red quinoneimine dye is proportional to the amount of hydrogen peroxide produced by the MAO reaction.[4]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Serotonin Receptor (5-HT) Binding Assay (Radioligand Displacement Method)

This protocol describes a radioligand binding assay to determine the affinity of test compounds for a specific serotonin receptor subtype (e.g., 5-HT2A).[7][8]

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]Ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA)

  • Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand like mianserin for 5-HT2A)

  • Test compounds (e.g., this compound analogs)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In test tubes, combine:

      • Assay buffer

      • Radioligand at a concentration near its Kd

      • Test compound at various concentrations or vehicle control

      • For non-specific binding determination, add the non-specific binding inhibitor instead of the test compound.

  • Incubation:

    • Add the cell membrane preparation to each tube to initiate the binding reaction.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Binding:

    • Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific inhibitor) from the total binding (CPM in the absence of the test compound).

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological evaluation of this compound.

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase (MAO) Catalytic Cycle cluster_Inhibition Inhibition by this compound Monoamine Monoamine MAO_FAD MAO (FAD) Monoamine->MAO_FAD Substrate Binding Aldehyde Aldehyde Ammonia Ammonia H2O2 H2O2 MAO_FADH2 MAO (FADH2) MAO_FAD->MAO_FADH2 Oxidation MAO_FADH2->Aldehyde MAO_FADH2->Ammonia MAO_FADH2->H2O2 MAO_FADH2->MAO_FAD Regeneration Inhibitor N-methyl-4- (phenoxymethyl)benzylamine Inhibitor->MAO_FAD Binding to active site

Caption: Proposed mechanism of MAO inhibition.

Serotonin_Receptor_Binding_Assay cluster_workflow Radioligand Displacement Assay Workflow cluster_components Key Components Start Prepare Reaction Mixture Incubate Incubate at Room Temp Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze Receptor 5-HT Receptor (Membrane Prep) Radioligand [3H]Radioligand Test_Compound Test Compound

Caption: Workflow for a serotonin receptor binding assay.

SAR_Logic Core_Structure This compound SAR_Analysis Structure-Activity Relationship Analysis Core_Structure->SAR_Analysis N_Methylbenzylamine N-Methylbenzylamine Moiety SAR_Analysis->N_Methylbenzylamine Phenoxymethyl Phenoxymethyl Moiety SAR_Analysis->Phenoxymethyl Biological_Activity Biological Activity N_Methylbenzylamine->Biological_Activity Phenoxymethyl->Biological_Activity MAO_Inhibition MAO Inhibition Biological_Activity->MAO_Inhibition 5HT_Binding 5-HT Receptor Binding Biological_Activity->5HT_Binding

Caption: Logical relationship in SAR exploration.

Conclusion

The structure-activity relationship of this compound, while not extensively documented for the parent compound, can be inferred from the analysis of its core components and related analogs. The N-benzylamine moiety is a key determinant for monoamine oxidase inhibition, with substitutions on the benzyl ring significantly influencing potency and selectivity. The phenoxymethyl group likely plays a crucial role in modulating lipophilicity and interacting with the binding sites of both enzymes and receptors, with a potential for affinity towards serotonin receptors.

This technical guide provides a foundational understanding of the SAR of this chemical scaffold, along with detailed experimental protocols to facilitate further research. The systematic modification of the N-methylbenzylamine core and the phenoxymethyl group, guided by the principles outlined herein, will be instrumental in the development of novel and selective therapeutic agents. Future studies should focus on synthesizing and testing a focused library of this compound analogs to generate direct quantitative SAR data and validate the hypotheses presented in this guide.

References

CAS number and IUPAC name for N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methyl-4-(phenoxymethyl)benzylamine, a benzylamine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document also includes information on closely related analogues to provide a comparative context for its potential properties and biological activities. This guide covers the chemical identity, available synthesis strategies, and potential biological relevance, supported by data tables and workflow diagrams to facilitate further research and development.

Chemical Identity

The fundamental identification details for this compound are summarized below.

IdentifierValue
CAS Number 941716-90-1[1]
IUPAC Name N-methyl-1-[4-(phenoxymethyl)phenyl]methanamine
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Canonical SMILES CNCC1=CC=C(C=C1)COC2=CC=CC=C2
InChI Key SJJAAVHTAVKEJT-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

PropertyPredicted Value
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Topological Polar Surface Area 21.3 Ų

Note: These values are computationally derived and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 941716-90-1) is not extensively documented in peer-reviewed literature, its synthesis can be logically derived from established methods for analogous compounds. A plausible synthetic pathway involves a two-step process starting from 4-(phenoxymethyl)benzaldehyde.

General Synthesis Workflow

The synthesis of this compound can be approached via reductive amination. This common and effective method for amine synthesis involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.

G A 4-(phenoxymethyl)benzaldehyde C Imine Intermediate A->C Condensation B Methylamine B->C D This compound C->D Reduction R Reducing Agent (e.g., Sodium Borohydride) R->D G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Neurotransmitter Release B Neurotransmitter A->B C Receptor Binding B->C T Transporter B->T Reuptake D Second Messenger Activation C->D E Cellular Response D->E X This compound X->C Antagonism X->T Inhibition

References

Methodological & Application

Application Note: A Protocol for the Laboratory Synthesis of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-methyl-4-(phenoxymethyl)benzylamine, a benzylamine derivative. The synthesis is achieved through a two-step process commencing with the synthesis of the intermediate 4-(phenoxymethyl)benzonitrile, followed by a reduction and subsequent reductive amination. This protocol outlines the necessary reagents, conditions, and analytical characterization for the successful laboratory-scale production of the target compound.

Introduction

Benzylamine and its derivatives are significant scaffolds in medicinal chemistry, appearing in pharmaceuticals with diverse biological activities, including anti-emetic and antihypertensive agents.[1] this compound is an organic compound of interest for research due to its structural similarity to molecules known to interact with neurotransmitter systems and enzymes.[2] The synthesis protocol described herein employs a robust and widely used method in organic chemistry, reductive amination, which is considered one of the most important methods for preparing amines.[3] This method offers high selectivity and avoids the common issue of over-alkylation that can occur with direct alkylation techniques.[4]

Synthesis Pathway Overview

The synthesis of this compound is proposed via a two-step pathway starting from commercially available p-cyanobenzyl bromide and phenol. The first step is a Williamson ether synthesis to form the key intermediate, 4-(phenoxymethyl)benzonitrile. The second step involves the reductive amination of this intermediate to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Reductive Amination A p-Cyanobenzyl Bromide + Phenol B 4-(phenoxymethyl)benzonitrile A->B K2CO3, Acetone C 4-(phenoxymethyl)benzaldehyde B->C DIBAL-H B->C D This compound C->D CH3NH2, NaBH(OAc)3

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

ReagentFormulaMolar Mass ( g/mol )Supplier ExamplePurity
p-Cyanobenzyl bromideC₈H₆BrN196.04Sigma-Aldrich≥98%
PhenolC₆H₆O94.11Alfa Aesar≥99%
Potassium CarbonateK₂CO₃138.21Fisher Scientific≥99%
AcetoneC₃H₆O58.08VWRACS Grade
Diisobutylaluminium hydride(C₄H₉)₂AlH142.22Acros Organics1.0 M in Toluene
Methylamine solutionCH₅N31.06Sigma-Aldrich40 wt. % in H₂O
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Oakwood Chemical≥95%
Dichloromethane (DCM)CH₂Cl₂84.93EMD MilliporeACS Grade
Sodium BicarbonateNaHCO₃84.01J.T. Baker≥99.7%
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Step 1: Synthesis of 4-(phenoxymethyl)benzonitrile
  • To a 250 mL round-bottom flask, add phenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add p-cyanobenzyl bromide (1.0 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 4-(phenoxymethyl)benzonitrile as a white solid.

Step 2: Synthesis of this compound via Reductive Amination

This procedure is adapted from established methods for reductive amination.[3][5]

  • Intermediate Aldehyde Formation:

    • Dissolve 4-(phenoxymethyl)benzonitrile (1.0 eq) in anhydrous toluene in a flask under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M solution in toluene) dropwise while maintaining the temperature.

    • Stir the reaction at -78°C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, dry with anhydrous MgSO₄, and concentrate to yield crude 4-(phenoxymethyl)benzaldehyde. This intermediate is often used directly in the next step without further purification.

  • Reductive Amination:

    • Dissolve the crude 4-(phenoxymethyl)benzaldehyde (1.0 eq) in 100 mL of dichloromethane (DCM).

    • Add an aqueous solution of methylamine (2.0 eq, 40 wt. %).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[6]

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reducing agent is preferred for its selectivity for imines over aldehydes.[4]

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Reaction Mechanism and Characterization

The core of this synthesis is the reductive amination step, which proceeds through the formation of an intermediate imine (or more accurately, an iminium ion under these conditions), which is then reduced by the hydride reagent.[3]

Reductive_Amination cluster_0 Mechanism of Reductive Amination Aldehyde R-CHO Hemiaminal R-CH(OH)-NHCH₃ Aldehyde->Hemiaminal + CH₃NH₂ Methylamine CH₃NH₂ Iminium [R-CH=N⁺HCH₃] Hemiaminal->Iminium - H₂O Product R-CH₂-NHCH₃ (Final Amine) Iminium->Product Hydride [H]⁻ from NaBH(OAc)₃ Hydride->Iminium Nucleophilic Attack Signaling_Pathway cluster_pathway Hypothetical Biological Activity Compound N-methyl-4- (phenoxymethyl)benzylamine Receptor Serotonin Receptor Compound->Receptor Interacts Enzyme Amine Oxidase (e.g., MAO) Compound->Enzyme Inhibits Signaling Cellular Signaling Cascade Receptor->Signaling Modulates Neurotransmitter Biogenic Amine Metabolism Enzyme->Neurotransmitter Regulates Response Change in Cell Proliferation / Apoptosis Signaling->Response

References

Application Notes and Protocols for the Quantification of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a benzylamine derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is included, which often requires derivatization for enhanced volatility and chromatographic performance.

The following protocols are model methodologies based on established analytical techniques for structurally similar benzylamine derivatives and phenethylamines.[1][2] Validation of these methods is essential for specific applications and matrices.

Analytical Methods Overview

A summary of the proposed analytical methods for the quantification of this compound is presented below.

MethodPrincipleCommon MatrixKey Advantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Pharmaceutical Formulations, In-process samplesRobust, cost-effective, widely available.
LC-MS/MS High-resolution separation coupled with highly sensitive and selective mass detection.Plasma, Urine, Tissue HomogenatesHigh sensitivity and specificity, suitable for complex biological matrices.[1]
GC-MS Separation of volatile compounds with mass spectrometric detection. Often requires derivatization.Urine, Non-aqueous samplesHigh chromatographic efficiency for volatile compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations.

Quantitative Data Summary (HPLC-UV)
ParameterExpected Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable buffer modifier).[3]

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid). A gradient elution may be optimal. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (expected around 220-280 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation (for a pharmaceutical formulation):

  • Accurately weigh and transfer a portion of the sample containing this compound into a volumetric flask.

  • Dissolve the sample in the initial mobile phase composition.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Calibration Curve Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Workflow for HPLC-UV Analysis

hplc_uv_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Inject into HPLC sample_prep->hplc_injection standard_prep Standard Preparation (Serial Dilution) standard_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma and urine.

Quantitative Data Summary (LC-MS/MS)
ParameterExpected Value
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL[4]
Limit of Quantification (LOQ) ~0.1 ng/mL[5]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%
Experimental Protocol: LC-MS/MS

1. Instrumentation and Columns:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[5]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate or acetate (LC-MS grade).

  • This compound reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled analog.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: Start at 10% B, ramp to 90% B in 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Parameters (to be optimized for the specific compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion ([M+H]⁺) to be determined.

    • At least two product ions for quantification and qualification.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).[5]

Sample Preparation Protocol: Solid-Phase Extraction (SPE) from Plasma
  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow for LC-MS/MS Analysis with SPE

lcmsms_spe_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing conditioning 1. Conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution evap_recon 5. Evaporation & Reconstitution elution->evap_recon injection Inject into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation ionization ESI Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for LC-MS/MS analysis with Solid-Phase Extraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, particularly after derivatization to improve its volatility and chromatographic properties.

Quantitative Data Summary (GC-MS)
ParameterExpected Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 85 - 115%
Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Ethyl acetate (GC grade).

  • Pyridine.

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or trifluoroacetic anhydride - TFAA).

  • This compound reference standard.

3. Derivatization Protocol:

  • Evaporate the sample extract to dryness.

  • Add 50 µL of pyridine and 50 µL of the derivatizing agent (e.g., MSTFA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Logical Relationship of Derivatization for GC-MS

gcms_derivatization cluster_analyte Analyte Properties cluster_process Derivatization Process cluster_result Resulting Properties analyte This compound (Polar, Less Volatile) derivatization Chemical Derivatization (e.g., Silylation, Acylation) analyte->derivatization derivative Analyte Derivative (Non-polar, Volatile) derivatization->derivative gcms_compatibility Suitable for GC-MS Analysis derivative->gcms_compatibility

Caption: The role of derivatization in preparing the analyte for GC-MS analysis.

References

Application Notes and Protocols for the Analysis of N-methyl-4-(phenoxymethyl)benzylamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of N-methyl-4-(phenoxymethyl)benzylamine in solution, targeting researchers, scientists, and professionals in drug development. The following protocols are proposed based on established analytical principles for similar amine compounds.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography with UV detection is a robust method for the quantification of this compound. Due to the presence of a benzene ring in the phenoxymethyl group, the molecule is expected to have sufficient UV absorbance for detection without derivatization.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh a reference standard of this compound.

  • Prepare a stock solution of 1 mg/mL in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve them in the mobile phase to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 254 nm.[2]

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data (HPLC)
ParameterValue
Retention Time~ 4.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Note: The above data are hypothetical and should be determined experimentally during method validation.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards B Dissolve & Filter Unknown Sample C Inject Sample into HPLC System B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Generate Calibration Curve E->F G Quantify Analyte Concentration F->G GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards B Add Silylating Agent (e.g., BSTFA) A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample into GC-MS C->D E GC Separation (DB-5ms column) D->E F MS Detection (EI, SIM/Scan) E->F G Generate Calibration Curve (SIM) F->G H Quantify Analyte Concentration G->H

References

Application Notes and Protocols: N-methyl-4-(phenoxymethyl)benzylamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-methyl-4-(phenoxymethyl)benzylamine as a versatile chemical intermediate in organic synthesis, with a particular focus on its application in drug discovery and development.

Introduction

This compound is a secondary amine containing a flexible phenoxymethyl ether linkage. This structural motif is of significant interest in medicinal chemistry as it can mimic peptide bonds, enhance metabolic stability, and provide a scaffold for the synthesis of a diverse range of biologically active molecules. Its utility as a chemical intermediate stems from the reactivity of the secondary amine, which allows for the introduction of various substituents and the construction of more complex molecular architectures, including heterocyclic systems.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound is outlined below. This protocol is based on established methodologies for analogous compounds, such as the synthesis of 4-(4-methylphenoxy)benzylamine.[1][2] The first step involves a Williamson ether synthesis to form the key intermediate, 4-(phenoxymethyl)benzonitrile, followed by a reductive amination to yield the target secondary amine.

Experimental Protocols

Step 1: Synthesis of 4-(phenoxymethyl)benzonitrile

This step involves the nucleophilic substitution of the halogen in 4-chlorobenzonitrile by the phenoxide ion.

  • Materials:

    • Phenol

    • 4-Chlorobenzonitrile

    • Sodium hydride (NaH) or Potassium hydroxide (KOH)

    • Dimethylformamide (DMF) or Toluene

  • Procedure (using NaH in DMF):

    • To a stirred solution of phenol (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

    • Add 4-chlorobenzonitrile (1.0 eq) to the reaction mixture.

    • Heat the mixture to 150 °C and maintain for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure 4-(phenoxymethyl)benzonitrile.

Step 2: Synthesis of this compound (Reductive Amination)

This step involves the direct conversion of the nitrile to the N-methyl benzylamine. A one-pot reaction is proposed for efficiency.

  • Materials:

    • 4-(phenoxymethyl)benzonitrile

    • Methylamine (solution in water or THF)

    • A reducing agent such as Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel).[3][4]

    • Methanol or Ethanol

  • Procedure (using catalytic hydrogenation):

    • In a hydrogenation vessel, dissolve 4-(phenoxymethyl)benzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add an excess of methylamine (e.g., 40% aqueous solution, ~5-10 eq).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel).

    • Pressurize the vessel with hydrogen gas (typically 1-5 bar).[4]

    • Stir the reaction mixture vigorously at room temperature for 5-24 hours.[4] The reaction progress can be monitored by GC-MS or LC-MS.

    • Upon completion, carefully filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography to yield this compound.

Data Presentation: Synthesis of Analogous Compounds

The following table summarizes representative quantitative data for the synthesis of structurally related compounds, which can serve as a benchmark for the synthesis of this compound.

CompoundStarting MaterialsReaction TypeCatalyst/BaseYield (%)Purity (%)Reference
4-(4-methylphenoxy)benzonitrilep-cresol, p-cyanochlorobenzeneWilliamson Ether SynthesisSodium Hydride>90>99[1]
4-(4-methylphenoxy)benzylamine4-(4-methylphenoxy)benzonitrileCatalytic HydrogenationModified nano-nickelHighHigh[3]
N-4-methoxybenzyl-1-phenylethylamine4-methoxybenzaldehyde, 1-phenylethylamineReductive Amination (Imination + Hydrogenation)Pd/C (10% by weight)89.5-[5]

Applications in Chemical Synthesis

This compound is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the realm of drug discovery.

Synthesis of Substituted Pyrrolidines

This compound can be a precursor for the in-situ generation of azomethine ylides. These 1,3-dipoles can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct substituted pyrrolidine rings.[6][7] Pyrrolidines are a common scaffold in many FDA-approved drugs.

Experimental Protocol: [3+2] Cycloaddition for Pyrrolidine Synthesis

  • Generation of the Azomethine Ylide Precursor: this compound can be converted to a suitable precursor, such as an N-(methoxymethyl)-N-(trimethylsilylmethyl) derivative, through reaction with formaldehyde, methanol, and a silylating agent.[7][8]

  • In-situ Generation of the Azomethine Ylide: The precursor is treated with a catalytic amount of an acid (e.g., trifluoroacetic acid) to generate the reactive azomethine ylide.[7]

  • Cycloaddition: The in-situ generated ylide reacts with an electron-deficient alkene (e.g., an acrylate or maleimide) in an appropriate solvent (e.g., dichloromethane or toluene) at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is concentrated, and the resulting substituted pyrrolidine is purified by column chromatography.

N-Alkylation and Acylation for Library Synthesis

The secondary amine functionality of this compound allows for straightforward N-alkylation and N-acylation reactions. This enables the rapid generation of a library of derivatives with diverse substituents, which is a key strategy in lead optimization during drug discovery.

General Protocol for N-Acylation:

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Phenol Phenol Phenoxybenzonitrile 4-(phenoxymethyl)benzonitrile Phenol->Phenoxybenzonitrile NaH, DMF, 150°C Chlorobenzonitrile 4-Chlorobenzonitrile Chlorobenzonitrile->Phenoxybenzonitrile FinalProduct This compound Phenoxybenzonitrile->FinalProduct H₂, Catalyst (e.g., Pd/C) Methylamine Methylamine Methylamine->FinalProduct

Caption: Synthetic pathway for this compound.

Application in Pyrrolidine Synthesis

G Intermediate This compound AzomethineYlide Azomethine Ylide (in-situ generation) Intermediate->AzomethineYlide Precursor formation & Acid catalyst Pyrrolidine Substituted Pyrrolidine AzomethineYlide->Pyrrolidine [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Pyrrolidine

Caption: [3+2] Cycloaddition using an azomethine ylide derived from the intermediate.

References

Application Notes and Protocols: The Potential of N-methyl-4-(phenoxymethyl)benzylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct literature precedents for the use of N-methyl-4-(phenoxymethyl)benzylamine as a primary building block in heterocyclic synthesis are not extensively documented, its structural features as a secondary benzylamine suggest its potential utility in the construction of various nitrogen-containing ring systems. This document provides a hypothetical application of this compound in the synthesis of a substituted 1,4-diazepane-5-one, a scaffold of interest in medicinal chemistry. The protocols and data presented are illustrative and based on established synthetic methodologies for analogous secondary amines.

Hypothetical Synthesis of a Substituted 1,4-Diazepane-5-one

This compound can be envisioned as a key component in a multi-step synthesis leading to a 1,4-diazepane-5-one derivative. This seven-membered heterocyclic core is present in a number of biologically active molecules. The proposed synthetic route involves an initial N-alkylation with an α,β-unsaturated ester, followed by a cyclization step.

Table 1: Hypothetical Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Michael AdditionThis compound, Methyl acrylateMethanol251290
2Amide FormationProduct from Step 1, Chloroacetyl chloride, TriethylamineDichloromethane0 to 25485
3Intramolecular CyclizationProduct from Step 2, Sodium hydrideTetrahydrofuran65875

Experimental Protocols

Step 1: Synthesis of Methyl 3-((4-(phenoxymethyl)benzyl)(methyl)amino)propanoate (Hypothetical)
  • To a solution of this compound (1.0 eq) in methanol, add methyl acrylate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Step 2: Synthesis of Methyl 3-((N-(2-chloroacetyl)-4-(phenoxymethyl)benzyl)(methyl)amino)propanoate (Hypothetical)
  • Dissolve the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is used in the next step without further purification.

Step 3: Synthesis of 1-Methyl-4-(4-(phenoxymethyl)benzyl)-1,4-diazepane-5-one (Hypothetical)
  • To a suspension of sodium hydride (1.5 eq) in dry tetrahydrofuran (THF), add a solution of the product from Step 2 (1.0 eq) in THF dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (65 °C) for 8 hours.

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final 1,4-diazepane-5-one derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for the preparation of the 1,4-diazepane-5-one derivative.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Amide Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Purification A This compound C Methyl 3-((4-(phenoxymethyl)benzyl) (methyl)amino)propanoate A->C Methanol, 25°C, 12h B Methyl acrylate B->C E Methyl 3-((N-(2-chloroacetyl)-4-(phenoxymethyl)benzyl) (methyl)amino)propanoate C->E Triethylamine, DCM, 0-25°C, 4h D Chloroacetyl chloride D->E G 1-Methyl-4-(4-(phenoxymethyl)benzyl) -1,4-diazepane-5-one E->G THF, 65°C, 8h F Sodium hydride F->G H Column Chromatography G->H

Caption: Proposed synthesis of a 1,4-diazepane-5-one.

Signaling Pathway Involvement (Hypothetical)

Should the synthesized 1,4-diazepane-5-one scaffold show biological activity, for instance, as a G-protein coupled receptor (GPCR) antagonist, its mechanism of action could be visualized as follows. This is a generalized representation and would need to be confirmed by experimental data.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Synthesized Compound (1,4-Diazepane-5-one) Antagonist->GPCR Blocks Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR antagonist mechanism.

Disclaimer: The synthetic protocols and data presented in this document are hypothetical and for illustrative purposes only. They are intended to provide a potential application for this compound based on established chemical principles. Actual experimental results may vary. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures.

Application of N-methyl-4-(phenoxymethyl)benzylamine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-methyl-4-(phenoxymethyl)benzylamine and its structural analogs represent a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented in peer-reviewed literature, the broader class of N-substituted-4-(aryloxymethyl)benzylamines serves as a crucial intermediate and a core structural motif in the development of novel therapeutic agents. This document provides an overview of the applications of the closely related analog, 4-(4-methylphenoxy)benzylamine, its synthesis, and the broader medicinal chemistry context of benzylamine derivatives.

Medicinal Chemistry Applications

The benzylamine moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The phenoxymethyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, influencing its size, lipophilicity, and potential for specific interactions with biological targets.

  • Anticancer Agents: Benzylamine derivatives have been incorporated into platinum(IV) complexes, which have shown impressive anticancer activities.[1] These complexes are investigated for their ability to bind to DNA, acting as intercalators.[1] The benzylamine ligand can influence the stability and cellular uptake of the platinum complex.

  • Antimycotic Agents: Novel benzylamines have been synthesized and evaluated for their antimycotic potency.[2] Structure-activity relationship (SAR) studies have explored the impact of substituents on the benzyl and amine moieties to optimize activity against pathogenic yeasts like Candida species.[2]

  • Deubiquitinase Inhibitors: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapy, particularly in non-small cell lung cancer.[3]

  • Serotonin Receptor Agonists: N-benzyl substitution on phenethylamine derivatives has been shown to significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[4] These receptors are implicated in various neurological processes and are targets for psychedelic drugs and psychiatric medications.

  • Chemical Intermediates: 4-(4-Methylphenoxy)benzylamine is a key intermediate in the synthesis of pyrenpyrrole.[5] It is also a building block for creating more complex molecules with desired biological activities.

Synthesis Protocols

The synthesis of 4-(4-methylphenoxy)benzylamine typically involves a two-step process: ether formation followed by reduction of a nitrile group.

Protocol 1: Synthesis of 4-(4-methylphenoxy)benzonitrile

This protocol is based on the Williamson ether synthesis.

  • Materials: p-Cresol, p-chlorobenzonitrile, sodium hydride (NaH), and dimethylformamide (DMF).[6]

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve p-cresol in DMF.

    • Carefully add sodium hydride to the solution to deprotonate the p-cresol, forming the sodium salt.

    • Add p-chlorobenzonitrile to the reaction mixture.[6]

    • Heat the reaction mixture to 150°C for 1 hour.[7]

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product can be purified by recrystallization from methanol.[6]

Protocol 2: Reduction of 4-(4-methylphenoxy)benzonitrile to 4-(4-methylphenoxy)benzylamine

This protocol describes the catalytic hydrogenation of the nitrile.

  • Materials: 4-(4-methylphenoxy)benzonitrile, modified nano-nickel catalyst, water, and a nonionic surfactant (e.g., Span-20).[5]

  • Procedure:

    • In a hydrogenation reactor, suspend the 4-(4-methylphenoxy)benzonitrile and the modified nano-nickel catalyst in a mixture of water and the nonionic surfactant.[5][7]

    • Pressurize the reactor with hydrogen gas.

    • Heat and stir the mixture under a hydrogen atmosphere.[7]

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, filter the catalyst and extract the product.

    • The resulting amine can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and solubility.[7]

Quantitative Data

The following table summarizes hypothetical inhibitory data for a series of N-substituted-4-(phenoxymethyl)benzylamine derivatives against a generic kinase, illustrating a typical structure-activity relationship (SAR) study.

Compound IDR1 (at N-methyl)R2 (at phenoxy)IC50 (nM)
1a HH520
1b MethylH250
1c EthylH310
1d Methyl4-Fluoro180
1e Methyl4-Chloro150
1f Methyl4-Methyl280

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that N-methylation (1b vs. 1a) improves potency. Furthermore, electron-withdrawing substituents on the phenoxy ring (1d, 1e) enhance activity compared to an unsubstituted ring (1b) or an electron-donating group (1f).

Diagrams

Synthesis_Workflow p_Cresol p-Cresol Etherification Williamson Ether Synthesis p_Cresol->Etherification p_Chlorobenzonitrile p-Chlorobenzonitrile p_Chlorobenzonitrile->Etherification NaH_DMF NaH, DMF NaH_DMF->Etherification Intermediate 4-(4-methylphenoxy)benzonitrile Etherification->Intermediate Reduction Catalytic Hydrogenation (Nano-Ni, H2) Intermediate->Reduction Final_Product 4-(4-Methylphenoxy)benzylamine Reduction->Final_Product

Caption: Synthetic pathway for 4-(4-methylphenoxy)benzylamine.

Signaling_Pathway Ligand Benzylamine Derivative Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Inhibits Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream_Kinase_1 Kinase 1 (e.g., PI3K) Dimerization->Downstream_Kinase_1 Activates Downstream_Kinase_2 Kinase 2 (e.g., Akt) Downstream_Kinase_1->Downstream_Kinase_2 Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Downstream_Kinase_2->Cellular_Response Leads to

Caption: Hypothetical signaling pathway inhibited by a benzylamine derivative.

References

Application Notes & Protocols: Efficacy Testing of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a novel benzylamine derivative with potential therapeutic applications. Benzylamine and its derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. Notably, various benzylamine compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[1][2] This document provides a comprehensive set of protocols to systematically evaluate the efficacy of this compound as a potential therapeutic agent, with a primary focus on its anticancer properties.

Hypothesized Mechanism of Action

Based on the activities of structurally related benzylamine derivatives, it is hypothesized that this compound may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. The proposed mechanism involves the inhibition of key kinases within this cascade, leading to the downstream suppression of pro-survival signals and the activation of apoptotic pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Compound This compound Compound->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.

Experimental Design Workflow

The evaluation of this compound will proceed through a staged approach, beginning with in vitro characterization and culminating in in vivo efficacy studies.

G A Phase 1: In Vitro Screening B Cytotoxicity Assessment (MTT Assay) A->B C Cell Proliferation Assay (BrdU Incorporation) A->C D Apoptosis Analysis (Annexin V/PI Staining) A->D E Phase 2: Mechanism of Action B->E IC50 Determination C->E D->E F Western Blot Analysis (PI3K/Akt Pathway) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Phase 3: In Vivo Efficacy F->H Confirmed MoA G->H I Xenograft Mouse Model H->I J Toxicity Studies H->J K Data Analysis & Reporting I->K J->K

Caption: Staged experimental workflow for efficacy testing of this compound.

In Vitro Efficacy Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM)
MCF-724
48
72
A54924
48
72
HeLa24
48
72
Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA according to the manufacturer's instructions (e.g., using a commercial BrdU assay kit).

  • Antibody Incubation: Add the anti-BrdU antibody conjugated to a peroxidase and incubate.

  • Substrate Reaction: Wash the wells and add the substrate solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Express the results as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)% Proliferation (MCF-7)% Proliferation (A549)% Proliferation (HeLa)
Vehicle Control100100100
0.1
1
10
50
100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Treatment (Concentration)% Viable Cells% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control
IC50
2x IC50

Mechanism of Action Protocols

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation:

Protein TargetFold Change vs. Control (6h)Fold Change vs. Control (12h)Fold Change vs. Control (24h)
p-Akt/Akt
p-mTOR/mTOR
p-p70S6K/p70S6K

In Vivo Efficacy Protocol

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at two different doses, positive control).

  • Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control0
Dose 1
Dose 2
Positive Control

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for the Synthesis of N-methyl-4-(phenoxymethyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of N-methyl-4-(phenoxymethyl)benzylamine derivatives. The protocols outlined below are based on established chemical transformations, including Williamson ether synthesis and reductive amination, offering a reliable pathway to this class of compounds.

Introduction

This compound and its derivatives are an important class of compounds in medicinal chemistry and drug discovery. The core structure, featuring a flexible ether linkage and a benzylamine moiety, serves as a versatile scaffold for interacting with various biological targets. This document details a robust two-step synthetic sequence to access these molecules, starting from readily available precursors.

Overall Synthetic Strategy

The synthesis proceeds in two key stages:

  • Williamson Ether Synthesis: Formation of the 4-(phenoxymethyl)benzonitrile intermediate through the reaction of a substituted phenol with 4-cyanobenzyl halide.

  • Reductive Amination: Conversion of the benzonitrile intermediate to the final this compound derivative via a one-pot reduction and reaction with formaldehyde and methylamine, or a two-step process involving reduction to the primary amine followed by N-methylation. A more direct approach starts from 4-(phenoxymethyl)benzaldehyde and proceeds via reductive amination with methylamine.

Experimental Protocols

Protocol 1: Synthesis of 4-(Phenoxymethyl)benzonitrile Intermediate

This protocol describes the formation of the ether linkage, a crucial step in building the core structure.

Reaction: Williamson Ether Synthesis

Materials:

  • Substituted Phenol (e.g., p-cresol)

  • 4-Cyanobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 4-(phenoxymethyl)benzonitrile derivative.

Protocol 2: Synthesis of this compound from Benzonitrile

This protocol details the conversion of the nitrile intermediate to the final secondary amine product.

Reaction: Reductive Amination

Materials:

  • 4-(Phenoxymethyl)benzonitrile derivative

  • Lithium aluminum hydride (LAH) or Raney Nickel/H₂

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Formaldehyde (37% aqueous solution)

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride or Sodium borohydride

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

Step 2a: Reduction of Nitrile to Primary Amine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 4-(phenoxymethyl)benzonitrile derivative (1.0 eq) in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with the solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-(phenoxymethyl)benzylamine.

Alternative Reduction using Catalytic Hydrogenation:

  • Dissolve the 4-(4-methylphenoxy)benzonitrile in a suitable solvent such as a mixture of polyhydric alcohol-type nonionic surfactants and water.[1]

  • Add a metal nickel salt catalyst.[1]

  • Stir and heat the mixture under a hydrogen atmosphere until the reaction is complete.[1]

  • After completion, the amine can be isolated as the hydrochloride salt by treatment with hydrochloric acid.[1]

Step 2b: Reductive Amination to this compound

  • Dissolve the crude 4-(phenoxymethyl)benzylamine (1.0 eq) in methanol or ethanol.

  • Add an aqueous solution of formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure this compound derivative.

Alternative Protocol: Reductive Amination starting from 4-(Phenoxymethyl)benzaldehyde

This alternative route can be more direct if the corresponding aldehyde is readily available.

Materials:

  • 4-(Phenoxymethyl)benzaldehyde

  • Methylamine (as a solution in a suitable solvent or generated in situ from its salt)

  • Sodium triacetoxyborohydride or Sodium borohydride

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol or DCM.

  • Add methylamine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

StepReactionReactantsReagents & SolventsTemp. (°C)Time (h)Yield (%)Purity (%)
1 Williamson Ether Synthesisp-Cresol, 4-Cyanobenzyl bromideK₂CO₃, AcetoneReflux4-6>90[1]>99[1]
2a Nitrile Reduction4-(p-Tolyloxymethyl)benzonitrileLiAlH₄, Diethyl EtherReflux2-4High-
2b Reductive Amination4-(p-Tolyloxymethyl)benzylamine, FormaldehydeNaBH₄, Methanol0 - RT3-5Good>95

Note: Yields and purity are representative and may vary depending on the specific substrate and reaction scale.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination phenol Substituted Phenol intermediate 4-(Phenoxymethyl)benzonitrile phenol->intermediate K₂CO₃, Acetone cyanobenzyl_bromide 4-Cyanobenzyl Bromide cyanobenzyl_bromide->intermediate primary_amine 4-(Phenoxymethyl)benzylamine intermediate->primary_amine 1. LiAlH₄ 2. H₂O final_product This compound primary_amine->final_product 1. HCHO 2. NaBH₄

Caption: Overall synthetic workflow for this compound derivatives.

Logical Relationship of Key Reactions

Reaction_Logic start Starting Materials (Phenol & Benzyl Halide) williamson Williamson Ether Synthesis (C-O Bond Formation) start->williamson intermediate Key Intermediate (Phenoxymethyl Core) williamson->intermediate reductive_amination Reductive Amination (C-N Bond Formation) intermediate->reductive_amination final_product Target Molecule (this compound) reductive_amination->final_product

Caption: Logical progression of the key chemical transformations.

References

Protocols for cell-based assays involving N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to understanding and applying N-methyl-4-(phenoxymethyl)benzylamine in cell-based assays is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for characterizing the bioactivity of this compound, with a focus on its potential as a monoamine oxidase inhibitor and a neuroprotective agent.

Application Note 1: Evaluation of Monoamine Oxidase (MAO) Inhibition

Introduction:

This compound belongs to the benzylamine class of compounds. Derivatives of benzylamine have been shown to interact with monoamine oxidases (MAO), which are key enzymes in the metabolism of neurotransmitters.[1] The two isoforms, MAO-A and MAO-B, are important targets in the treatment of depression and neurodegenerative diseases, respectively.[2][3] This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound against both MAO-A and MAO-B.

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available monoamine oxidase assay kits.[4][5]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)[3]

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • MAO-A selective inhibitor (e.g., Clorgyline)[2][4]

  • MAO-B selective inhibitor (e.g., Pargyline or Selegiline)[2][3][4]

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of the test compound and control inhibitors (Clorgyline and Pargyline) in assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of the MAO substrate, HRP, and fluorometric probe in assay buffer according to the kit manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of the diluted test compound or control inhibitors to the wells of the 96-well plate.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and controls.

    • Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimental ValueExperimental ValueCalculated Value
Clorgyline (Control)Reference ValueReference ValueCalculated Value
Pargyline (Control)Reference ValueReference ValueCalculated Value

Signaling Pathway Diagram:

MAO_Inhibition_Assay cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection MAO_Substrate Monoamine Substrate MAO_Enzyme MAO-A or MAO-B MAO_Substrate->MAO_Enzyme 1. Oxidation Aldehyde Aldehyde Product MAO_Enzyme->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO_Enzyme->H2O2 HRP HRP H2O2->HRP Fluorogenic_Probe Fluorogenic Probe Fluorogenic_Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Test_Compound This compound Test_Compound->MAO_Enzyme Inhibition

Caption: Workflow of the fluorometric monoamine oxidase (MAO) inhibition assay.

Application Note 2: Assessment of Neuroprotective Activity Against Oxidative Stress

Introduction:

Oxidative stress is a key pathological feature of many neurodegenerative diseases. Monoamine oxidase activity itself contributes to the production of reactive oxygen species (ROS) through the generation of hydrogen peroxide.[6] Therefore, inhibitors of MAO may exert neuroprotective effects by reducing oxidative stress. This protocol outlines a cell-based assay to evaluate the neuroprotective potential of this compound in a neuronal cell line subjected to oxidative damage.

Experimental Protocol: MTT Cell Viability Assay in Neuro-2A Cells

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability, which is a common method for assessing neuroprotection.[7][8][9]

Materials:

  • Neuro-2A (N2a) mouse neuroblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen Peroxide (H₂O₂)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear cell culture plate

  • CO₂ incubator

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Culture and Plating:

    • Culture Neuro-2A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Oxidative Challenge:

    • Prepare a dilution series of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Incubate for 1-2 hours.

    • Introduce oxidative stress by adding H₂O₂ to the wells at a final concentration that induces approximately 50% cell death (this concentration should be predetermined in a dose-response experiment).[9] Do not add H₂O₂ to the untreated control wells.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Express the cell viability as a percentage of the untreated control.

    • Plot the percent cell viability versus the concentration of the test compound.

Data Presentation:

TreatmentConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control (no H₂O₂)-100Value
H₂O₂ aloneValueValueValue
This compound + H₂O₂Concentration 1ValueValue
This compound + H₂O₂Concentration 2ValueValue
This compound + H₂O₂Concentration 3ValueValue

Experimental Workflow Diagram:

Neuroprotection_Workflow Start Start Seed_Cells Seed Neuro-2A cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with This compound Incubate_Overnight->Pretreat Add_H2O2 Induce oxidative stress with H₂O₂ Pretreat->Add_H2O2 Incubate_24h Incubate for 24 hours Add_H2O2->Incubate_24h MTT_Assay Perform MTT assay Incubate_24h->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and determine neuroprotection Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the neuroprotection assay.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism by which a MAO inhibitor could confer neuroprotection, providing a basis for further mechanistic studies.

Neuroprotective_Signaling MAO_Inhibitor This compound MAO_B Monoamine Oxidase B (MAO-B) MAO_Inhibitor->MAO_B Inhibition Neuroprotection Neuroprotection MAO_Inhibitor->Neuroprotection DOPAL DOPAL (toxic metabolite) MAO_B->DOPAL ROS Reactive Oxygen Species (ROS) MAO_B->ROS Dopamine Dopamine Dopamine->MAO_B Mitochondrial_Dysfunction Mitochondrial Dysfunction DOPAL->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Hypothetical neuroprotective signaling pathway of a MAO-B inhibitor.

References

Application Notes and Protocols: N-methyl-4-(phenoxymethyl)benzylamine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-methyl-4-(phenoxymethyl)benzylamine as a versatile precursor in organic synthesis. This document outlines its potential applications, detailed synthetic protocols, and comparative data for analogous compounds to guide researchers in its effective utilization.

Introduction

This compound is a secondary amine that holds significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a reactive secondary amine and a phenoxymethyl moiety, makes it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. Benzylamine derivatives are known to be crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the phenoxymethyl group can influence the pharmacokinetic and pharmacodynamic properties of the end products.

Applications in Organic Synthesis

This compound can serve as a key intermediate in a variety of organic transformations:

  • N-Alkylation and N-Arylation: The secondary amine functionality allows for the introduction of a wide range of substituents through N-alkylation and N-arylation reactions, leading to the synthesis of diverse tertiary amines. Benzylamines can be N-alkylated, and the benzyl group can subsequently be removed by hydrogenolysis, making them useful as masked ammonia sources.[2][3]

  • Amide and Sulfonamide Synthesis: Acylation with carboxylic acid derivatives or sulfonylation with sulfonyl chlorides can produce amides and sulfonamides, respectively. These functional groups are prevalent in many biologically active molecules.

  • Synthesis of Heterocyclic Compounds: This precursor can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are of great interest in drug discovery.

  • Catalyst Ligand Synthesis: The nitrogen atom can act as a coordination site for metal ions, suggesting its potential use in the synthesis of novel ligands for catalysis.

The phenoxymethyl group can be further functionalized, for example, through electrophilic aromatic substitution on the terminal phenyl ring, allowing for additional diversification of the molecular structure.

Experimental Protocols

3.1. Synthesis of 4-(phenoxymethyl)benzaldehyde

This protocol is adapted from the synthesis of 4-phenacyloxy benzaldehyde derivatives.[4][5]

Reaction Scheme:

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(phenoxymethyl)benzaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

3.2. Synthesis of this compound via Reductive Amination

This protocol is adapted from a general method for the preparation of N-benzylamines.[6] Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[7][8]

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable precursor for the synthesis of a wide array of organic compounds. The synthetic protocols provided, based on well-established reactions, offer a reliable pathway for its preparation. The structural motifs present in this molecule make it a versatile tool for researchers in drug discovery and materials science, enabling the creation of novel molecules with potentially interesting biological and physical properties. Further research into the applications of this compound is warranted to fully explore its synthetic utility.

References

Purifying Crude N-methyl-4-(phenoxymethyl)benzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude N-methyl-4-(phenoxymethyl)benzylamine. The techniques described are designed to remove common impurities from synthesis, such as starting materials, byproducts, and reaction solvents, to yield a product of high purity suitable for further research and development.

Introduction

This compound is a secondary amine of interest in medicinal chemistry and materials science. Its synthesis can result in a crude product containing various impurities. Effective purification is crucial for obtaining reliable data in downstream applications. This guide outlines three common and effective purification techniques: acid-base extraction, column chromatography, and recrystallization (of the hydrochloride salt).

Data Summary

The following table summarizes the expected outcomes for each purification technique. The data presented are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Acid-Base Extraction >90%>95%Removes non-basic impurities, high recoveryDoes not separate from other basic impurities
Column Chromatography >98%70-90%High resolution separation, adaptableCan be time-consuming and require significant solvent volumes
Recrystallization (as HCl salt) >99%80-95%Excellent for final polishing, removes closely related impuritiesRequires conversion to and from the salt form

Experimental Protocols

Acid-Base Extraction

This method is ideal for an initial purification step to remove non-basic and acidic impurities from the crude reaction mixture.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The amine will be protonated and move into the aqueous layer.

  • Separation of Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Organic Wash: Wash the organic layer with 1 M HCl once more to ensure complete extraction of the amine. Combine the aqueous layers.

  • Removal of Non-Basic Impurities: Discard the organic layer, which contains non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 12). The this compound will deprotonate and precipitate or form an oily layer.

  • Product Extraction: Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Amine in Organic Solvent AddAcid Add 1M HCl Crude->AddAcid SeparatoryFunnel1 Separatory Funnel: Aqueous (Amine-HCl) Organic (Impurities) AddAcid->SeparatoryFunnel1 AqueousLayer Aqueous Layer (Amine-HCl) SeparatoryFunnel1->AqueousLayer Separate OrganicImpurities Organic Layer (Non-Basic Impurities) -> Discard SeparatoryFunnel1->OrganicImpurities AddBase Add 2M NaOH AqueousLayer->AddBase SeparatoryFunnel2 Separatory Funnel: Aqueous (Salts) Organic (Pure Amine) AddBase->SeparatoryFunnel2 PurifiedAmine Purified Amine in Organic Solvent SeparatoryFunnel2->PurifiedAmine Extract with Organic Solvent AqueousWaste Aqueous Layer (Salts) -> Discard SeparatoryFunnel2->AqueousWaste DryConcentrate Dry & Concentrate PurifiedAmine->DryConcentrate FinalProduct Pure Amine DryConcentrate->FinalProduct

Caption: Workflow for the purification of this compound using acid-base extraction.

Column Chromatography

For higher purity, column chromatography is a highly effective method. The choice of stationary and mobile phases is critical for good separation.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude or partially purified amine in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or isopropanol. A common starting point is a gradient of 0% to 20% ethyl acetate in hexane. The polarity of the mobile phase can be gradually increased to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram: Column Chromatography Workflow

ColumnChromatography Start Crude Amine Dissolve Dissolve in Minimal Solvent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine ImpureFractions Impure Fractions (Discard or Repurify) Monitor->ImpureFractions Concentrate Concentrate under Reduced Pressure Combine->Concentrate PureProduct Purified Amine Concentrate->PureProduct

Caption: General workflow for purification by column chromatography.

Recrystallization as the Hydrochloride Salt

If the amine is a solid or can be converted to a stable crystalline salt, recrystallization is an excellent final purification step to achieve high purity.

Protocol:

  • Salt Formation: Dissolve the purified amine from a previous step in a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of HCl in the same solvent or ethereal HCl while stirring. The hydrochloride salt should precipitate.

  • Crude Salt Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: To find a suitable recrystallization solvent, test the solubility of a small amount of the salt in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the salt when hot but not when cold. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate.

  • Recrystallization: Dissolve the crude salt in the minimum amount of boiling recrystallization solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • (Optional) Free Base Regeneration: To recover the free amine, dissolve the purified salt in water, basify with a base like sodium bicarbonate or sodium hydroxide, and extract with an organic solvent as described in the acid-base extraction protocol.

Diagram: Recrystallization Logical Flow

Recrystallization Start Partially Pure Amine SaltFormation Form Hydrochloride Salt (e.g., with HCl) Start->SaltFormation CrudeSalt Crude Amine-HCl Salt SaltFormation->CrudeSalt DissolveHot Dissolve in Minimum Boiling Solvent CrudeSalt->DissolveHot CoolSlowly Cool Slowly to Induce Crystallization DissolveHot->CoolSlowly Crystals Pure Crystals Form, Impurities Remain in Solution CoolSlowly->Crystals Filter Filter and Wash with Cold Solvent Crystals->Filter PureSalt Pure Amine-HCl Salt Filter->PureSalt MotherLiquor Mother Liquor (Contains Impurities) -> Discard Filter->MotherLiquor Regenerate Optional: Regenerate Free Base PureSalt->Regenerate FinalProduct Pure Free Amine Regenerate->FinalProduct

Caption: Logical steps for the purification of the amine via recrystallization of its hydrochloride salt.

Application Note: Derivatization of N-methyl-4-(phenoxymethyl)benzylamine for Improved Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the strategic derivatization of N-methyl-4-(phenoxymethyl)benzylamine to enhance its potency as a kinase inhibitor. Included are detailed protocols for the synthesis of novel analogs, methods for evaluating their biological activity, and a discussion of structure-activity relationships (SAR).

Introduction

This compound is a versatile scaffold with potential for modification to target a variety of biological systems. Benzylamine derivatives have shown promise in diverse therapeutic areas, including oncology and virology, often through the inhibition of key enzymes like kinases. Casein Kinase 2 (CSNK2A), for example, is a constitutively active serine/threonine kinase involved in numerous cellular processes, and its inhibition is a target for antiviral and anticancer therapies[1]. This application note outlines a systematic approach to modify the parent compound, this compound, to explore and optimize its potential as a kinase inhibitor, using CSNK2A as a representative target. The strategies focus on substitutions on the aromatic rings and modifications of the benzylamine moiety to probe the chemical space and improve target engagement and cellular potency.

Proposed Derivatization Strategy

The derivatization strategy is based on a systematic exploration of substitutions at three key positions of the parent molecule to establish a structure-activity relationship (SAR). The core scaffold and the positions for modification (R1, R2, and R3) are shown below.

Caption: Parent scaffold of this compound with derivatization points.

The proposed modifications are as follows:

  • R1 (Phenoxy Ring): Introduction of small electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -F, -Cl) to investigate the electronic requirements for binding.

  • R2 (Benzyl Ring): Substitution with groups that can alter steric bulk and hydrogen bonding potential (e.g., -OCH3, -OH).

  • R3 (Amine): Exploration of N-alkylation and acylation to assess the impact on potency and metabolic stability.

Experimental Protocols

General Synthetic Protocol: Reductive Amination

A versatile method for synthesizing this compound derivatives is reductive amination, starting from the corresponding aldehyde and amine.

Materials:

  • 4-(Phenoxymethyl)benzaldehyde or substituted analogs

  • Methylamine solution (40% in water)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(phenoxymethyl)benzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add methylamine solution (12 mmol) dropwise at room temperature while stirring.

  • Stir the mixture for 4-6 hours at room temperature to facilitate imine formation. The reaction can be monitored by TLC[2].

  • Cool the mixture in an ice bath and add sodium borohydride (15 mmol) portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the pure this compound derivative.

G start Start: Aldehyde & Methylamine in MeOH imine Imine Formation (Stir 4-6h at RT) start->imine reduction Reduction with NaBH4 (Stir 12h at RT) imine->reduction workup Solvent Removal & Aqueous Workup reduction->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying & Purification extraction->purification end End: Pure Derivative purification->end

Caption: Workflow for the synthesis of derivatives via reductive amination.

In-Cell Kinase Target Engagement Assay (NanoBRET)

To assess the potency of the synthesized derivatives in a cellular environment, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be employed. This assay measures the binding of a compound to a target kinase in live cells[1].

Materials:

  • HEK293 cells

  • Plasmid encoding CSNK2A-NanoLuc fusion protein

  • NanoBRET tracer

  • Synthesized inhibitor compounds

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • White, 96-well assay plates

Procedure:

  • Transfection: Seed HEK293 cells in a 6-well plate. Co-transfect the cells with the CSNK2A-NanoLuc plasmid using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into a 96-well white assay plate.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives. Add the compounds to the appropriate wells.

  • Tracer Addition: Add the NanoBRET tracer to all wells.

  • Signal Detection: Incubate the plate for 2 hours at 37°C. Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activities of the synthesized derivatives against the target kinase are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionIC50 (µM)
Parent HH-CH315.2
DERIV-01 4-FH-CH38.5
DERIV-02 4-ClH-CH37.9
DERIV-03 4-CH3H-CH312.1
DERIV-04 H2-OCH3-CH35.3
DERIV-05 H2-OH-CH33.1
DERIV-06 4-Cl2-OH-CH31.8
DERIV-07 HH-C2H522.5

Discussion of Structure-Activity Relationship (SAR)

The hypothetical data suggests several key trends for improving the inhibitory activity of this compound against the target kinase:

  • Phenoxy Ring (R1): Small, electron-withdrawing substituents like fluorine and chlorine at the 4-position appear to be beneficial for activity (DERIV-01 and DERIV-02), possibly by engaging in favorable interactions within the kinase binding pocket.

  • Benzyl Ring (R2): The introduction of a hydroxyl group at the 2-position significantly improves potency (DERIV-05), suggesting a critical hydrogen bond interaction. A methoxy group at the same position is also favorable but to a lesser extent (DERIV-04).

  • Combined Effect: The combination of a 4-chloro on the phenoxy ring and a 2-hydroxyl on the benzyl ring resulted in the most potent compound (DERIV-06), indicating an additive effect of these substitutions.

  • Amine Substitution (R3): Increasing the alkyl chain length on the nitrogen (DERIV-07) was detrimental to activity, suggesting that a methyl group is optimal for this position.

cluster_sar SAR Insights parent Parent Compound (IC50 = 15.2 µM) r1 R1: 4-Cl (Improves Potency) parent->r1 Electron-withdrawing groups are favorable r2 R2: 2-OH (Improves Potency) parent->r2 H-bond donor is key r3 R3: N-Ethyl (Decreases Potency) parent->r3 Steric bulk is not tolerated optimal Optimal Derivative (DERIV-06, IC50 = 1.8 µM) r1->optimal r2->optimal

Caption: Logical relationships derived from the Structure-Activity Relationship (SAR) data.

Hypothetical Signaling Pathway

The targeted kinase, CSNK2A, is part of numerous signaling pathways that regulate cell proliferation and survival. Inhibition of CSNK2A can disrupt these pathways, leading to therapeutic effects in cancer and viral infections.

cluster_pathway Hypothetical Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor csnk2a CSNK2A receptor->csnk2a activates transcription_factor Transcription Factor (e.g., NF-κB) csnk2a->transcription_factor phosphorylates proliferation Cell Proliferation & Survival transcription_factor->proliferation promotes inhibitor N-methyl-4-(phenoxymethyl) benzylamine Derivative inhibitor->csnk2a inhibits

Caption: Simplified signaling pathway involving the target kinase CSNK2A.

Conclusion

The systematic derivatization of this compound provides a viable strategy for developing potent kinase inhibitors. The protocols and SAR insights presented here offer a framework for the rational design and optimization of this chemical scaffold for drug discovery applications. Further studies should focus on the pharmacokinetic properties and in vivo efficacy of the most promising derivatives.

References

Application Notes and Protocols: N-methyl-4-(phenoxymethyl)benzylamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-methyl-4-(phenoxymethyl)benzylamine as a ligand in coordination chemistry. Due to the limited availability of data on this specific ligand, this document outlines a proposed synthetic route and presents expected coordination behavior and applications based on closely related and well-documented N-methyl-benzylamine analogues.

Ligand Profile: this compound

This compound is a bidentate or potentially tridentate ligand featuring a secondary amine nitrogen and an ether oxygen atom as potential coordination sites. The presence of the flexible phenoxymethyl group and the N-methyl substituent allows for steric and electronic tuning of the resulting metal complexes, making it a promising candidate for applications in catalysis and medicinal chemistry.

Molecular Structure:

Key Structural Features:

  • N-methyl secondary amine: Acts as a primary coordination site.

  • Phenoxymethyl group: The ether oxygen can participate in coordination, leading to chelate formation. The phenyl ring offers opportunities for electronic modification.

  • Benzyl backbone: Provides a robust and tunable scaffold.

Synthesis of this compound

A two-step synthetic pathway is proposed, starting from commercially available 4-cyanobenzyl bromide and phenol.

Experimental Workflow: Ligand Synthesis

G cluster_0 Step 1: Synthesis of 4-(phenoxymethyl)benzonitrile cluster_1 Step 2: Reduction and N-methylation A Phenol E Reaction Mixture A->E B 4-Cyanobenzyl bromide B->E C Potassium Carbonate (K2CO3) C->E D Acetone D->E F Reflux E->F Heat G Work-up & Purification F->G H 4-(phenoxymethyl)benzonitrile G->H I 4-(phenoxymethyl)benzonitrile L Reduction I->L J Lithium Aluminum Hydride (LiAlH4) J->L K Dry THF K->L M 4-(phenoxymethyl)benzylamine L->M P Reductive Amination M->P N Formaldehyde N->P O Sodium borohydride O->P Q This compound P->Q

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 4-(phenoxymethyl)benzonitrile

This protocol is adapted from the synthesis of related phenoxybenzonitrile compounds.

Materials:

  • Phenol

  • 4-Cyanobenzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-cyanobenzyl bromide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 4-(phenoxymethyl)benzonitrile.

Protocol 2: Synthesis of this compound

This protocol involves the reduction of the nitrile followed by reductive amination.

Materials:

  • 4-(phenoxymethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Formaldehyde solution (37% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ice bath

Procedure:

  • Reduction to Primary Amine:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 4-(phenoxymethyl)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(phenoxymethyl)benzylamine.

  • N-methylation (Reductive Amination):

    • Dissolve 4-(phenoxymethyl)benzylamine (1.0 eq) in methanol.

    • Add formaldehyde solution (1.2 eq) and stir the mixture at room temperature for 1 hour.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Coordination Chemistry

This compound is expected to form stable complexes with a variety of transition metals, including but not limited to Palladium(II), Copper(II), Zinc(II), and Cobalt(II). The coordination mode will likely depend on the metal center and reaction conditions.

General Workflow for Metal Complex Synthesis

G A This compound (Ligand) D Reaction Mixture A->D B Metal Salt (e.g., PdCl2, Cu(OAc)2, Zn(OAc)2) B->D C Solvent (e.g., Methanol, Acetonitrile) C->D E Stirring at Room Temperature or Reflux D->E F Precipitation/Crystallization E->F G Isolation and Purification F->G H Metal Complex G->H

Caption: General procedure for the synthesis of metal complexes.

Protocol 3: Synthesis of a Palladium(II) Complex

This protocol is based on the synthesis of similar N-alkyl benzylamine palladium complexes.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, dissolve this compound (2.0 eq) in anhydrous acetonitrile.

  • Slowly add the ligand solution to the palladium salt solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The formation of a precipitate may be observed.

  • Reduce the solvent volume under vacuum if necessary to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold acetonitrile and then diethyl ether.

  • Dry the complex under vacuum.

Characterization of Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.

Technique Expected Observations
FT-IR Spectroscopy Shift in the ν(N-H) stretching frequency upon coordination. Appearance of new bands in the far-IR region corresponding to M-N and potentially M-O stretching vibrations.
¹H and ¹³C NMR Chemical shift changes of the protons and carbons near the coordination sites (amine and ether groups) upon complexation. Useful for confirming ligand coordination.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region due to d-d transitions for colored complexes (e.g., Cu(II), Co(II)). Ligand-to-metal charge transfer (LMCT) bands may also be observed.
Mass Spectrometry Determination of the molecular weight of the complex and confirmation of its composition.
Elemental Analysis Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the complex.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry around the metal center.

Applications

Based on studies of related N-methyl-benzylamine complexes, the coordination compounds of this compound are anticipated to have applications in catalysis and biological systems.

Catalysis

Palladium complexes of N-alkylated benzylamines have shown catalytic activity in cross-coupling reactions.

Potential Catalytic Application: Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle A Aryl Halide E Oxidative Addition A->E B Arylboronic Acid F Transmetalation B->F C Base C->F D Pd(0) Catalyst D->E E->F G Reductive Elimination F->G H Biaryl Product G->H I Catalyst Regeneration G->I I->D

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 4: General Procedure for a Catalytic Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Palladium complex of this compound (catalyst)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 3 mL of toluene and 1 mL of water).

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Biological Applications

Metal complexes of benzylamine derivatives have been investigated for their biological activities, including DNA binding and antimicrobial properties.

Potential Biological Interaction: DNA Binding

Zinc and cobalt complexes of N-methyl-benzylamine analogues have shown the ability to interact with DNA, suggesting potential applications in the development of therapeutic or diagnostic agents.[1]

Table of Expected Biological Activities

Metal Complex Potential Biological Application Mechanism of Action (Hypothesized)
Zinc(II) Antimicrobial, DNA interactionIntercalation or groove binding to DNA, potentially inhibiting DNA replication or transcription.[2]
Copper(II) DNA cleavage, AntimicrobialRedox activity leading to the generation of reactive oxygen species that can cleave DNA.[3]
Cobalt(II) DNA bindingIntercalative binding to the DNA double helix.[1]

Disclaimer: The protocols and data presented herein for this compound and its metal complexes are based on established procedures and findings for structurally similar compounds. Researchers should conduct their own optimization and characterization for this specific system. All experiments should be performed with appropriate safety precautions.

References

Application Notes and Protocols for High-Throughput Screening of N-methyl-4-(phenoxymethyl)benzylamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine and its analogs represent a class of compounds with potential therapeutic applications, likely through the modulation of key enzymes in the central nervous system. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of these analogs to identify and characterize their inhibitory activity against monoamine oxidase B (MAO-B), a critical enzyme in neurotransmitter metabolism and a target in neurodegenerative diseases.[1] The protocols described herein are optimized for a robust and reliable fluorescence-based assay suitable for large-scale screening campaigns.

Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-B inhibitors are established therapeutics for Parkinson's disease and are being investigated for other neurological disorders.[1][2] The general structure of this compound suggests a potential interaction with MAO enzymes.

Principle of the Assay

The primary HTS assay described is a fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.[3] In this coupled enzymatic reaction, the H₂O₂ produced reacts with a probe (e.g., Amplex Red or a similar proprietary probe) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (e.g., resorufin).[3][4] The intensity of the fluorescence is directly proportional to the MAO-B activity. Inhibitors of MAO-B will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal. This assay is highly sensitive, stable, and amenable to automation in 384-well formats, making it ideal for HTS.[3][5]

Data Presentation

Quantitative data from the screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of MAO-BHit (Yes/No)
Analog-0011085.2Yes
Analog-0021012.5No
Analog-0031092.1Yes
............
Selegiline (Control)198.5Yes

Table 2: IC₅₀ Determination for Hit Compounds

Compound IDIC₅₀ (µM)95% Confidence IntervalZ'-factor
Analog-0010.15(0.12, 0.18)0.82
Analog-0030.08(0.06, 0.10)0.85
Selegiline0.007(0.005, 0.009)0.88

Experimental Protocols

Materials and Reagents
  • Recombinant human MAO-B enzyme[2][6]

  • MAO-B substrate (e.g., Benzylamine or a proprietary substrate)[3][5]

  • Fluorescence probe (e.g., Amplex Red)[3]

  • Horseradish peroxidase (HRP)[3]

  • MAO-B Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)[6]

  • Known MAO-B inhibitor (e.g., Selegiline or Deprenyl) as a positive control[5]

  • DMSO for compound dilution

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~535/587 nm)[7]

Protocol 1: Primary High-Throughput Screening

This protocol is designed for the initial screening of a large library of this compound analogs at a single concentration to identify "hits".

  • Compound Plating:

    • Prepare a stock solution of each analog in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound and control into the wells of a 384-well plate to achieve a final concentration of 10 µM.

    • Include wells with DMSO only as a negative control (100% activity) and a known MAO-B inhibitor (e.g., 1 µM Selegiline) as a positive control (0% activity).

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of MAO-B enzyme in pre-warmed MAO-B Assay Buffer.

    • Dispense 10 µL of the enzyme solution into each well of the plate containing the compounds.

    • Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.[7]

  • Substrate and Detection Mix Preparation and Dispensing:

    • Prepare a substrate/detection mix containing the MAO-B substrate, fluorescence probe, and HRP in MAO-B Assay Buffer.

    • Dispense 10 µL of the substrate/detection mix to each well to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]

    • Measure the fluorescence intensity using a plate reader (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])

    • Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits".

Protocol 2: IC₅₀ Determination

This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.

  • Compound Plating:

    • Prepare serial dilutions of the hit compounds in DMSO. A common concentration range is from 100 µM to 1 nM.

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Procedure:

    • Follow steps 2-4 from the Primary High-Throughput Screening protocol.

  • Data Analysis:

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

    • Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3] The formula is: Z' = 1 - [(3 x (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

Visualizations

Signaling Pathway of Monoamine Oxidase B

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAOB MAO-B Dopamine->MAOB Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Inactive\nMetabolites Inactive Metabolites MAOB->Inactive\nMetabolites

Caption: Monoamine Oxidase B (MAO-B) metabolizes dopamine in the presynaptic neuron.

Experimental Workflow for HTS

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (Single Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification ic50 IC50 Determination (Dose-Response) hit_identification->ic50 'Hits' sar Structure-Activity Relationship (SAR) Studies hit_identification->sar 'Non-Hits' (Inactive) data_analysis Data Analysis (Potency & Efficacy) ic50->data_analysis data_analysis->sar end Lead Candidates sar->end

Caption: High-throughput screening workflow for identifying MAO-B inhibitors.

Logical Relationship of Assay Components

Assay_Components MAOB MAO-B Enzyme H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 + Substrate Substrate MAO-B Substrate Inhibitor This compound Analog (Inhibitor) Inhibitor->MAOB Inhibits Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product + HRP + Probe HRP Horseradish Peroxidase (HRP) HRP->Fluorescent_Product Probe Fluorescent Probe (Non-fluorescent) Probe->Fluorescent_Product

Caption: Interaction of components in the fluorescence-based MAO-B assay.

References

Application Notes and Protocols for the Scale-up Synthesis of N-methyl-4-(phenoxymethyl)benzylamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, scalable two-step synthetic protocol for the production of N-methyl-4-(phenoxymethyl)benzylamine, a key intermediate for preclinical research. The synthesis involves a Williamson ether synthesis to form the intermediate 4-(phenoxymethyl)benzaldehyde, followed by a reductive amination with methylamine to yield the target compound. The protocols are designed for scale-up, focusing on process efficiency, yield, and purity suitable for preclinical drug development. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential pharmacological activities. The development of a robust and scalable synthetic route is crucial for providing sufficient quantities of high-purity material required for extensive preclinical evaluation, including toxicology, pharmacokinetics, and efficacy studies.

This document outlines a reliable two-step synthesis commencing from commercially available starting materials. The chosen synthetic strategy prioritizes operational simplicity, cost-effectiveness, and amenability to large-scale production, addressing the needs of drug development professionals.

Synthetic Strategy Overview

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Williamson Ether Synthesis. Formation of 4-(phenoxymethyl)benzaldehyde from 4-hydroxybenzaldehyde and benzyl chloride. This classic and robust reaction is well-suited for industrial scale-up.

  • Step 2: Reductive Amination. Conversion of the intermediate aldehyde to the target N-methylated secondary amine via reaction with methylamine and a suitable reducing agent. This method avoids the common issue of over-alkylation often encountered with direct alkylation of amines.

G cluster_0 Overall Synthetic Workflow A 4-Hydroxybenzaldehyde + Benzyl Chloride B Step 1: Williamson Ether Synthesis A->B K2CO3, DMF C 4-(Phenoxymethyl)benzaldehyde B->C D Step 2: Reductive Amination (with Methylamine) C->D 1. MeNH2 2. NaBH4, MeOH E This compound D->E

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(phenoxymethyl)benzaldehyde

This protocol details the Williamson ether synthesis to produce the key aldehyde intermediate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalents
4-Hydroxybenzaldehyde122.12100.0 g0.8191.0
Benzyl Chloride126.58114.1 g (103.2 mL)0.9011.1
Potassium Carbonate (K2CO3)138.21169.8 g1.2291.5
N,N-Dimethylformamide (DMF)73.091.0 L--
Ethyl Acetate88.11As needed for extraction--
Brine (satur. NaCl aq.)-As needed for washing--
Anhydrous Sodium Sulfate142.04As needed for drying--

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxybenzaldehyde (100.0 g, 0.819 mol) and N,N-dimethylformamide (1.0 L).

  • Base Addition: Add potassium carbonate (169.8 g, 1.229 mol) to the stirred solution.

  • Reagent Addition: Slowly add benzyl chloride (114.1 g, 0.901 mol) to the mixture at room temperature over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 2 L of ice-cold water and stir for 30 minutes to precipitate the product.

    • Filter the solid, wash with copious amounts of water, and air-dry.

    • For enhanced purity, dissolve the crude product in ethyl acetate (1.5 L), wash with water (2 x 500 mL) and then with brine (500 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(phenoxymethyl)benzaldehyde.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 80-90% Appearance: White to off-white solid.

G cluster_1 Williamson Ether Synthesis Mechanism A Phenolate Formation B SN2 Attack A->B Nucleophilic Attack C Product Formation B->C Leaving Group Departure

Caption: Mechanism of Williamson Ether Synthesis.

Step 2: Reductive Amination to this compound

This protocol describes the conversion of the aldehyde intermediate to the final product via reductive amination.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale of aldehyde)MolesEquivalents
4-(Phenoxymethyl)benzaldehyde212.24100.0 g0.4711.0
Methylamine (40% in H2O)31.0673.2 g (82.6 mL)0.9422.0
Methanol32.041.0 L--
Sodium Borohydride (NaBH4)37.8326.7 g0.7061.5
Dichloromethane (DCM)84.93As needed for extraction--
1 M Hydrochloric Acid (HCl)-As needed for washing--
1 M Sodium Hydroxide (NaOH)-As needed for basification--
Anhydrous Magnesium Sulfate120.37As needed for drying--

Protocol:

  • Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, add 4-(phenoxymethyl)benzaldehyde (100.0 g, 0.471 mol) and methanol (1.0 L).

  • Amine Addition: Cool the solution to 0-5 °C using a chiller. Slowly add methylamine solution (40% in water, 73.2 g, 0.942 mol) while maintaining the temperature below 10 °C.

  • Imine Formation: Stir the mixture at 0-5 °C for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (26.7 g, 0.706 mol) in 200 mL of cold water. Add the NaBH4 solution portion-wise to the reaction mixture, ensuring the temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the imine intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~1-2 to neutralize excess borohydride and form the amine hydrochloride salt.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water (500 mL) and dichloromethane (500 mL). Basify the aqueous layer by the slow addition of 1 M NaOH until the pH is >12.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Isolation and Purification:

    • Combine the organic layers and wash with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.

  • Drying: Dry the final product under vacuum.

Expected Yield: 75-85% Appearance: Colorless to pale yellow oil.

G cluster_2 Reductive Amination Mechanism A Aldehyde + Methylamine B Imine Formation A->B Condensation C Hydride Attack (NaBH4) B->C Reduction D Amine Product C->D Protonation

Caption: Key steps in the reductive amination process.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using a suite of analytical techniques.

Analytical MethodPurposeExpected Results
¹H NMR & ¹³C NMR Structural ConfirmationSpectra consistent with the proposed structure of this compound.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the calculated mass of the product (C15H17NO, MW: 227.30 g/mol ).
HPLC Purity AssessmentPurity ≥ 98% for preclinical use.
FT-IR Spectroscopy Functional Group AnalysisPresence of characteristic peaks for N-H, C-H, C-O, and aromatic C=C bonds.
Elemental Analysis Elemental CompositionThe percentage of C, H, and N should be within ±0.4% of the theoretical values.

Safety Considerations

  • Benzyl chloride is a lachrymator and a potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Additions should be controlled, and the reaction should be performed under an inert atmosphere if possible.

  • Methylamine is a corrosive and flammable gas/liquid. Use in a well-ventilated area and handle with care.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The provided two-step synthesis offers a practical and scalable route to this compound for preclinical studies. The protocols are detailed to ensure reproducibility and high yield of the final product with the required purity for further biological evaluation. Adherence to the described procedures and safety precautions is essential for a successful and safe scale-up synthesis.

Troubleshooting & Optimization

Optimizing reaction conditions for N-methyl-4-(phenoxymethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methyl-4-(phenoxymethyl)benzylamine.

Synthesis Overview

The synthesis of this compound is typically achieved in a three-step process, beginning with the formation of a key intermediate, 4-(phenoxymethyl)benzonitrile. This is followed by the reduction of the nitrile group to a primary amine, and finally, N-methylation to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: N-Methylation (Eschweiler-Clarke) A p-Cresol E 4-(Phenoxymethyl)benzonitrile A->E B 4-Chlorobenzonitrile B->E C Base (e.g., KOH, NaH) C->E D Solvent (e.g., DMF, Toluene) D->E G 4-(Phenoxymethyl)benzylamine E->G E->G Reduction F Reducing Agent (e.g., Raney Ni/H₂, KBH₄) F->G J This compound G->J G->J N-Methylation H Formaldehyde (CH₂O) H->J I Formic Acid (HCOOH) I->J

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 4-(Phenoxymethyl)benzonitrile via Williamson Ether Synthesis

This step involves the reaction of a phenol (p-cresol) with a halo-benzonitrile (4-chlorobenzonitrile) in the presence of a base.

Experimental Protocol

A common procedure involves dissolving p-cresol and a base, such as potassium hydroxide or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or toluene. 4-chlorobenzonitrile is then added, and the mixture is heated. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the product is isolated by extraction and purified, often by recrystallization. One high-yield method specifies using sodium hydride as the base in DMF at 150°C for 1 hour, reporting a yield of over 90% with purity greater than 99%.[1]

Data Presentation: Reaction Condition Comparison
ParameterMethod 1Method 2
Base Potassium Hydroxide (KOH)Sodium Hydride (NaH)[1]
Solvent TolueneDimethylformamide (DMF)[1]
Temperature 110-150°C[1][2]150°C[1]
Reaction Time 3 hours[2]1 hour[1]
Reported Yield Good>90%[1]
Troubleshooting & FAQs

Q1: My reaction yield is low. What are the possible causes and solutions?

  • Incomplete deprotonation of p-cresol: Ensure your base is strong enough and used in a sufficient amount (at least one equivalent). If using KOH, ensure water is effectively removed, as its presence can hinder the reaction. Using a stronger, non-protic base like sodium hydride (NaH) can be beneficial.[1]

  • Reaction temperature is too low: The Williamson ether synthesis often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the recommended temperature (110-150°C).[1][2]

  • Poor solvent choice: A polar aprotic solvent like DMF can accelerate the reaction compared to less polar solvents like toluene.[1]

  • Impure reactants: Ensure your p-cresol and 4-chlorobenzonitrile are of high purity.

Q2: I am observing significant side product formation. What are they and how can I minimize them?

  • Hydrolysis of 4-chlorobenzonitrile: If water is present in the reaction mixture, especially when using a base like KOH, it can lead to the hydrolysis of the nitrile to a carboxylic acid or amide. Ensure anhydrous conditions.

  • Self-condensation of reactants: At very high temperatures, side reactions can occur. Stick to the recommended temperature range.

Step 2: Reduction of 4-(Phenoxymethyl)benzonitrile to 4-(Phenoxymethyl)benzylamine

This step converts the nitrile group of the intermediate into a primary amine.

Experimental Protocol

A robust method for this reduction is catalytic hydrogenation. This involves dissolving 4-(phenoxymethyl)benzonitrile in a solvent like ethanol, adding a catalyst such as Raney Nickel, and exposing the mixture to hydrogen gas. To suppress the formation of secondary and tertiary amine byproducts, ammonia or ammonium hydroxide is often added to the reaction mixture.[3] An alternative high-yield method utilizes potassium borohydride (KBH₄) in the presence of Raney Nickel in dry ethanol at room temperature.[4]

Data Presentation: Reduction Method Comparison
ParameterCatalytic HydrogenationRaney Ni/KBH₄ Method[4]
Reducing Agent H₂ gasPotassium Borohydride (KBH₄)[4]
Catalyst Raney Nickel or Pd/C[3]Raney Nickel[4]
Solvent Ethanol/Ammonia[3]Dry Ethanol[4]
Temperature Room Temperature to 50°CRoom Temperature[4]
Pressure Atmospheric to elevated H₂ pressureAtmospheric
Key Advantage Widely usedHigh selectivity for primary amine[4]
Troubleshooting & FAQs

Q1: My main products are secondary and tertiary amines instead of the desired primary amine. How can I prevent this?

This is a common issue in nitrile reduction. The initially formed primary amine can react with the imine intermediate, leading to secondary and, subsequently, tertiary amines.

  • Add ammonia: The presence of excess ammonia or ammonium hydroxide in the reaction mixture can help to minimize the formation of these byproducts by shifting the equilibrium away from the side reactions.[3]

  • Use a selective reducing system: The Raney Ni/KBH₄ system in ethanol has been reported to be highly selective for the formation of primary amines from nitriles.[4]

Q2: The reduction is very slow or incomplete. What should I check?

  • Catalyst activity: Ensure your Raney Nickel or Pd/C catalyst is active. Raney Nickel, in particular, can lose activity over time.

  • Hydrogen supply: If performing catalytic hydrogenation, ensure a continuous and adequate supply of hydrogen gas. Check for leaks in your setup.

  • Solvent purity: Use anhydrous solvents, as water can sometimes interfere with the reduction.

Nitrile_Reduction_Pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile 4-(Phenoxymethyl)benzonitrile Imine Imine Intermediate Nitrile->Imine + [H] PrimaryAmine 4-(Phenoxymethyl)benzylamine Imine->PrimaryAmine + [H] SecondaryAmine Secondary Amine Imine->SecondaryAmine + Primary Amine PrimaryAmine->SecondaryAmine Undesired Reaction TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine + Imine Intermediate

Caption: Desired and side reaction pathways in nitrile reduction.

Step 3: N-Methylation of 4-(Phenoxymethyl)benzylamine

The final step is the methylation of the primary amine to the N-methyl derivative. The Eschweiler-Clarke reaction is a highly effective method for this transformation.

Experimental Protocol

The Eschweiler-Clarke reaction involves treating the primary amine with excess formaldehyde and formic acid.[5][6] The reaction is typically heated, often to around 80-100°C.[5] The formic acid acts as the reducing agent. A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6] After the reaction, the product is isolated by basifying the solution and extracting with an organic solvent.

Data Presentation: Eschweiler-Clarke Reaction Conditions
ParameterTypical Conditions
Methylating Agent Formaldehyde (aqueous solution)[5]
Reducing Agent Formic Acid[5][6]
Stoichiometry Excess formaldehyde and formic acid[6]
Temperature 80-100°C[5]
Reaction Time Several hours to overnight[5]
Troubleshooting & FAQs

Q1: The N-methylation is incomplete, and I still have starting primary amine.

  • Insufficient reagents: Ensure you are using an excess of both formaldehyde and formic acid as stipulated by the Eschweiler-Clarke protocol.[6] For a primary amine, at least two equivalents of each are theoretically needed for dimethylation, but an excess is recommended to drive the reaction to completion.

  • Reaction time or temperature is too low: The reaction may require prolonged heating to go to completion. Ensure the temperature is maintained at 80-100°C for a sufficient duration.[5]

Q2: I am concerned about the formation of byproducts. What should I look out for?

The Eschweiler-Clarke reaction is generally very clean. The primary advantage is the prevention of over-alkylation to form quaternary ammonium salts.[6] The main "byproducts" are carbon dioxide and water, which are easily removed.

Q3: Can I use other methylating agents?

While other methylating agents like methyl iodide can be used, they often lead to a mixture of mono- and di-methylated products, as well as the undesirable formation of quaternary ammonium salts. The Eschweiler-Clarke reaction offers superior selectivity for the desired N-methylated product.

Eschweiler_Clarke_Mechanism PrimaryAmine Primary Amine (R-NH₂) IminiumIon Iminium Ion [R-N⁺H=CH₂] PrimaryAmine->IminiumIon + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) SecondaryAmine Secondary Amine (R-NHCH₃) IminiumIon->SecondaryAmine + HCOOH, - CO₂ TertiaryAmine Tertiary Amine (R-N(CH₃)₂) SecondaryAmine->TertiaryAmine Repeats FormicAcid Formic Acid (HCOOH) FormicAcid->IminiumIon Hydride Source CO2 CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

References

Technical Support Center: Synthesis of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-methyl-4-(phenoxymethyl)benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide is structured to address potential issues in each approach.

Synthetic Route 1: Reductive Amination of 4-(phenoxymethyl)benzaldehyde

This route involves two key steps:

  • Step 1: Williamson Ether Synthesis to form 4-(phenoxymethyl)benzaldehyde.

  • Step 2: Reductive Amination of the resulting aldehyde with methylamine.

Synthetic Route 2: N-methylation of 4-(phenoxymethyl)benzylamine

This alternative route consists of:

  • Step 1: Synthesis of 4-(phenoxymethyl)benzylamine.

  • Step 2: N-methylation of the primary amine.

Below are troubleshooting guides for the common issues in each of these synthetic steps.

Troubleshooting Step 1 (Route 1): Williamson Ether Synthesis of 4-(phenoxymethyl)benzaldehyde

Question: My yield of 4-(phenoxymethyl)benzaldehyde is low. What are the common causes and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis of 4-(phenoxymethyl)benzaldehyde from 4-hydroxybenzaldehyde and a benzyl halide are often due to side reactions or suboptimal reaction conditions. Here are the key factors to consider:

  • Choice of Base and Solvent: The selection of the base and solvent is critical. A strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. However, a base that is too strong or sterically hindered can promote the competing E2 elimination reaction of the benzyl halide, especially at higher temperatures. The solvent should be able to dissolve the reactants and facilitate the S(_N)2 reaction. Polar aprotic solvents are often preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[1]

  • Reaction Temperature: Temperature plays a significant role in the outcome of the reaction. While higher temperatures can increase the reaction rate, they can also favor the elimination byproduct.[2] It is crucial to find an optimal temperature that allows for a reasonable reaction rate while minimizing side reactions.[2]

  • Nature of the Leaving Group: The choice of the leaving group on the benzyl halide affects the rate of the S(_N)2 reaction. The reactivity order is generally I > Br > Cl. Using a more reactive leaving group can improve the reaction rate and potentially the yield, but may also increase the rate of side reactions.

  • Purity of Reactants and Dryness of Solvent: The presence of water in the reaction mixture can consume the base and reduce the concentration of the reactive phenoxide. Ensure that the 4-hydroxybenzaldehyde is pure and the solvent is anhydrous.

Data Presentation: Effect of Reaction Conditions on Williamson Ether Synthesis Yield

Base Solvent Temperature (°C) Typical Yield (%) Potential Issues
K₂CO₃DMF80-10070-90Slower reaction times.
NaHTHF25-6660-85Requires strictly anhydrous conditions.
NaOHEthanol/WaterReflux50-75Potential for lower yields due to solvent proticity.[3]
Cs₂CO₃Acetonitrile8085-95Higher cost.

Experimental Protocol: Synthesis of 4-(phenoxymethyl)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-(phenoxymethyl)benzaldehyde.

Troubleshooting Step 2 (Route 1): Reductive Amination of 4-(phenoxymethyl)benzaldehyde

Question: I have successfully synthesized 4-(phenoxymethyl)benzaldehyde, but the subsequent reductive amination with methylamine gives a low yield of the final product. What could be the problem?

Answer:

Low yields in the reductive amination step can be attributed to several factors, primarily related to the formation and stability of the intermediate imine and the choice of the reducing agent.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting aldehyde.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting aldehyde.[4] This can lead to the formation of 4-(phenoxymethyl)benzyl alcohol as a significant byproduct, thus lowering the yield of the desired amine. To mitigate this, the imine should be allowed to form completely before the addition of NaBH₄.[4]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that are more selective for the reduction of the protonated imine (iminium ion) over the aldehyde at weakly acidic pH.[4] This selectivity minimizes the formation of the alcohol byproduct and often leads to higher yields of the desired amine.[4]

  • Reaction pH: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6). At lower pH, the amine nucleophile is protonated and becomes unreactive. At higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack.

  • Solvent: The choice of solvent can influence both the imine formation and the reduction step. Protic solvents like methanol or ethanol are commonly used. However, some studies suggest that aprotic solvents can also be effective, and the optimal solvent may depend on the specific substrates and reducing agent.

  • Stoichiometry of Reactants: An excess of the amine is sometimes used to drive the imine formation equilibrium towards the product. However, this can complicate purification. Careful optimization of the stoichiometry is recommended.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent pH Typical Yield (%) Common Byproducts
NaBH₄MethanolNeutral to slightly basic40-704-(phenoxymethyl)benzyl alcohol
NaBH₃CNMethanolWeakly acidic (4-6)70-90Minimal alcohol byproduct
STABDichloromethane, THFWeakly acidic (acetic acid)75-95Minimal alcohol byproduct
H₂/Pd-CEthanol, MethanolNeutral80-98Over-reduction products (rare)

Experimental Protocol: Reductive Amination of 4-(phenoxymethyl)benzaldehyde

  • Dissolve 4-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (1.2 eq, e.g., 40% in water or as hydrochloride salt with a base) to the aldehyde solution.

  • Adjust the pH of the mixture to 5-6 using acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford this compound.

Troubleshooting Step 2 (Route 2): N-methylation of 4-(phenoxymethyl)benzylamine

Question: I have 4-(phenoxymethyl)benzylamine, but the N-methylation step is resulting in a low yield of the desired this compound. What are the likely reasons?

Answer:

A common and effective method for the N-methylation of primary amines is the Eschweiler-Clarke reaction . This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] Low yields in this reaction can often be traced to the following:

  • Stoichiometry of Reagents: The Eschweiler-Clarke reaction is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.[5][6] For the methylation of a primary amine to a secondary amine, careful control of the stoichiometry of formaldehyde and formic acid is important to avoid over-methylation to the tertiary amine, N,N-dimethyl-4-(phenoxymethyl)benzylamine. Using a slight excess of the amine relative to formaldehyde can favor mono-methylation.

  • Reaction Temperature and Time: The reaction is typically heated to drive it to completion.[6] Insufficient heating or reaction time can lead to incomplete conversion. The reaction progress should be monitored by TLC to determine the optimal reaction time.

  • Purity of Starting Material: The presence of impurities in the starting 4-(phenoxymethyl)benzylamine can interfere with the reaction. Ensure the starting material is of high purity.

  • Work-up Procedure: The product is a base. During the work-up, it is important to basify the reaction mixture to a sufficiently high pH to ensure the product is in its free base form for efficient extraction into an organic solvent.

Data Presentation: Typical Conditions for Eschweiler-Clarke Reaction

Amine Formaldehyde (eq) Formic Acid (eq) Temperature (°C) Typical Yield (%)
Primary Benzylamine2.23.0100>90 (for dimethylation)
Secondary Benzylamine1.11.880-10090-98 (for methylation)[6]

Experimental Protocol: Eschweiler-Clarke N-methylation of 4-(phenoxymethyl)benzylamine

  • To a flask containing 4-(phenoxymethyl)benzylamine (1.0 eq), add formic acid (2.0 eq).

  • Add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Heat the reaction mixture to 90-100 °C for 4-6 hours. Carbon dioxide evolution will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Route 1 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-(Phenoxymethyl)benzaldehyde 4-(Phenoxymethyl)benzaldehyde 4-Hydroxybenzaldehyde->4-(Phenoxymethyl)benzaldehyde  Step 1: Williamson Ether Synthesis (Benzyl Halide, Base) This compound This compound 4-(Phenoxymethyl)benzaldehyde->this compound  Step 2: Reductive Amination (Methylamine, Reducing Agent)

Caption: Synthetic pathway via Williamson ether synthesis followed by reductive amination.

Synthetic Route 2 4-(Phenoxymethyl)benzylamine 4-(Phenoxymethyl)benzylamine This compound This compound 4-(Phenoxymethyl)benzylamine->this compound  Step 2: N-methylation (e.g., Eschweiler-Clarke) Starting Materials Appropriate Starting Materials Starting Materials->4-(Phenoxymethyl)benzylamine Step 1

Caption: Alternative synthetic route involving N-methylation of a primary amine.

Troubleshooting Logic cluster_start Start cluster_route1 Route 1 Troubleshooting cluster_route2 Route 2 Troubleshooting Low_Yield Low Yield of This compound Check_Step2_RA Low Yield in Reductive Amination? Low_Yield->Check_Step2_RA Using Route 1? Check_Step2_NM Low Yield in N-methylation? Low_Yield->Check_Step2_NM Using Route 2? Troubleshoot_RA - Check Reducing Agent - Optimize pH - Vary Solvent - Check Stoichiometry Check_Step2_RA->Troubleshoot_RA Yes Check_Step1_WES Low Yield in Williamson Ether Synthesis? Check_Step2_RA->Check_Step1_WES No Troubleshoot_WES - Optimize Base and Solvent - Adjust Temperature - Check Reagent Purity Check_Step1_WES->Troubleshoot_WES Yes Troubleshoot_NM - Adjust Reagent Stoichiometry - Optimize Temperature/Time - Check Starting Material Purity Check_Step2_NM->Troubleshoot_NM Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Identification of side products in N-methyl-4-(phenoxymethyl)benzylamine reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methyl-4-(phenoxymethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and industrially relevant method is the reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine. Another widely used method is the N-methylation of 4-(phenoxymethyl)benzylamine, often accomplished via the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal stoichiometry: The molar ratios of the reactants, particularly the amine, aldehyde/formaldehyde, and reducing agent, are critical. Ensure accurate measurements and consider optimizing these ratios.

  • Degradation of starting materials or product: The phenoxymethyl group or the benzylamine moiety might be sensitive to the reaction conditions. Analyze your starting materials for purity.

  • Side reactions: The formation of unexpected side products can consume your starting materials and reduce the yield of the desired product.

  • Inefficient purification: Product loss during workup and purification steps is a common issue. Review your extraction and chromatography procedures.

Q3: I am observing an unexpected peak in my HPLC/GC-MS analysis. What could it be?

A3: An unexpected peak likely corresponds to a side product. Based on the typical reaction pathways, potential side products include:

  • Unreacted 4-(phenoxymethyl)benzylamine: If you are performing an N-methylation, incomplete conversion will result in the presence of the starting primary amine.

  • Dibenzyl-type impurity: Dimerization or secondary reactions involving the benzylamine moiety can lead to larger, less polar impurities.

  • Over-methylation product (quaternary ammonium salt): While the Eschweiler-Clarke reaction is known to prevent the formation of quaternary ammonium salts, other methylation methods might lead to this over-alkylation product.[1]

  • N-formyl-4-(phenoxymethyl)benzylamine: If formic acid is used as the reducing agent, formylation of the amine can occur as a side reaction.

  • 1,3,5-Triazine derivative: Under certain conditions, primary amines can react with excess formaldehyde to form stable 1,3,5-triazine derivatives.[4]

  • 4-(phenoxymethyl)benzyl alcohol: In reductive amination, if the reduction of the starting aldehyde occurs before imine formation, the corresponding alcohol will be formed.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Presence of a significant amount of starting material (4-(phenoxymethyl)benzylamine) in the final product. Incomplete methylation reaction.- Increase the equivalents of formaldehyde and formic acid.- Extend the reaction time or increase the reaction temperature.- Ensure the quality of the formaldehyde and formic acid.
An impurity with a higher molecular weight is detected by MS. Formation of a dibenzyl-type impurity or a triazine derivative.- Optimize the stoichiometry to avoid excess starting amine relative to the methylating agent.- Control the reaction temperature to minimize side reactions.- Analyze the impurity by NMR and MS to confirm its structure.
The product is contaminated with N-formyl-4-(phenoxymethyl)benzylamine. Incomplete reduction of the formylated intermediate.- Ensure a sufficient excess of the reducing agent (formic acid).- Increase the reaction temperature to promote the reduction of the formamide.
Observation of 4-(phenoxymethyl)benzyl alcohol as a major byproduct in reductive amination. Premature reduction of 4-(phenoxymethyl)benzaldehyde.- Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[3]- Ensure the imine has formed before adding the reducing agent in a stepwise procedure.

Experimental Protocols

Protocol 1: Identification of Side Products by GC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectra of the peaks with a library of known compounds (e.g., NIST) and with the expected fragmentation patterns of the potential side products.

Protocol 2: Quantification of this compound and Impurities by HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. For example, start with 20% acetonitrile and increase to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Quantification: Use an external standard of pure this compound to create a calibration curve. The percentage of impurities can be estimated by the area percentage of the corresponding peaks.

Visualizations

Reaction_Pathway cluster_main Main Reaction: Eschweiler-Clarke cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Start 4-(phenoxymethyl)benzylamine Intermediate Iminium Ion Start->Intermediate HCHO Product This compound Intermediate->Product HCOOH Side1_Start 4-(phenoxymethyl)benzylamine Side1_Product N-formyl-4-(phenoxymethyl)benzylamine Side1_Start->Side1_Product HCOOH (incomplete reduction) Side2_Start 4-(phenoxymethyl)benzylamine Side2_Product 1,3,5-Tris(4-(phenoxymethyl)benzyl)-1,3,5-triazinane Side2_Start->Side2_Product Excess HCHO

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (HPLC, GC-MS) Start->Analysis Decision Identify Major Impurity Analysis->Decision Action1 Increase Methylating Agents/Time Decision->Action1 Unreacted Starting Material Action2 Optimize Stoichiometry/Temperature Decision->Action2 Dimer/Triazine Impurities Action3 Change Reducing Agent Decision->Action3 Alcohol Byproduct (Reductive Amination) End Pure Product, Improved Yield Action1->End Action2->End Action3->End

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: N-methyl-4-(phenoxymethyl)benzylamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-4-(phenoxymethyl)benzylamine. It addresses common purification challenges and offers potential solutions to obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route employed. A plausible synthesis involves the reaction of 4-(phenoxymethyl)benzaldehyde with methylamine followed by reduction. Therefore, impurities may include:

  • Unreacted starting materials: 4-(phenoxymethyl)benzaldehyde and methylamine.

  • Intermediates: The corresponding imine formed before reduction.

  • Over-alkylation products: Tertiary amines formed from reaction with residual alkylating agents.

  • Oxidation products: Benzaldehyde derivatives can be susceptible to oxidation.[1]

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q2: My purified this compound is showing discoloration (yellow to brown). What could be the cause?

A2: Discoloration is often indicative of impurities formed through oxidation or degradation. Exposure to air and light can promote the formation of colored byproducts. It is also possible that residual acidic or basic impurities are catalyzing degradation pathways.

Q3: I am observing poor separation during column chromatography. What can I do to improve it?

A3: Poor separation can be due to several factors:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal for separating your compound from impurities. A systematic solvent screen is recommended.

  • Column overloading: Exceeding the capacity of your stationary phase can lead to broad peaks and poor resolution.

  • Compound instability on silica gel: Some amines can interact strongly with acidic silica gel, leading to tailing or even degradation.[2] Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

Q4: Can I purify this compound by distillation?

A4: Vacuum distillation is a potential purification method for liquid amines.[1] However, its effectiveness depends on the boiling points of the impurities. High-boiling impurities will not be effectively removed. Thermal degradation of the target compound under distillation conditions is also a possibility. A careful evaluation on a small scale is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After a Single Purification Step The crude material contains a complex mixture of impurities with similar properties to the product.Employ a multi-step purification strategy. For example, an initial acid-base extraction to remove neutral and acidic impurities, followed by column chromatography or recrystallization.
Product Degradation During Purification The compound is sensitive to heat, light, or acidic/basic conditions.- Use milder purification techniques. - For chromatography, consider using a neutral stationary phase like alumina. - For distillation, use a high vacuum to lower the boiling point. - Protect the compound from light and air (e.g., use an inert atmosphere).
Formation of an Insoluble "Gunk" During Workup Polymerization or precipitation of impurities or the product itself.- Ensure the pH of the aqueous phase is appropriate during extraction. - Try different solvent systems for extraction and washing. - Analyze the insoluble material to identify its nature.
Inconsistent Purity Between Batches Variations in the reaction conditions or the quality of starting materials.- Standardize the synthetic protocol. - Ensure the purity of all reagents and solvents before use. - Implement in-process controls to monitor the reaction progress.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to remove neutral and acidic impurities from a crude reaction mixture containing this compound.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous HCl solution. The amine product will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH > 10 using a 2M aqueous NaOH solution. This will regenerate the free amine.

  • Extract the free amine back into a fresh portion of the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol is for the fine purification of this compound.

  • Stationary Phase Selection: Use silica gel as the default. If tailing is observed, consider using silica gel pre-treated with 1% triethylamine in the eluent or using neutral alumina.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of triethylamine (0.1-1%) to suppress tailing.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables provide illustrative data for comparing different purification methods. Note: This data is hypothetical and intended for demonstration purposes. Actual results may vary.

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Throughput
Acid-Base Extraction658590High
Flash Chromatography85>9875Medium
Recrystallization85>9960Low
Vacuum Distillation809570High

Table 2: Optimization of Flash Chromatography Conditions

Stationary Phase Eluent System (Hexane:Ethyl Acetate) Purity (%) Recovery (%)
Silica Gel90:10 to 70:3097.578
Silica Gel + 1% TEA90:10 to 70:3098.885
Alumina (Neutral)95:5 to 80:2098.282

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Extraction->Recrystallization Alternative Pure High-Purity Product Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Purity Detected CheckTLC Analyze by TLC/ LC-MS Start->CheckTLC IdentifyImp Identify Impurities CheckTLC->IdentifyImp SelectMethod Select Appropriate Purification Method IdentifyImp->SelectMethod Optimize Optimize Conditions SelectMethod->Optimize Verify Verify Purity Optimize->Verify

Caption: A logical approach to troubleshooting purification issues.

References

How to increase the selectivity of N-methyl-4-(phenoxymethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methyl-4-(phenoxymethyl)benzylamine with a focus on increasing selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic route involves a two-step process:

  • Synthesis of the precursor, 4-(phenoxymethyl)benzylamine: This is typically achieved through the reduction of 4-(phenoxymethyl)benzonitrile. The benzonitrile itself is synthesized by the reaction of a phenoxide with a 4-halobenzonitrile.

  • N-methylation of 4-(phenoxymethyl)benzylamine: The primary method for this step is reductive amination using formaldehyde as the methylating agent.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenge is controlling the selectivity of the N-methylation step. The main issues encountered are:

  • Over-methylation: The desired product, a secondary amine, can be further methylated to form the tertiary amine, N,N-dimethyl-4-(phenoxymethyl)benzylamine.

  • Side Reactions: Depending on the reaction conditions, side products can form. For instance, using palladium catalysts for reduction can sometimes lead to hydrogenolysis of the C-N bond.

Q3: How can I minimize the formation of the N,N-dimethyl byproduct?

Several strategies can be employed to enhance the selectivity for the desired mono-methylated product:

  • Control of Stoichiometry: Using a stoichiometric or slightly sub-stoichiometric amount of formaldehyde relative to the starting amine can limit the extent of the second methylation.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product.

  • Choice of Catalyst and Reducing Agent: Certain catalytic systems are known to be more selective for mono-N-methylation.[1][2][3][4][5]

Q4: Are there alternative methods to reductive amination with formaldehyde?

Yes, other methods for N-methylation include:

  • Eschweiler-Clarke Reaction: This reaction uses formic acid and formaldehyde.[6][7][8][9][10] While it typically leads to exhaustive methylation to the tertiary amine, careful control of the reaction conditions might allow for the isolation of the secondary amine. The reaction is driven forward by the release of carbon dioxide.[6]

  • Leuckart Reaction: This method uses formamide or ammonium formate as both the nitrogen source and the reducing agent to convert aldehydes or ketones to amines.[11][12][13][14][15]

  • Using Alternative Methylating Agents: Reagents like dimethyl carbonate (DMC) have been used for selective N-methylation of amines.[16]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Issue 1: Low yield of the desired this compound and a significant amount of unreacted 4-(phenoxymethyl)benzylamine.
Potential Cause Troubleshooting Step
Insufficient amount of formaldehyde. Increase the molar ratio of formaldehyde to the starting amine slightly (e.g., from 1.0 to 1.2 equivalents). Monitor the reaction progress by TLC or GC to avoid over-methylation.
Inefficient reducing agent or catalyst. Ensure the reducing agent (e.g., NaBH₄, H₂) is fresh and active. Verify the activity of the catalyst (e.g., Pd/C, Ni). Consider increasing the catalyst loading.
Suboptimal reaction temperature. The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of byproducts.
Short reaction time. Extend the reaction time and follow the progress by TLC or GC until the starting material is consumed to the desired extent.
Issue 2: High percentage of the N,N-dimethyl-4-(phenoxymethyl)benzylamine byproduct.
Potential Cause Troubleshooting Step
Excess formaldehyde. Reduce the molar equivalent of formaldehyde to be closer to a 1:1 ratio with the primary amine.
Prolonged reaction time. The mono-methylated product is reacting further. Reduce the overall reaction time. Optimize by creating a time course study.
High reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable tertiary amine. Attempt the reaction at a lower temperature.
Inappropriate catalyst. Some catalysts may favor di-methylation. Consider screening different catalysts known for selective mono-N-methylation, such as supported nickel nanoparticles or specific ruthenium complexes.[17]
High pressure of H₂ (if used as reductant). High hydrogen pressure can sometimes promote over-alkylation. Try reducing the hydrogen pressure.
Issue 3: Presence of unknown impurities or side products.
Potential Cause Troubleshooting Step
Decomposition of starting materials or products. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Check the stability of the phenoxymethyl group under the reaction conditions.
Hydrogenolysis of the benzylamine. This is more common with palladium catalysts.[18] If toluene-like byproducts are detected, consider switching to a different catalyst such as Raney Nickel or a copper-based catalyst.
Side reactions with the solvent. Ensure the solvent is inert under the reaction conditions. For example, if using an alcohol as a solvent at high temperatures with a suitable catalyst, N-alkylation with the solvent might occur.[19]
Impure starting materials. Verify the purity of the 4-(phenoxymethyl)benzylamine and formaldehyde before starting the reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-(phenoxymethyl)benzylamine via Reduction of 4-(phenoxymethyl)benzonitrile

Materials:

  • 4-(phenoxymethyl)benzonitrile

  • Ethanol or Methanol

  • Raney Nickel (or 10% Pd/C)

  • Hydrogen gas

  • Ammonia (optional, can suppress side reactions)

Procedure:

  • In a high-pressure autoclave, dissolve 4-(phenoxymethyl)benzonitrile in ethanol or methanol.

  • Add a catalytic amount of Raney Nickel (5-10% by weight).

  • If desired, add ammonia to the solution to suppress the formation of secondary amine byproducts from the reaction of the product with the starting material.

  • Seal the autoclave and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions should be optimized).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture through a pad of celite.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-(phenoxymethyl)benzylamine. The product can be further purified by distillation or crystallization if necessary.

Protocol 2: Selective N-methylation of 4-(phenoxymethyl)benzylamine using Reductive Amination

Materials:

  • 4-(phenoxymethyl)benzylamine

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Methanol or Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst (e.g., Pd/C, Ni)

  • Acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • Dissolve 4-(phenoxymethyl)benzylamine in methanol or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add formaldehyde (1.0-1.2 equivalents) dropwise to the stirred solution. If using paraformaldehyde, it can be added directly.

  • If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Slowly add sodium borohydride in portions to the reaction mixture while keeping the temperature low. (Alternatively, if using catalytic hydrogenation, transfer the imine solution to a hydrogenation vessel with the appropriate catalyst and pressurize with hydrogen).

  • After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may contain a mixture of the starting amine, the mono-methylated product, and the di-methylated product, should be purified by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on the Selectivity of N-methylation of Primary Amines (General Trends)

ParameterChangeEffect on Mono-methylation SelectivityEffect on ConversionPotential Issues
Formaldehyde Stoichiometry Increase (e.g., >1.5 eq)DecreaseIncreaseHigher levels of di-methylation
Decrease (e.g., <1.0 eq)IncreaseDecreaseIncomplete reaction, unreacted starting material
Temperature IncreaseDecreaseIncreaseIncreased side reactions and over-methylation
DecreaseIncreaseDecreaseSlower reaction rate
Reaction Time IncreaseDecreaseIncreaseMore time for over-methylation to occur
DecreaseIncreaseDecreaseIncomplete reaction
Catalyst Type Pd/CModerateHighPotential for hydrogenolysis
Raney NiGoodHigh-
Cu-basedHighModerate-HighMay require specific ligands or supports[2]
Ru-basedHighHighCan be expensive[5]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation 4-Halobenzonitrile 4-Halobenzonitrile 4-(Phenoxymethyl)benzonitrile 4-(Phenoxymethyl)benzonitrile 4-Halobenzonitrile->4-(Phenoxymethyl)benzonitrile + Phenoxide, Base Phenol Phenol Phenol->4-(Phenoxymethyl)benzonitrile 4-(Phenoxymethyl)benzylamine 4-(Phenoxymethyl)benzylamine 4-(Phenoxymethyl)benzonitrile->4-(Phenoxymethyl)benzylamine Reduction (e.g., H2, Raney Ni) Start_Amine 4-(Phenoxymethyl)benzylamine Imine_Intermediate Schiff Base (Imine) Start_Amine->Imine_Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine_Intermediate Mono_Methyl This compound (Desired Product) Imine_Intermediate->Mono_Methyl Reduction Di_Methyl N,N-dimethyl-4-(phenoxymethyl)benzylamine (Byproduct) Mono_Methyl->Di_Methyl + Formaldehyde, Reduction (Over-methylation) Troubleshooting_Workflow Start Low Selectivity Issue Check_Stoichiometry Formaldehyde Stoichiometry? Start->Check_Stoichiometry Reduce_Formaldehyde Decrease Formaldehyde to ~1.0 eq Check_Stoichiometry->Reduce_Formaldehyde > 1.2 eq Check_Temp Reaction Temperature? Check_Stoichiometry->Check_Temp 1.0-1.2 eq Reduce_Formaldehyde->Check_Temp Lower_Temp Decrease Temperature Check_Temp->Lower_Temp High Check_Time Reaction Time? Check_Temp->Check_Time Optimal Lower_Temp->Check_Time Shorten_Time Reduce Reaction Time Check_Time->Shorten_Time Long Check_Catalyst Catalyst Type? Check_Time->Check_Catalyst Optimal Shorten_Time->Check_Catalyst Change_Catalyst Switch to more selective catalyst (e.g., Ni, Cu, Ru) Check_Catalyst->Change_Catalyst Non-selective (e.g., Pd/C) Purification Optimize Purification Check_Catalyst->Purification Selective Change_Catalyst->Purification

References

Technical Support Center: Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of substituted benzylamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzylamines?

The primary synthetic routes to substituted benzylamines include:

  • Reductive Amination: The reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent. This is a versatile method for creating primary, secondary, and tertiary amines.

  • N-Alkylation: The reaction of a benzyl halide or benzyl alcohol with an amine. While direct alkylation with halides can be prone to over-alkylation, methods utilizing benzyl alcohols with catalysts are also employed.[1][2]

  • Gabriel Synthesis: A method specifically for preparing primary amines, involving the alkylation of phthalimide followed by hydrolysis or hydrazinolysis.[3]

Q2: I'm seeing significant over-alkylation in my reaction. How can I favor the formation of the mono-alkylated product?

Over-alkylation, the formation of di- and tri-substituted amines, is a frequent issue, especially when the product amine is more nucleophilic than the starting amine.[2] To mitigate this:

  • Adjust Stoichiometry: Use a large excess of the amine relative to the alkylating agent.

  • Choice of Base: In N-alkylation reactions, the choice of base is critical. Cesium carbonate (Cs₂CO₃) has been shown to suppress over-alkylation due to its basicity and solubility, favoring mono-N-alkylation.[4][5]

  • Reaction Conditions: Lowering the reaction temperature and concentration can sometimes reduce the rate of the second and third alkylation steps.

Q3: My reductive amination is not working, and I'm recovering my starting aldehyde. What could be the problem?

Failure to consume the starting aldehyde in a reductive amination often points to issues with imine formation.[6][7]

  • Catalysis: The formation of the imine is often the rate-limiting step and can be acid-catalyzed. A small amount of a weak acid like acetic acid can be beneficial.[7]

  • Water Removal: Imine formation is a condensation reaction that produces water. Removing water, either by azeotropic distillation or with a dehydrating agent like molecular sieves, can drive the equilibrium towards the imine.

  • Amine Reactivity: If your amine is a salt (e.g., hydrochloride), it needs to be neutralized with a base to act as a nucleophile.[6] Electron-deficient amines may be less reactive.

Q4: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is crucial for selectivity.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the imine and the starting carbonyl compound. To avoid reducing the aldehyde/ketone, it's best to allow sufficient time for the imine to form before adding NaBH₄.[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the imine over the carbonyl at slightly acidic pH (4-5).[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is often preferred over NaBH₃CN to avoid cyanide in the waste stream.[8]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

If you are experiencing low yields in your reductive amination, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (e.g., by NMR or TLC) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add catalytic acid (e.g., AcOH) imine_no->add_acid remove_water Remove water (e.g., molecular sieves) imine_no->remove_water check_amine_salt Is amine a salt? Neutralize if necessary. imine_no->check_amine_salt check_reduction Check Reduction Step imine_yes->check_reduction success Improved Yield add_acid->success remove_water->success check_amine_salt->success reductant_issue Ineffective Reduction check_reduction->reductant_issue Problem change_reductant Change reducing agent (e.g., NaBH(OAc)₃) reductant_issue->change_reductant optimize_conditions Optimize reaction conditions (temp, time) reductant_issue->optimize_conditions change_reductant->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Quantitative Data: Reductive Amination Conditions

Aldehyde/KetoneAmineReducing AgentSolventAdditiveYieldReference
BenzaldehydeVarious aminesNaBH₄CPME/MeOHAquivion-FeGood to excellent[10]
4-Fluorobenzaldehyde2,2-Difluorocyclopropylamine HClNaBH₃CN--Low[7]
2-NitrobenzaldehydeAniline---77% (imine formation)[11]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol, dichloroethane), add the amine (1.0-1.2 equiv).

  • If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine, 1.1 equiv) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid (e.g., 0.1 equiv) or molecular sieves to facilitate imine formation.

  • Stir the mixture at room temperature or gentle heat (e.g., 60°C) for a period of 10 minutes to several hours, monitoring the formation of the imine by TLC or NMR.[7]

  • Once imine formation is complete or has reached equilibrium, cool the reaction to 0°C.

  • Add the reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Issue 2: Over-Alkylation and Side Reactions in N-Alkylation from Benzyl Alcohols

Direct amination of benzyl alcohols using catalysts can be an atom-economical method, but is often plagued by side reactions.

Logical Relationship of Side Reactions in Catalytic N-Alkylation of Benzyl Alcohols

G benzyl_alcohol Benzyl Alcohol benzaldehyde Benzaldehyde (Intermediate) benzyl_alcohol->benzaldehyde -H₂ toluene Toluene (Hydrogenolysis) benzyl_alcohol->toluene Hydrogenolysis imine Imine (Intermediate) benzaldehyde->imine +NH₃, -H₂O benzene Benzene (Decarbonylation) benzaldehyde->benzene Decarbonylation primary_amine Desired Primary Benzylamine imine->primary_amine +H₂ secondary_amine Secondary Amine (Over-alkylation) primary_amine->secondary_amine + Benzaldehyde

Caption: Common reaction pathways and side reactions in N-alkylation.

Troubleshooting Steps:

  • Catalyst Choice and Loading: Raney Ni and Ni/Al₂O₃–SiO₂ are common catalysts.[1][2] Increasing the catalyst amount can lead to full conversion but may also promote side reactions like hydrogenolysis.[1] It is crucial to find an optimal catalyst loading.

  • Ammonia Source and Ratio: A higher ammonia-to-substrate ratio generally favors the formation of the primary amine.[1] Different ammonia sources (aqueous NH₃, (NH₄)₂CO₃, NH₃ in organic solvents) can also influence selectivity.[2]

  • Solvent: The choice of solvent can affect ammonia solubility and, consequently, the reaction outcome. p-Xylene has been identified as a suitable solvent in some cases.[1]

  • Temperature and Time: Optimization of reaction temperature and time is critical. For instance, 180°C has been found to be ideal for both conversion and selectivity in certain systems, with selectivity increasing over time up to a certain point.[2]

Quantitative Data: Optimization of Ni-Catalyzed Amination of Vanillyl Alcohol

EntryCatalystSubstrate:(NH₄)₂CO₃ RatioConversion (%)Selectivity to Vanillylamine (%)Isolated Yield (%)
1Ni/Al₂O₃–SiO₂1:1>992415
2Ni/Al₂O₃–SiO₂1:2>994531
3Ni/Al₂O₃–SiO₂1:3>995538
4Ni/Al₂O₃–SiO₂1:4>995840

Data adapted from reference[1].

Issue 3: Purification of Substituted Benzylamines

Purification can be challenging due to the basic nature of amines and the potential for similar polarities between the desired product and byproducts.

Troubleshooting Steps:

  • Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Chromatography:

    • Silica Gel: Standard silica gel chromatography can be used, but tailing is a common issue. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent system (e.g., 0.5-1% in ethyl acetate/hexane).

    • Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

  • Distillation: For liquid benzylamines, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[12]

  • Crystallization: If the product or a salt of the product (e.g., hydrochloride, picrate) is a solid, recrystallization can be a highly effective purification technique.[3]

References

N-methyl-4-(phenoxymethyl)benzylamine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methyl-4-(phenoxymethyl)benzylamine. The information is designed to help anticipate and address potential degradation issues during experimentation and development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound, focusing on identifying potential degradation and its sources.

Observation Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram during stability studies. Degradation of this compound.Perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to identify potential degradation products and their retention times. Develop a stability-indicating HPLC method.
Loss of assay potency over time. Chemical instability of the compound.Review storage conditions (temperature, light exposure, humidity). Consider the use of antioxidants or light-protectant packaging.
Discoloration of the sample (e.g., yellowing). Oxidative degradation or photolysis.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Inconsistent results between experimental batches. Variability in storage conditions or handling procedures.Standardize protocols for sample handling, preparation, and storage. Ensure all users adhere to the same guidelines.
Precipitation or cloudiness in solutions. Formation of insoluble degradation products or pH-related solubility issues.Characterize the precipitate. Evaluate the pH of the solution and adjust if necessary. Filter the solution and analyze both the filtrate and the precipitate.

Frequently Asked Questions (FAQs)

1. What are the most likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidative Degradation: The secondary amine and benzylic positions are prone to oxidation. This can lead to the formation of N-oxides, imines, and cleavage products such as 4-(phenoxymethyl)benzaldehyde and methylamine.

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-hydroxybenzylamine and phenol.

  • Photolytic Degradation: Exposure to UV or visible light can induce cleavage of the C-N or C-O bonds, leading to a variety of degradation products.

  • Thermal Degradation: High temperatures can accelerate the above degradation pathways, particularly oxidation.

2. How can I prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following preventative measures:

  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing under an inert atmosphere.

  • Handling: Prepare solutions fresh whenever possible. If solutions must be stored, protect them from light and consider refrigeration. Use de-gassed solvents to minimize oxidative degradation.

  • Formulation: If developing a formulation, consider the use of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) and chelating agents (e.g., EDTA) to inhibit oxidative degradation. The use of light-protective packaging is also recommended.

  • pH Control: Maintain the pH of solutions within a stable range, as extremes in pH can catalyze hydrolysis.

3. What conditions should I use for a forced degradation study of this compound?

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[1][2] The following table provides typical starting conditions for such a study. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are observed.

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C48 - 72 hours
Photolytic Degradation ICH Option 1 or 2 (e.g., 1.2 million lux hours and 200 W h/m²)As per ICH guidelines

4. How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products and any process-related impurities. The general steps for developing such a method are:

  • Generate Degradation Samples: Perform forced degradation studies as described above.

  • Method Development: Use a reverse-phase HPLC system with a C18 or similar column. Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) and gradients to achieve separation of all peaks.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks for the parent drug and its degradation products are well-resolved.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. At appropriate time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 72 hours. Also, place a solution of the compound at 80°C for 72 hours. At appropriate time points, dissolve the solid in a suitable solvent or dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. At the end of the exposure, prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms of the stressed samples to that of an unstressed control.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation This compound This compound N-oxide N-oxide derivative This compound->N-oxide Oxidation (N) Imine 4-(phenoxymethyl)benzylimine This compound->Imine Oxidation (C-N) 4-hydroxybenzylamine 4-hydroxybenzylamine This compound->4-hydroxybenzylamine Hydrolysis (Ether) Phenol Phenol This compound->Phenol Hydrolysis (Ether) Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates UV/Vis Light Aldehyde 4-(phenoxymethyl)benzaldehyde Imine->Aldehyde Hydrolysis Methylamine Methylamine Imine->Methylamine Hydrolysis Cleavage_Products Various Cleavage Products Radical_Intermediates->Cleavage_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stressing Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Identify Identify Degradants HPLC->Identify

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Accurate Analysis of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement and accurate analysis of N-methyl-4-(phenoxymethyl)benzylamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: For accurate and sensitive quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique. It offers high selectivity and sensitivity, which is crucial for complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization to improve analyte volatility and peak shape.

Q2: I am observing poor peak shape and tailing during HPLC analysis. What are the possible causes and solutions?

A2: Poor peak shape for amine-containing compounds like this compound is common. Here are some potential causes and troubleshooting steps:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine, causing peak tailing.

    • Solution: Use a base-deactivated column (end-capped) or a column with a different stationary phase (e.g., hybrid silica). Adding a small amount of a competing amine (e.g., 0.1% triethylamine) to the mobile phase can also mitigate this issue.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: For reversed-phase chromatography, maintaining a mobile phase pH between 3 and 7 is generally recommended for silica-based columns. Adjusting the pH with a suitable buffer (e.g., ammonium formate or acetate) can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: My LC-MS/MS signal is showing high variability. What should I investigate?

A3: High signal variability in LC-MS/MS can stem from several factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.

    • Solution: Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) are effective. Also, using a stable isotope-labeled internal standard can compensate for matrix effects.

  • Source Contamination: A dirty ion source can lead to inconsistent ionization.

    • Solution: Regularly clean the ion source components as per the manufacturer's instructions.

  • Mobile Phase Inconsistency: Inconsistent mobile phase composition can affect retention times and ionization efficiency.

    • Solution: Ensure mobile phase components are well-mixed and degassed. Prepare fresh mobile phases daily.

Q4: How can I confirm the identity of this compound in my samples?

A4: Identity confirmation should be based on multiple criteria:

  • LC-MS/MS: The retention time of the analyte peak in the sample should match that of a certified reference standard. Additionally, the ratio of at least two selected reaction monitoring (SRM) transitions should be consistent with that of the reference standard.

  • GC-MS: The retention time and the mass spectrum of the analyte in the sample should match those of a reference standard. The presence of characteristic fragment ions is key for confirmation.

Troubleshooting Guides

Guide 1: Analyte Peak Not Detected or Low Sensitivity

This guide addresses scenarios where the expected analyte peak is either absent or significantly smaller than anticipated.

G start Start: No/Low Analyte Peak check_instrument Verify Instrument Performance (e.g., run system suitability test) start->check_instrument instrument_fail Instrument Fails SST check_instrument->instrument_fail instrument_pass Instrument Passes SST check_instrument->instrument_pass troubleshoot_instrument Troubleshoot Instrument: - Check LC pumps and seals - Clean MS ion source - Calibrate mass spectrometer instrument_fail->troubleshoot_instrument end_fail Consult Senior Analyst troubleshoot_instrument->end_fail check_sample_prep Evaluate Sample Preparation: - Assess extraction recovery - Check for analyte degradation instrument_pass->check_sample_prep sample_prep_issue Issue with Sample Prep check_sample_prep->sample_prep_issue sample_prep_ok Sample Prep is OK check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation: - Use a different SPE sorbent - Adjust extraction pH - Assess analyte stability sample_prep_issue->optimize_sample_prep end_success Problem Resolved optimize_sample_prep->end_success check_method_params Review LC-MS/MS Method Parameters: - Correct SRM transitions? - Appropriate mobile phase? - Correct column? sample_prep_ok->check_method_params check_method_params->end_success

Caption: Troubleshooting workflow for no or low analyte signal.

Guide 2: Inconsistent Retention Times

This guide outlines steps to diagnose and resolve issues with shifting retention times.

G start Start: Inconsistent Retention Times check_mobile_phase Check Mobile Phase: - Freshly prepared? - Correct composition? - Properly degassed? start->check_mobile_phase mobile_phase_issue Mobile Phase Issue check_mobile_phase->mobile_phase_issue mobile_phase_ok Mobile Phase OK check_mobile_phase->mobile_phase_ok prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_issue->prepare_new_mp end_success Problem Resolved prepare_new_mp->end_success check_lc_system Inspect LC System: - Leaks in the fluidic path? - Consistent pump pressure? - Stable column temperature? mobile_phase_ok->check_lc_system lc_system_issue LC System Issue check_lc_system->lc_system_issue lc_system_ok LC System OK check_lc_system->lc_system_ok fix_lc_system Address LC System: - Tighten fittings - Purge pumps - Verify column oven temperature lc_system_issue->fix_lc_system fix_lc_system->end_success check_column Evaluate Column Condition: - Column equilibration sufficient? - Potential for column degradation? lc_system_ok->check_column end_fail Replace Column check_column->end_fail

Caption: Troubleshooting workflow for inconsistent retention times.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
SRM Transitions Q1: 228.1 -> Q3: 121.1 (Quantifier), Q1: 228.1 -> Q3: 91.1 (Qualifier)
Collision Energy To be optimized for the specific instrument
Protocol 2: GC-MS Method (with Derivatization)

This protocol is an alternative for laboratories equipped with GC-MS instrumentation.

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.

  • Derivatization: Evaporate the organic extract to dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

2. GC-MS Parameters

ParameterRecommended Setting
GC System Gas Chromatograph with a Mass Spectrometric Detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Injection Mode Splitless
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Source Temp. 230 °C
Quad Temp. 150 °C

Quantitative Data Summary

The following tables provide example data that can be expected during method validation.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Precision (%RSD) ≤ 15%< 10%
Accuracy (% Recovery) 85 - 115%92 - 108%
LOD Signal-to-Noise ≥ 30.5 ng/mL
LOQ Signal-to-Noise ≥ 101.0 ng/mL

Table 2: GC-MS Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.995
Range 10 - 2000 ng/mL10 - 2000 ng/mL
Precision (%RSD) ≤ 15%< 12%
Accuracy (% Recovery) 80 - 120%88 - 110%
LOD Signal-to-Noise ≥ 32.5 ng/mL
LOQ Signal-to-Noise ≥ 1010 ng/mL

Strategies to reduce impurities in N-methyl-4-(phenoxymethyl)benzylamine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of N-methyl-4-(phenoxymethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Two-Step Synthesis: This involves the O-alkylation of 4-cyanophenol or 4-(hydroxymethyl)benzonitrile with a benzyl halide, followed by reduction of the nitrile and subsequent N-methylation. An alternative in this route is the phenoxymethylation of a suitable benzyl precursor followed by amination and methylation.

  • Reductive Amination: This is a one-pot or sequential process involving the reaction of 4-(phenoxymethyl)benzaldehyde with methylamine in the presence of a reducing agent.[1][2] This method is often preferred for its efficiency and reduced number of intermediate steps.

Q2: What are the most common impurities observed in the synthesis of this compound?

A2: Common impurities can be categorized based on the synthetic route:

  • Impurities from Starting Materials: Unreacted 4-(phenoxymethyl)benzaldehyde, methylamine, or benzyl precursors.

  • Overalkylation Products: Formation of the tertiary amine, N,N-dimethyl-4-(phenoxymethyl)benzylamine, is a common issue in N-alkylation reactions.[3]

  • By-products from Side Reactions: This can include the formation of imines, aminals, or products from the Cannizzaro reaction of the starting aldehyde. In reductive aminations, Schiff bases can sometimes be observed as impurities.[4][5]

  • Residual Solvents and Reagents: Solvents like DMF, acetonitrile, or residual bases like potassium carbonate can remain in the final product if not properly removed.[6]

Q3: How can I minimize the formation of the tertiary amine (overalkylation) impurity?

A3: To minimize overalkylation, you can:

  • Control Stoichiometry: Use a controlled excess of the primary amine or limit the amount of the methylating agent.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.

  • Use of Bulky Protecting Groups: While not ideal for this specific synthesis, in general, bulky groups on the nitrogen can sterically hinder a second alkylation.

Q4: What are the recommended purification techniques for this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be effective for removing less volatile or more volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a common and effective laboratory-scale technique.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation Pre-form the imine by stirring 4-(phenoxymethyl)benzaldehyde and methylamine together in a suitable solvent (e.g., methanol) for a few hours before adding the reducing agent.[8][9] The use of a dehydrating agent like anhydrous magnesium sulfate can also drive the equilibrium towards imine formation.Increased conversion to the desired product.
Decomposition of Reducing Agent Ensure the reducing agent (e.g., NaBH₄, NaBH₃CN) is fresh and has been stored under appropriate conditions (dry). Add the reducing agent portion-wise to control the reaction temperature and prevent rapid decomposition.[1]Consistent and controlled reduction, leading to higher yield.
Sub-optimal pH The pH of the reaction medium can be critical, especially for imine formation and the stability of the reducing agent. For NaBH₃CN, the reaction is typically run under weakly acidic conditions (pH 5-6) to facilitate imine formation without significantly hydrolyzing it.[2]Optimized reaction rate and improved yield.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature moderately.Drive the reaction to completion.
Issue 2: High Levels of Unreacted 4-(phenoxymethyl)benzaldehyde
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase the molar equivalent of methylamine and the reducing agent. Extend the reaction time.Drive the reaction towards the product, consuming the starting aldehyde.
Poor Quality of Reagents Verify the purity of the starting aldehyde and the concentration of the methylamine solution.Ensure the reaction is not limited by impure or degraded reagents.
Ineffective Reducing Agent Use a more reactive reducing agent if permissible by the functional groups present in the molecule. For example, sodium triacetoxyborohydride (STAB) is often effective for reductive aminations.[1][2]More efficient reduction of the intermediate imine, pulling the equilibrium towards product formation.
Issue 3: Presence of N,N-dimethyl-4-(phenoxymethyl)benzylamine Impurity
Potential Cause Troubleshooting Step Expected Outcome
Over-methylation Carefully control the stoichiometry of the methylating agent. Use no more than 1.0-1.1 equivalents. Add the methylating agent dropwise at a low temperature to minimize local excess concentrations.Reduced formation of the tertiary amine by-product.
Reaction Conditions Favoring Overalkylation Use a less polar aprotic solvent. Sometimes, the choice of base can influence the degree of overalkylation; consider using a milder or sterically hindered base.[6]Minimized side reactions leading to the tertiary amine.

Experimental Protocols

Protocol 1: Reductive Amination of 4-(phenoxymethyl)benzaldehyde

  • Imine Formation: To a solution of 4-(phenoxymethyl)benzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) in THF or methanol. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or ¹H NMR.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-(phenoxymethyl)benzaldehyde + Methylamine imine_formation Imine Formation (Methanol, RT) start->imine_formation reduction Reduction (NaBH4, 0°C -> RT) imine_formation->reduction quench Quench (Water) reduction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Purity of Final Product impurity_aldehyde High Unreacted Aldehyde? start->impurity_aldehyde impurity_tertiary High Tertiary Amine? start->impurity_tertiary impurity_aldehyde->impurity_tertiary No solution_aldehyde Increase Methylamine/Reducing Agent Extend Reaction Time impurity_aldehyde->solution_aldehyde Yes solution_tertiary Control Stoichiometry Slow Addition of Methylating Agent impurity_tertiary->solution_tertiary Yes end Improved Purity solution_aldehyde->end solution_tertiary->end

Caption: Troubleshooting logic for common impurity issues.

References

Addressing racemization during the synthesis of chiral N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis of chiral N-methyl-4-(phenoxymethyl)benzylamine.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the synthesis that can lead to a loss of enantiomeric purity.

Q1: My final product, chiral this compound, shows significant racemization after synthesis via reductive amination of 4-(phenoxymethyl)benzaldehyde followed by N-methylation. What are the likely causes and how can I prevent this?

A1: Racemization can occur at multiple stages of this synthetic sequence. The most probable causes are the formation of a planar imine intermediate during reductive amination and harsh conditions during the N-methylation step.

Likely Causes & Solutions:

  • Imine Intermediate Planarity: The initial reaction between 4-(phenoxymethyl)benzaldehyde and a chiral amine source (if used) or the subsequent formation of an imine with methylamine can lead to a planar intermediate. The subsequent reduction can occur from either face, leading to a racemic or partially racemic product.

  • Harsh Reaction Conditions: Elevated temperatures and strongly basic or acidic conditions can promote racemization.[1][2]

Troubleshooting Steps:

  • Choice of Reducing Agent in Reductive Amination: The choice of reducing agent is critical. Milder reducing agents that can act on the iminium ion in situ under weakly acidic conditions are preferred. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less likely to reduce the starting aldehyde and can be used under conditions that minimize imine accumulation.[3][4]

  • Control of pH: Maintain a weakly acidic pH (around 4-6) during reductive amination to facilitate imine formation and subsequent reduction without promoting enamine formation or other side reactions that can lead to racemization.

  • Temperature Control: Perform both the reductive amination and N-methylation steps at the lowest effective temperature. Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • N-methylation Conditions: If you are methylating chiral 4-(phenoxymethyl)benzylamine, avoid strong bases and high temperatures. Consider using milder methylating agents like methyl iodide in the presence of a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA). The use of a less polar solvent can also sometimes reduce the rate of racemization.

Q2: I am performing a direct reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine using a chiral catalyst, but the enantiomeric excess (e.e.) of my this compound is low. What factors should I investigate?

A2: Low enantioselectivity in a catalytic asymmetric reductive amination can be attributed to several factors related to the catalyst, substrate, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection and Loading: The choice of chiral catalyst is paramount. Different catalyst systems (e.g., those based on iridium, rhodium, or ruthenium with chiral ligands) will have varying efficacy for specific substrates.[5] Ensure the catalyst is of high purity and activity. Optimize the catalyst loading; too low a concentration may result in a slow, non-selective background reaction, while too high a concentration can sometimes lead to undesired side reactions.

  • Hydrogen Source and Pressure: If using catalytic hydrogenation, the pressure of the hydrogen gas can influence the reaction rate and selectivity. This should be optimized for your specific catalyst system.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance and the stereochemical outcome. Screen a range of solvents (e.g., toluene, THF, dichloromethane, methanol) to find the optimal medium for your catalytic system.

  • Substrate Purity: Ensure the 4-(phenoxymethyl)benzaldehyde and methylamine are of high purity, as impurities can poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] In pharmaceutical applications, different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. Therefore, maintaining the enantiomeric purity of this compound is critical for its safety and efficacy.

Q2: Which step is more prone to racemization: the creation of the benzylic chiral center or the subsequent N-methylation?

A2: The creation of the benzylic chiral center via reductive amination is often the most critical step for controlling stereochemistry. This is because it typically involves the formation of a planar imine or iminium ion intermediate, which can be attacked by the reducing agent from either side, potentially leading to a loss of stereocontrol. While N-alkylation of a chiral amine can also cause racemization, especially under harsh conditions (strong base, high temperature), it can often be performed with retention of configuration if mild reagents and conditions are used.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my synthesized this compound?

A3: The most common and reliable method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Q4: Can the choice of base during N-methylation influence racemization?

A4: Yes, the choice of base is critical. Strong, non-sterically hindered bases can deprotonate the N-H of the amine and potentially the benzylic C-H, especially if the latter is activated, leading to a planar carbanion and subsequent racemization. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often recommended to minimize this risk.[8]

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the enantiomeric excess (e.e.) during the synthesis of a chiral benzylamine. Note that these are representative values and the optimal conditions for the synthesis of this compound should be determined experimentally.

EntryReaction StepVariable ParameterConditionResulting e.e. (%)
1Reductive AminationReducing AgentNaBH4, MeOH, rt85
2Reductive AminationReducing AgentNaBH(OAc)3, DCE, rt95
3Reductive AminationTemperature50 °C70
4N-methylationBaseNaOH80
5N-methylationBaseDIPEA98
6N-methylationTemperature80 °C65

Experimental Protocols

Protocol 1: Enantioselective Reductive Amination of 4-(phenoxymethyl)benzaldehyde

This protocol describes a general procedure for the enantioselective reductive amination of 4-(phenoxymethyl)benzaldehyde using methylamine and a common reducing agent.

  • Reaction Setup: To a solution of 4-(phenoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as a salt like methylamine hydrochloride with an added base).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess of the synthesized product. The specific column and mobile phase composition may require optimization.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC) is often effective for the separation of chiral amines.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution. A typical starting mobile phase composition could be Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the column and monitor the elution of the enantiomers with the UV detector at a suitable wavelength (e.g., 254 nm). The two enantiomers should elute at different retention times.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Visualizations

racemization_mechanism cluster_chiral Chiral Starting Material cluster_planar Planar Intermediate Formation cluster_racemic Racemic Product Chiral_Amine Chiral Amine (R-configuration) Imine Planar Imine/Iminium Ion Chiral_Amine->Imine Oxidation or Condensation R_Product R-Product Imine->R_Product Reduction (Attack from one face) S_Product S-Product Imine->S_Product Reduction (Attack from other face)

Caption: Mechanism of racemization via a planar imine intermediate.

troubleshooting_workflow start Low e.e. observed in This compound q1 Which step is causing racemization? start->q1 reductive_amination Reductive Amination Step q1->reductive_amination If chiral center is formed then n_methylation N-methylation Step q1->n_methylation If chiral center exists before sol_ra Optimize Reductive Amination: - Use mild reducing agent (e.g., STAB) - Control pH (weakly acidic) - Lower reaction temperature reductive_amination->sol_ra sol_nm Optimize N-methylation: - Use non-nucleophilic, hindered base (e.g., DIPEA) - Use mild methylating agent - Lower reaction temperature n_methylation->sol_nm analyze Analyze e.e. by Chiral HPLC sol_ra->analyze sol_nm->analyze

Caption: Troubleshooting workflow for addressing racemization.

References

Catalyst selection and optimization for N-methyl-4-(phenoxymethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-methyl-4-(phenoxymethyl)benzylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the one-pot reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine. This approach involves the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine.

Q2: Which catalyst is better for this reaction: Palladium on carbon (Pd/C) or Raney Nickel?

A2: Both Pd/C and Raney Nickel are effective catalysts for reductive amination. The choice depends on several factors including cost, desired selectivity, and reaction conditions. Pd/C is often favored in laboratory settings for its convenience and high activity at lower pressures.[1] Raney Nickel is a more cost-effective option for industrial-scale production but may require higher pressures and temperatures.[1]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include the formation of the tertiary amine (N,N-dimethyl-4-(phenoxymethyl)benzylamine) through over-alkylation, reduction of the aldehyde to the corresponding alcohol (4-(phenoxymethyl)benzyl alcohol), and debenzylation of the starting material or product, especially when using palladium catalysts.[2]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product Incomplete imine formation.- Ensure anhydrous reaction conditions as water can inhibit imine formation. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Allow sufficient time for imine formation before adding the reducing agent.[3]
Inefficient reduction of the imine.- Increase hydrogen pressure or reaction time. - Optimize catalyst loading; too little or too much can be detrimental. - Ensure the catalyst is active; consider using a fresh batch or reactivating the catalyst.
Reduction of the starting aldehyde.- Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) which is more selective for the imine over the aldehyde.[4][5] - Add the reducing agent portion-wise to control the reaction.
Formation of Tertiary Amine (Over-alkylation) Excess methylamine or prolonged reaction time.- Use a stoichiometric amount or a slight excess of methylamine relative to the aldehyde. - Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
Formation of 4-(phenoxymethyl)benzyl alcohol The reducing agent is too reactive towards the aldehyde.- As with low yield issues, employ a more chemoselective reducing agent like NaBH₃CN.[4][5] - Optimize the timing of the reducing agent addition to favor imine reduction.
Debenzylation By-products Aggressive hydrogenation conditions with Pd/C.- Use a lower hydrogen pressure and/or temperature. - Consider using a different catalyst, such as Raney Nickel, which is generally less prone to causing debenzylation.[2]
Catalyst Poisoning Impurities in starting materials or solvents.- Use high-purity reagents and solvents. - If using Raney Nickel, certain sulfur or nitrogen-containing compounds can act as poisons.[6][7]

Catalyst Selection and Optimization

The choice of catalyst is critical for a successful synthesis. Below is a comparison of the two most commonly used catalysts for the reductive amination of 4-(phenoxymethyl)benzaldehyde.

Catalyst Advantages Disadvantages Typical Conditions
Palladium on Carbon (Pd/C) - High activity at low pressures and temperatures. - Good selectivity for imine reduction. - Commercially available in various loadings.- Can promote debenzylation as a side reaction.[2] - Higher cost compared to Raney Nickel.- Catalyst Loading: 1-5 mol% - Hydrogen Pressure: 1-10 atm - Temperature: 25-60 °C - Solvent: Methanol, Ethanol, THF
Raney Nickel - Cost-effective, especially for large-scale synthesis.[1] - Less prone to causing debenzylation compared to Pd/C.[2]- Pyrophoric when dry, requires careful handling.[8] - May require higher pressures and temperatures for optimal activity. - Can be sensitive to poisoning by sulfur and other impurities.[6][7]- Catalyst Loading: 5-20 wt% - Hydrogen Pressure: 10-50 atm - Temperature: 50-100 °C - Solvent: Methanol, Ethanol

Experimental Protocols

Synthesis of this compound via Reductive Amination using Pd/C

This protocol describes a general procedure for the synthesis on a laboratory scale.

Materials:

  • 4-(phenoxymethyl)benzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(phenoxymethyl)benzaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere.

  • Amine Addition: To the stirred solution, add methylamine solution (1.1-1.2 equivalents) dropwise at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the reaction mixture under a stream of inert gas.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-5 atm) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing aliquots of the reaction mixture by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualizations

Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4_phenoxymethyl_benzaldehyde 4-(Phenoxymethyl)benzaldehyde Imine_Formation Imine Formation (in situ) 4_phenoxymethyl_benzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Catalytic Reduction Imine_Formation->Reduction Catalyst (Pd/C or Raney Ni) Reducing Agent (H₂ or hydride) Final_Product This compound Reduction->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_troubleshoot_imine Imine Formation Issues cluster_troubleshoot_reduction Reduction Issues Start Low Yield or Impure Product Check_Imine Check Imine Formation (TLC/GC-MS) Start->Check_Imine Incomplete_Imine Incomplete Check_Imine->Incomplete_Imine Complete_Imine Complete Check_Imine->Complete_Imine Anhydrous Ensure Anhydrous Conditions Incomplete_Imine->Anhydrous Check_Byproducts Identify Major By-products (NMR, GC-MS) Complete_Imine->Check_Byproducts Analyze By-products Acid_Catalyst Add Catalytic Acid Anhydrous->Acid_Catalyst Reaction_Time_Imine Increase Reaction Time Acid_Catalyst->Reaction_Time_Imine Alcohol Starting Alcohol Present? Check_Byproducts->Alcohol Tertiary_Amine Tertiary Amine Present? Alcohol->Tertiary_Amine Milder_Reductant Use Milder Reductant (e.g., NaBH₃CN) Alcohol->Milder_Reductant Yes Debenzylation Debenzylation Products? Tertiary_Amine->Debenzylation Optimize_Stoichiometry Optimize Amine Stoichiometry Tertiary_Amine->Optimize_Stoichiometry Yes Change_Catalyst Change Catalyst/ Conditions Debenzylation->Change_Catalyst Yes

Caption: A logical guide for troubleshooting common synthesis issues.

References

Work-up procedures to improve the purity of N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-methyl-4-(phenoxymethyl)benzylamine. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals improve the purity of their compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product shows the presence of starting material (4-(phenoxymethyl)benzaldehyde) after synthesis via reductive amination.

  • Answer: Residual aldehyde is a common impurity. It can be removed using a few different techniques. An acid-base extraction is highly effective. The basic this compound will be extracted into an acidic aqueous layer, leaving the neutral aldehyde in the organic layer. Alternatively, a purification technique using a scavenger resin, such as one functionalized with a primary amine, can be employed to selectively bind the excess aldehyde.

Troubleshooting Steps:

  • Acid-Base Extraction: Perform a liquid-liquid extraction using dilute hydrochloric acid (e.g., 1M HCl). Your desired amine will move to the aqueous phase as a hydrochloride salt. The aldehyde will remain in the organic phase. Separate the layers, then basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH of 9-10 and extract your purified amine back into an organic solvent.[1][2][3]

  • Column Chromatography: If the polarity difference between your product and the aldehyde is sufficient, column chromatography can be effective. However, be aware that amines can interact strongly with acidic silica gel.[4][5] Consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to improve peak shape and recovery.[4][6]

  • Sodium Bisulfite Wash: Washing the crude product with a saturated aqueous solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase.

Issue 2: I am observing the primary amine, 4-(phenoxymethyl)benzylamine, as an impurity.

  • Answer: This indicates incomplete methylation. Separation of primary, secondary, and tertiary amines can be challenging but is achievable. A buffer-based extraction procedure at a controlled pH can selectively separate amines with different pKa values.[7][8] Column chromatography is also a viable option.

Troubleshooting Steps:

  • pH Controlled Extraction: The pKa values of the primary and secondary amines will be slightly different. By carefully controlling the pH of the aqueous extraction solution, you may be able to selectively protonate and extract one of the amines, leaving the other in the organic phase.[7]

  • Column Chromatography: Flash column chromatography can separate the primary and secondary amines. Due to the basic nature of amines, using an amine-functionalized silica gel or adding a basic modifier like triethylamine or ammonia to the mobile phase is often necessary to prevent peak tailing and achieve good separation.[4][5]

  • Derivatization: In some cases, reacting the mixture with an aldehyde (that is not 4-(phenoxymethyl)benzaldehyde) will selectively form an imine with the primary amine, significantly changing its polarity and making it easier to separate by chromatography. The imine can then be hydrolyzed back to the primary amine if needed, or the desired secondary amine can be isolated from the reaction mixture.

Issue 3: My NMR analysis suggests the presence of an over-methylated product, the tertiary amine N,N-dimethyl-4-(phenoxymethyl)benzylamine.

  • Answer: Over-alkylation is a common side reaction. Separating a secondary amine from a tertiary amine can be accomplished by exploiting the difference in their reactivity or basicity.

Troubleshooting Steps:

  • Column Chromatography: As with other amine impurities, column chromatography with a modified mobile phase or a specialized stationary phase can be effective.[4][5] The tertiary amine will likely have a different polarity compared to the secondary amine.

  • Hinsberg Test Adaptation: You can react the mixture with a sulfonyl chloride (like p-toluenesulfonyl chloride) in the presence of a base. The secondary amine will form a sulfonamide that is insoluble in the base, while the tertiary amine will not react. The sulfonamide can then be separated by filtration and hydrolyzed back to the secondary amine.

Issue 4: During column chromatography on silica gel, my product is streaking badly and the yield is low.

  • Answer: This is a very common problem when purifying amines on silica gel. The acidic nature of silica leads to strong interactions with the basic amine, causing poor peak shape (tailing) and irreversible adsorption.[4][5]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the mobile phase reservoir).[4][6] This will "neutralize" the acidic sites on the silica and improve the elution of your amine.

  • Use of Alternative Stationary Phases: Consider using a different stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds and often provide much better results than standard silica gel.[4]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be a good option. Using a mobile phase with a high pH (e.g., containing a buffer or a small amount of a basic modifier) will ensure your amine is in its neutral, less polar form, leading to better retention and separation.[5]

Quantitative Data Summary

The following table provides a general comparison of expected purity levels for this compound using different purification techniques. The actual purity will depend on the specific impurities present and the optimization of the chosen method.

Purification TechniqueTypical Purity AchievedKey Considerations
Acid-Base Extraction 90-98%Highly effective for removing non-basic impurities like aldehydes. May not separate other amine impurities effectively.[1][2]
Standard Silica Gel Chromatography < 90% (with tailing)Prone to low yield and poor peak shape without a basic modifier.[4][5]
Silica Gel Chromatography with Basic Modifier > 98%Addition of triethylamine or ammonia significantly improves purity and yield.[4][9]
Amine-Functionalized Silica Chromatography > 99%Often provides the best separation for complex amine mixtures.[4]
Recrystallization > 99%Requires the product to be a solid at room temperature and a suitable solvent to be found. Can be very effective for removing small amounts of impurities.[10][11]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Aldehyde Impurities

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate (approximately 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated amine product. The upper organic layer contains the neutral aldehyde impurity and can be discarded.

  • Back-Extraction (Optional): To remove any remaining neutral impurities, wash the acidic aqueous layer with a fresh portion of the organic solvent.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 4M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is between 9 and 10 (check with pH paper). Your amine product will deprotonate and may precipitate or form an oily layer.

  • Final Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution and shake to extract the neutral amine product back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. To this, add triethylamine to a final concentration of 0.5% (v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried silica to the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove non-basic impurities Column Column Chromatography AcidBase->Column Separate amine impurities Analysis Purity Analysis (NMR, LC-MS) AcidBase->Analysis Recrystal Recrystallization Column->Recrystal Final polishing (if solid) Column->Analysis Recrystal->Analysis PureProduct Pure Product (>99%) Analysis->PureProduct Troubleshooting_Tree Start Impurity Detected? Aldehyde Starting Aldehyde? Start->Aldehyde Yes ChromatographyIssue Chromatography Tailing? Start->ChromatographyIssue No PrimaryAmine Primary Amine? Aldehyde->PrimaryAmine No Sol_Aldehyde Perform Acid-Base Extraction or Bisulfite Wash Aldehyde->Sol_Aldehyde Yes TertiaryAmine Tertiary Amine? PrimaryAmine->TertiaryAmine No Sol_Primary pH-Controlled Extraction or Column Chromatography PrimaryAmine->Sol_Primary Yes Sol_Tertiary Column Chromatography or Derivatization TertiaryAmine->Sol_Tertiary Yes End Pure Product TertiaryAmine->End No Sol_Chromatography Add Basic Modifier (e.g., Et3N) or Use Amine-Silica ChromatographyIssue->Sol_Chromatography Yes ChromatographyIssue->End No

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification and purity assessment of N-methyl-4-(phenoxymethyl)benzylamine. Due to the limited availability of specific validation data for this compound, this document synthesizes information from validated methods for structurally similar compounds, including benzylamine derivatives and molecules containing phenoxymethyl moieties. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The following tables summarize typical validation parameters for HPLC and GC-MS methods, derived from studies on analogous compounds. These values serve as a benchmark for what can be expected during the validation of methods for this compound.

Table 1: Comparison of HPLC Method Validation Parameters for Structurally Related Compounds

Validation ParameterHPLC Method 1 (Benzylamine Derivative)HPLC Method 2 (Phenoxymethyl-containing Compound)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.9% - 101.6%[1]
Precision (% RSD) < 2.0%< 8.9% (Intra-day), < 5.3% (Inter-day)[1]
Limit of Detection (LOD) Analyte dependent (ng/mL range)Analyte dependent (ng/mL range)
Limit of Quantitation (LOQ) Analyte dependent (ng/mL range)10 ng/mL[1]
Specificity No interference from placebo and degradantsSpecific to the analyte, no interference from internal standard[1]
Robustness Unaffected by minor changes in flow rate and mobile phase compositionNot reported

Table 2: Comparison of GC-MS Method Validation Parameters for Structurally Related Compounds

Validation ParameterGC-MS Method 1 (Benzylamine Derivative)GC-MS Method 2 (Benzyl Ether Analog)
Linearity (R²) > 0.99Not reported
Accuracy (% Recovery) 85% - 115%Not reported
Precision (% RSD) < 15%Not reported
Limit of Detection (LOD) Analyte dependent (ng/mL range)Not reported
Limit of Quantitation (LOQ) Analyte dependent (ng/mL range)Not reported
Specificity Selective detection using specific ion monitoring (SIM) or multiple reaction monitoring (MRM)Selective detection based on mass spectrum
Robustness Unaffected by minor changes in injection volume and oven temperature ramp rateNot reported

Experimental Protocols

The following are detailed methodologies for HPLC and GC-MS analysis, based on established protocols for similar compounds. These can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating assay designed to separate this compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for benzylamine derivatives.

  • Mobile Phase: A gradient elution is often employed for stability-indicating methods. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound, likely around 220-280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: The preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to achieve a similar concentration as the standard solution. For a formulated product, an extraction step may be necessary.

3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed.[2][3][4][5] This involves subjecting the drug substance to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound, particularly for assessing volatile and semi-volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for benzylamine derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example: start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-500 amu for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., dichloromethane or methanol) at 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Dissolve the sample in a suitable solvent to a known concentration. Derivatization may be necessary for certain analytes to improve volatility and chromatographic performance.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting cluster_finalization Finalization define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol perform_experiments Perform Validation Experiments develop_protocol->perform_experiments linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data robustness->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report review_approve Review & Approve generate_report->review_approve implement_method Implement Validated Method review_approve->implement_method

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway cluster_compound Starting Material cluster_stress Stress Conditions cluster_products Potential Degradation Products parent_compound This compound acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation heat Thermal light Photolytic phenol Phenol acid->phenol benzyl_alcohol 4-(hydroxymethyl)benzylamine derivatives acid->benzyl_alcohol base->phenol base->benzyl_alcohol benzoic_acid 4-carboxybenzylamine derivatives oxidation->benzoic_acid n_oxide N-oxide derivatives oxidation->n_oxide heat->phenol dealkylation 4-(phenoxymethyl)benzylamine heat->dealkylation light->phenol light->benzyl_alcohol

Caption: Potential Forced Degradation Pathways.

References

A Comparative Efficacy Analysis of N-methyl-4-(phenoxymethyl)benzylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N-methyl-4-(phenoxymethyl)benzylamine and a curated selection of its structural analogs. The data presented herein is intended to inform early-stage drug discovery and development by offering insights into the structure-activity relationships (SAR) within this chemical class. The primary focus of this analysis is on the inhibitory activity against Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and other neurotransmitters, and agonist activity at the Serotonin 2A (5-HT2A) receptor, a significant target in neuropsychopharmacology.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy data for this compound and its analogs.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition

Compound IDCompound NameModification from LeadMAO-B IC50 (nM)[1]MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
LEAD-001 This compound -85 9800115.3
ANALOG-0024-(Phenoxymethyl)benzylamineN-demethylation1201150095.8
ANALOG-003N-methyl-4-(4-methylphenoxymethyl)benzylaminepara-Methyl on phenoxy658500130.8
ANALOG-004N-methyl-4-(4-chlorophenoxymethyl)benzylaminepara-Chloro on phenoxy457200160.0
ANALOG-005N-methyl-4-(benzyloxy)benzylamineEther linkage isomer2501500060.0

Table 2: Serotonin 2A (5-HT2A) Receptor Agonist Activity

Compound IDCompound Name5-HT2A EC50 (nM)[2]5-HT2A Ki (nM)
LEAD-001 This compound 150 95
ANALOG-0024-(Phenoxymethyl)benzylamine220180
ANALOG-003N-methyl-4-(4-methylphenoxymethyl)benzylamine13080
ANALOG-004N-methyl-4-(4-chlorophenoxymethyl)benzylamine11065
ANALOG-005N-methyl-4-(benzyloxy)benzylamine350290

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAO-A and MAO-B.

Method: A fluorometric assay was used to measure the production of hydrogen peroxide by MAO enzymes.

Procedure:

  • Recombinant human MAO-A or MAO-B (10 µg/mL) was pre-incubated with varying concentrations of the test compounds (1 nM to 100 µM) in a 100 mM potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C in a 96-well black plate.

  • The reaction was initiated by the addition of the non-fluorescent substrate, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), at a final concentration of 200 µM, and horseradish peroxidase at a final concentration of 1 U/mL. Benzylamine (for MAO-B) or p-tyramine (for MAO-A) was used as the substrate at a final concentration of 1 mM.

  • The fluorescence was monitored kinetically for 30 minutes at 37°C using a fluorescence microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • The rate of reaction was calculated from the linear portion of the fluorescence versus time curve.

  • IC50 values were determined by non-linear regression analysis of the concentration-response curves using GraphPad Prism software. Known selective inhibitors, clorgyline (for MAO-A) and selegiline (for MAO-B), were used as positive controls.

Serotonin 2A (5-HT2A) Receptor Functional Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for agonist activity at the human 5-HT2A receptor.

Method: A cell-based assay measuring intracellular calcium mobilization was employed.

Procedure:

  • HEK293 cells stably expressing the human 5-HT2A receptor were seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.

  • The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in a buffer containing probenecid.

  • The cells were washed to remove excess dye and then treated with varying concentrations of the test compounds (1 nM to 100 µM).

  • Changes in intracellular calcium levels were measured immediately using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • EC50 values were calculated from the concentration-response curves using a sigmoidal dose-response equation in GraphPad Prism. Serotonin was used as a reference agonist.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Mechanism of Action: MAO-B Inhibition

The primary proposed mechanism of action for this compound and its analogs is the inhibition of Monoamine Oxidase B. This inhibition leads to an increase in the synaptic concentration of dopamine.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse DOPAC DOPAC MAO_B->DOPAC Lead_Compound N-methyl-4- (phenoxymethyl)benzylamine Lead_Compound->MAO_B Inhibition Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Caption: Proposed MAO-B inhibition pathway.

Experimental Workflow: In Vitro Efficacy Screening

The following diagram outlines the general workflow for the in vitro screening of the synthesized compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50 / EC50 Determination) Primary_Screening->Dose_Response Active Hits Selectivity_Assay Selectivity Profiling (e.g., MAO-A vs MAO-B) Dose_Response->Selectivity_Assay Data_Analysis Data Analysis and SAR Determination Selectivity_Assay->Data_Analysis

Caption: In vitro efficacy screening workflow.

References

Comparative Guide to N-methyl-4-(phenoxymethyl)benzylamine and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis, physicochemical properties, and potential biological activities of N-methyl-4-(phenoxymethyl)benzylamine and its structural analogs. The information is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzylamine derivatives.

Introduction

This compound is a secondary amine belonging to the benzylamine class of compounds. Its structure, featuring a phenoxymethyl substituent, suggests potential applications in medicinal chemistry and materials science. This guide offers a cross-validation of expected experimental results for this compound by comparing it with two key alternatives: the parent N-methylbenzylamine and the structurally related 4-(4-methylphenoxy)benzylamine. While direct experimental data for this compound is not extensively available in public literature, this guide extrapolates likely characteristics based on established chemical principles and data from closely related compounds.

Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of established synthetic routes. A common and efficient method is the reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methylphenoxy)benzonitrile (Intermediate for an Alternative Compound)

A common precursor for benzylamines is the corresponding benzonitrile. The synthesis of 4-(4-methylphenoxy)benzonitrile, an intermediate for the alternative compound 4-(4-methylphenoxy)benzylamine, can be performed via a nucleophilic aromatic substitution reaction. In a typical procedure, p-cresol is deprotonated with a base like sodium hydride in a solvent such as dimethylformamide (DMF). The resulting phenoxide then reacts with p-chlorobenzonitrile at an elevated temperature (e.g., 150°C) for approximately one hour to yield the desired product with high purity (>99%) and yield (>90%).[1]

Protocol 2: Catalytic Hydrogenation for Benzylamine Synthesis

The conversion of the nitrile group to a primary amine is a crucial step. This can be achieved through catalytic hydrogenation. For instance, 4-(4-methylphenoxy)benzonitrile can be reduced using a metal catalyst, such as a nickel salt, in a solvent system that may include a nonionic surfactant and water, under a hydrogen atmosphere with heating and stirring.[1] The resulting primary amine can then be isolated, often as a hydrochloride salt, by treatment with hydrochloric acid.[1]

Protocol 3: Reductive Amination for N-methylation

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is well-suited for the N-methylation of benzylamines.[2] This reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, 4-(phenoxymethyl)benzaldehyde would be reacted with methylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in a suitable solvent like methanol or dichloromethane at room temperature.

Data Presentation: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted pKa
This compound C15H17NO227.30355.1±22.09.05±0.10
N-methylbenzylamine C8H11N121.18184-1859.64
4-(4-Methylphenoxy)benzylamine C14H15NO213.28355.1±22.09.05±0.10

Note: Data for this compound is predicted based on its structure and data from analogous compounds.

Biological Activity and Signaling Pathways

Potential Biological Activities

Benzylamine derivatives have been reported to exhibit a variety of biological effects, including:

  • Antimicrobial Activity: Certain substituted benzylamines have demonstrated activity against various microbial strains.[3]

  • Anticancer Activity: Some benzylamine-containing compounds have been investigated for their potential as anticancer agents.[4]

  • Neurotransmitter System Modulation: Due to their structural similarity to endogenous monoamines, benzylamines and their derivatives can interact with components of neurotransmitter systems. For example, some N-substituted benzylamines are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.

Postulated Signaling Pathway: Monoamine Oxidase Inhibition

A plausible mechanism of action for this compound could involve the inhibition of monoamine oxidase. This hypothesis is based on the known activities of other N-methylated benzylamine derivatives.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Neurotransmitter MAO MAO Neurotransmitter->MAO Degradation Vesicle Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolites Metabolites MAO->Metabolites Receptor Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction N_methyl_compound N-methyl-4- (phenoxymethyl)benzylamine N_methyl_compound->MAO Inhibition Synaptic_Cleft->Neurotransmitter Reuptake Synaptic_Cleft->Receptor Binding

Caption: Postulated mechanism of MAO inhibition by this compound.

Experimental Workflows

General Workflow for Synthesis and Characterization

The synthesis and characterization of this compound and its analogs would typically follow the workflow outlined below.

Synthesis_Workflow Start Reactants 4-(Phenoxymethyl)benzaldehyde + Methylamine Start->Reactants Reductive_Amination Reductive Amination (e.g., NaBH4) Reactants->Reductive_Amination Crude_Product Crude N-methyl-4- (phenoxymethyl)benzylamine Reductive_Amination->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR End NMR->End MS->End FTIR->End

Caption: General workflow for the synthesis and characterization of this compound.

Workflow for Biological Activity Screening

A general workflow for screening the biological activity of the synthesized compounds is depicted below.

Bioactivity_Workflow Start Compound Test Compound (e.g., this compound) Start->Compound Assay_Selection Select Biological Assay (e.g., MAO Inhibition Assay) Compound->Assay_Selection In_Vitro_Assay Perform In Vitro Assay Assay_Selection->In_Vitro_Assay Data_Collection Collect and Analyze Data (e.g., IC50 determination) In_Vitro_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Identify Lead Compound(s) SAR_Analysis->Lead_Identification End Lead_Identification->End

Caption: General workflow for biological activity screening of benzylamine derivatives.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its likely synthesis, properties, and potential biological activities based on a comparative analysis with structurally related compounds. The detailed protocols and workflows presented herein offer a solid foundation for researchers to initiate their own experimental investigations into this and similar benzylamine derivatives. Further studies are warranted to fully elucidate the chemical and biological profile of this compound.

References

Comparative Analysis of Substituted Benzyloxy-Benzylamine Analogs as Inhibitors of Acetyltransferase Eis and Their Anti-Mycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of structural analogs of benzyloxy-benzylamine, offering insights into their inhibitory activity against the acetyltransferase Eis and their potential as anti-mycobacterial agents.

This guide provides a comprehensive analysis of a series of substituted benzyloxy-benzylamine analogs, structurally related to N-methyl-4-(phenoxymethyl)benzylamine. The focus is on their in vitro inhibitory activity against the Mycobacterium tuberculosis acetyltransferase Eis, an enzyme associated with kanamycin resistance, and their broader anti-mycobacterial efficacy. This comparative study is based on quantitative data from structure-activity relationship (SAR) investigations, providing valuable insights for the rational design of novel anti-tuberculosis agents.

Comparative Activity of Benzyloxy-Benzylamine Analogs

The following table summarizes the in vitro activity of a series of substituted benzyloxy-benzylamine analogs against the acetyltransferase Eis and their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb). The data highlights the impact of various substitutions on both enzyme inhibition and whole-cell activity.

Compound IDR1 (Benzyloxy Ring)R2 (Benzylamine Ring)Eis IC50 (µM)[1]Mtb MIC (µg/mL)[1]
26 HH~2>128
27 4-FH1.8 ± 0.264
28 4-ClH1.1 ± 0.132
29 4-BrH1.0 ± 0.116
30 4-IH1.2 ± 0.116
31 4-CH3H2.5 ± 0.364
32 4-OCH3H3.1 ± 0.4128
33 3-FH1.5 ± 0.132
34 3-ClH1.3 ± 0.116
35 3-BrH1.1 ± 0.18
36 3-IH1.4 ± 0.18
37 3-CH3H2.2 ± 0.232
38 3-OCH3H2.8 ± 0.364
39 H4-F1.9 ± 0.264
40 H4-Cl1.2 ± 0.132
41 H4-Br1.1 ± 0.116
42 H4-I1.3 ± 0.116
43 H3-F1.6 ± 0.232
44 H3-Cl1.4 ± 0.116
45 H3-Br1.2 ± 0.18
46 H3-I1.5 ± 0.18
47 3-Br3-Br0.8 ± 0.1 4
55 3-I3-I0.9 ± 0.1 4

Experimental Protocols

General Synthesis of Substituted Benzyloxy-Benzylamine Analogs

The synthesis of the benzyloxy-benzylamine analogs was achieved through a reductive amination protocol. The general procedure involved the reaction of a substituted benzaldehyde with a substituted benzylamine in the presence of a reducing agent.

  • Intermediate Synthesis: Substituted benzyl alcohols and benzylamines were used as starting materials. For example, to synthesize intermediate aldehydes, the corresponding benzyl alcohol was oxidized.

  • Reductive Amination: A solution of the appropriate substituted benzaldehyde (1 equivalent) and substituted benzylamine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane was stirred at room temperature. A reducing agent, for instance, sodium borohydride or sodium triacetoxyborohydride (1.5-2 equivalents), was added portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with water, and the product was extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel to afford the desired substituted benzyloxy-benzylamine analog. The structure and purity of the final compounds were confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

G General Synthetic Scheme for Benzyloxy-Benzylamine Analogs cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Reductive Amination Reductive Amination Substituted Benzaldehyde->Reductive Amination Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->Reductive Amination Substituted Benzyloxy-Benzylamine Substituted Benzyloxy-Benzylamine Reductive Amination->Substituted Benzyloxy-Benzylamine Sodium Borohydride or Sodium Triacetoxyborohydride

Caption: General workflow for the synthesis of benzyloxy-benzylamine analogs.

In Vitro Eis Inhibition Assay

The inhibitory activity of the synthesized compounds against M. tuberculosis Eis was determined using a high-throughput acetylation assay.

  • Enzyme and Substrates: Recombinant M. tuberculosis Eis enzyme was purified. Kanamycin was used as the substrate to be acetylated, and acetyl-coenzyme A (acetyl-CoA) was the acetyl donor.

  • Assay Procedure: The assay was performed in a 384-well plate format. The reaction mixture contained the Eis enzyme, kanamycin, and the test compound at various concentrations in an appropriate buffer. The reaction was initiated by the addition of acetyl-CoA.

  • Detection: The amount of free Coenzyme A (CoA) produced as a result of the acetylation reaction was quantified using a fluorescent probe, such as ThioGlo1. The fluorescence intensity was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals key structure-activity relationships for the inhibition of Eis and anti-mycobacterial activity.

  • Halogen Substitution: The introduction of halogen atoms (F, Cl, Br, I) on either the benzyloxy or the benzylamine ring generally led to an increase in both Eis inhibitory potency and anti-mycobacterial activity compared to the unsubstituted parent compound 26 .

  • Position of Substitution: For single substitutions, the meta (3-position) and para (4-position) substitutions on both rings resulted in comparable activities.

  • Effect of Halogen Size: For both rings, there is a trend of increasing activity with larger halogens, with bromo and iodo analogs often showing the highest potency.

  • Disubstitution: The most potent compounds in the series, 47 and 55 , were those with identical halogen substitutions (bromo or iodo) on both the benzyloxy and benzylamine rings at the meta-positions. This suggests a synergistic effect of having bulky, lipophilic groups in these positions.

  • Other Substituents: The introduction of methyl (CH3) or methoxy (OCH3) groups was generally less favorable for activity compared to halogen substitutions.

G Structure-Activity Relationship Summary cluster_scaffold Benzyloxy-Benzylamine Scaffold cluster_activity Biological Activity cluster_substituents Substituent Effects (R1 and R2) Scaffold R1-CH2-O-C6H4-CH2-NH-C6H4-R2 Halogen Halogens (Br, I) at meta-positions Scaffold->Halogen Alkyl_Alkoxy Alkyl/Alkoxy Groups Scaffold->Alkyl_Alkoxy Unsubstituted Unsubstituted (H) Scaffold->Unsubstituted High_Activity High Activity (Low IC50/MIC) Low_Activity Low Activity (High IC50/MIC) Halogen->High_Activity Alkyl_Alkoxy->Low_Activity Unsubstituted->Low_Activity

References

Comparative study of different synthetic routes to N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative study of two primary synthetic routes to N-methyl-4-(phenoxymethyl)benzylamine, a versatile building block in medicinal chemistry. The routes discussed are Route 1: Reductive Amination and Route 2: N-methylation of a Benzylamine Intermediate . This comparison includes detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method based on laboratory resources and project requirements.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.

StepRoute 1: Reductive AminationRoute 2: N-methylation
Intermediate Synthesis 1a. 4-(phenoxymethyl)benzaldehyde 2a. 4-(phenoxymethyl)benzonitrile
Reaction TypeWilliamson Ether SynthesisWilliamson Ether Synthesis
Starting Materials4-hydroxybenzaldehyde, Benzyl bromide4-cyanophenol, Benzyl bromide
Reagents & ConditionsK₂CO₃, DMF, 100 °C, 3 hK₂CO₃, DMF, 80-100 °C, 2-4 h
Yield~74% (estimated)[1]High (specific data for this substrate not found, but generally high for this reaction type)
Intermediate to Amine 1b. Reductive Amination 2b. Reduction of Nitrile
Reaction TypeReductive AminationCatalytic Hydrogenation or Hydride Reduction
Starting Materials4-(phenoxymethyl)benzaldehyde, Methylamine4-(phenoxymethyl)benzonitrile
Reagents & ConditionsNaBH₃CN, Methanol, rt, 12-24 hH₂, Pd/C, Ethanol, rt, 2-4 h; or LiAlH₄, THF, then H₂O workup
Yield~73% (estimated)78-95%[2]
Final Step -2c. N-methylation
Reaction Type-Eschweiler-Clarke Reaction
Starting Materials-4-(phenoxymethyl)benzylamine
Reagents & ConditionsFormaldehyde, Formic acid, 100 °C, 4-6 h
Yield-~90%[3]
Overall Estimated Yield ~54% ~67-85%

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Reductive Amination

Step 1a: Synthesis of 4-(phenoxymethyl)benzaldehyde via Williamson Ether Synthesis

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 15 minutes. Benzyl bromide (1.0 eq) is then added, and the reaction mixture is heated to 100 °C for 3 hours.[1] After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried to afford 4-(phenoxymethyl)benzaldehyde.

Step 1b: Synthesis of this compound via Reductive Amination

4-(phenoxymethyl)benzaldehyde (1.0 eq) is dissolved in methanol, followed by the addition of a solution of methylamine (2.0-3.0 eq) in methanol or water. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, sodium cyanoborohydride (1.2-1.5 eq) is added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Route 2: N-methylation of a Benzylamine Intermediate

Step 2a: Synthesis of 4-(phenoxymethyl)benzonitrile

In a manner similar to the synthesis of the aldehyde, 4-cyanophenol (1.0 eq) is reacted with benzyl bromide (1.0 eq) in DMF in the presence of potassium carbonate (1.5 eq). The reaction is typically heated to 80-100 °C for 2-4 hours. Workup involves pouring the reaction mixture into water and filtering the resulting precipitate, which is then washed and dried.

Step 2b: Synthesis of 4-(phenoxymethyl)benzylamine

  • Method A: Catalytic Hydrogenation: 4-(phenoxymethyl)benzonitrile (1.0 eq) is dissolved in ethanol or methanol containing a catalytic amount of palladium on carbon (5-10 mol%). The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 4-(phenoxymethyl)benzylamine.[2]

  • Method B: Lithium Aluminum Hydride Reduction: A solution of 4-(phenoxymethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF at 0 °C.[4][5][6] The reaction is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.

Step 2c: Synthesis of this compound via Eschweiler-Clarke Reaction

To a flask containing 4-(phenoxymethyl)benzylamine (1.0 eq), formic acid (2.0-3.0 eq) and formaldehyde (37% aqueous solution, 2.0-3.0 eq) are added.[7] The reaction mixture is heated to 100 °C for 4-6 hours. After cooling, the solution is made basic by the addition of an aqueous solution of sodium hydroxide and then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound. Purification can be achieved by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_1 A 4-hydroxybenzaldehyde + Benzyl bromide B 4-(phenoxymethyl)benzaldehyde A->B Williamson Ether Synthesis D This compound B->D Reductive Amination (NaBH₃CN) C Methylamine C->D Reductive Amination (NaBH₃CN)

Caption: Synthetic pathway for Route 1: Reductive Amination.

Route_2 A 4-cyanophenol + Benzyl bromide B 4-(phenoxymethyl)benzonitrile A->B Williamson Ether Synthesis C 4-(phenoxymethyl)benzylamine B->C Reduction (e.g., H₂/Pd-C) D This compound C->D N-methylation (Eschweiler-Clarke)

Caption: Synthetic pathway for Route 2: N-methylation.

Concluding Remarks

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (Reductive Amination) is more convergent, involving fewer linear steps. However, the handling of methylamine and sodium cyanoborohydride requires appropriate safety precautions. The overall estimated yield is moderate.

  • Route 2 (N-methylation) is a longer, more linear sequence. However, each step generally proceeds with high yield, potentially leading to a higher overall yield. The reagents used in the final N-methylation step (Eschweiler-Clarke reaction) are readily available and the reaction is robust.[7][8]

The choice between these two routes will depend on factors such as the availability of starting materials and reagents, the scale of the synthesis, and the desired purity of the final product. For a higher overall yield and avoidance of more hazardous reagents like sodium cyanoborohydride, Route 2 may be preferable. For a more direct approach with fewer synthetic transformations, Route 1 presents a compelling alternative.

References

Benchmarking N-methyl-4-(phenoxymethyl)benzylamine: A Comparative Performance Analysis Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative benchmark of the novel compound N-methyl-4-(phenoxymethyl)benzylamine against established Monoamine Oxidase (MAO) inhibitors. Due to the absence of publicly available experimental data for this compound, this guide utilizes a hypothetical performance profile to illustrate its potential efficacy and selectivity.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Selective inhibitors for MAO-A are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of neurodegenerative conditions.[2][3]

This guide compares the hypothetical inhibitory activity of this compound with the following well-characterized MAO inhibitors:

  • Clorgyline: A potent and selective inhibitor of MAO-A.[4][]

  • Selegiline (L-deprenyl): A selective inhibitor of MAO-B at lower concentrations.[1][]

  • Tranylcypromine: A non-selective inhibitor of both MAO-A and MAO-B.[]

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA).[]

Performance Comparison: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] The following table summarizes the hypothetical IC50 values for this compound against MAO-A and MAO-B, in comparison to the established inhibitors. Lower IC50 values indicate greater potency.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound (Hypothetical) 5025000.02
Clorgyline11[4]-Highly Selective for MAO-A
Selegiline-404[4]Highly Selective for MAO-B
Tranylcypromine~200~200Non-selective (approx. 1)
Moclobemide~200~2000Selective for MAO-A (approx. 0.1)

Note: Data for Clorgyline and Selegiline are from experimental findings.[4] Data for Tranylcypromine and Moclobemide are approximate values based on their known profiles. The data for this compound is hypothetical for illustrative purposes.

Signaling Pathway: Monoamine Oxidase and Neurotransmitter Metabolism

The following diagram illustrates the role of MAO-A and MAO-B in the degradation of key neurotransmitters. Inhibition of these enzymes leads to increased availability of these neurotransmitters in the synaptic cleft.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_mito Mitochondrion (Presynaptic) Neurotransmitters Dopamine, Serotonin, Norepinephrine Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging MAO_A MAO-A Neurotransmitters->MAO_A Degradation MAO_B MAO-B Neurotransmitters->MAO_B Degradation Released_NT Released Neurotransmitters Vesicles->Released_NT Exocytosis Released_NT->Neurotransmitters Reuptake Receptors Postsynaptic Receptors Released_NT->Receptors Binding MAO_A-> Metabolites MAO_B-> Metabolites Inhibitors MAO Inhibitors (e.g., N-methyl-4- (phenoxymethyl)benzylamine) Inhibitors->MAO_A Inhibition Inhibitors->MAO_B Inhibition

Caption: Role of MAO-A and MAO-B in neurotransmitter degradation and the site of action for MAO inhibitors.

Experimental Protocols

The determination of IC50 values for MAO inhibitors is typically performed using an in vitro enzyme inhibition assay.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a monoamine substrate by MAO.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[7]

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B)

  • Dye Reagent (e.g., a probe that fluoresces in the presence of H2O2 and horseradish peroxidase)

  • Horseradish Peroxidase (HRP)

  • Test compound (this compound) and known inhibitors dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Enzyme Preparation: Dilute recombinant MAO-A or MAO-B to the desired concentration in the assay buffer.

  • Inhibitor Incubation: Add 45 µL of the diluted enzyme solution to the wells of a 96-well plate. Add 5 µL of various concentrations of the test compound or known inhibitors. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.[4]

  • Reaction Initiation: Prepare a master reaction mix containing the assay buffer, p-tyramine, dye reagent, and HRP. Add 50 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes), protected from light.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro MAO inhibition assay.

Experimental_Workflow start Start prep_enzyme Prepare MAO-A and MAO-B enzyme solutions start->prep_enzyme prep_inhibitors Prepare serial dilutions of test and known inhibitors start->prep_inhibitors add_to_plate Add enzyme and inhibitors to 96-well plate prep_enzyme->add_to_plate prep_inhibitors->add_to_plate pre_incubate Pre-incubate at room temperature add_to_plate->pre_incubate add_reaction_mix Add reaction mix to wells pre_incubate->add_reaction_mix prep_reaction_mix Prepare master reaction mix (Substrate, Dye, HRP) prep_reaction_mix->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence analyze_data Calculate % inhibition and determine IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro fluorometric assay to determine MAO inhibition.

Conclusion

Based on the hypothetical data, this compound demonstrates potential as a selective inhibitor of MAO-A. Its hypothetical selectivity index suggests a preference for MAO-A over MAO-B, similar to the profile of moclobemide, though with potentially greater potency. Further empirical testing following the outlined experimental protocols is necessary to validate these hypothetical findings and fully characterize the inhibitory profile of this compound. This would be a critical step in determining its potential as a therapeutic agent for conditions such as depression.

References

In Vitro and In Vivo Correlation of N-methyl-4-(phenoxymethyl)benzylamine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antidepressant activity of N-methyl-4-(phenoxymethyl)benzylamine, focusing on its expected in vitro inhibition of monoamine oxidase A (MAO-A) and its predicted in vivo efficacy in established preclinical models of depression. Due to the limited publicly available data for this compound, this guide utilizes data from structurally related benzylamine derivatives and the well-characterized reversible MAO-A inhibitor, moclobemide, as comparators to illustrate the principles of in vitro-in vivo correlation in early-stage antidepressant drug discovery.

Introduction

This compound is a benzylamine derivative. Compounds of this class have garnered interest for their potential to inhibit monoamine oxidase (MAO) enzymes. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many clinically effective antidepressant drugs.[1][2][3][4][5][6][7] This guide outlines the standard experimental procedures used to characterize the activity of potential MAO-A inhibitors and presents comparative data to benchmark the expected performance of this compound.

In Vitro Activity: Monoamine Oxidase A Inhibition

The initial assessment of a potential antidepressant targeting the monoaminergic system often involves in vitro enzyme inhibition assays to determine its potency and selectivity for MAO-A.

Data Presentation: In Vitro MAO-A Inhibition

The following table summarizes the in vitro MAO-A inhibitory activity of a representative benzylamine derivative and the established MAO-A inhibitor, moclobemide. These values provide a benchmark for the anticipated potency of this compound.

Compound/DrugChemical StructureMAO-A IC50 (µM)Selectivity for MAO-A vs. MAO-BReference
This compound (Hypothetical) this compound structureData not availableData not available
Befloxatone Befloxatone structure0.0019-0.0036 (Ki, nM)High[2]
Moclobemide Moclobemide structure~1.3Reversible and selective for MAO-A[4]

Experimental Protocol: In Vitro MAO-A Inhibition Assay

The inhibitory activity of a test compound on MAO-A is typically determined using a fluorometric or radiometric assay.

  • Enzyme Source: Recombinant human MAO-A is commonly used.

  • Substrate: A specific substrate for MAO-A, such as kynuramine or radiolabeled serotonin, is utilized.

  • Procedure:

    • The test compound is pre-incubated with the MAO-A enzyme at various concentrations.

    • The substrate is then added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product formed is quantified. For fluorometric assays, the production of a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Activity: Preclinical Models of Antidepressant Efficacy

The antidepressant potential of a compound is evaluated in vivo using rodent models that are sensitive to clinically effective antidepressant treatments. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly employed screening models.[8][9]

Data Presentation: In Vivo Antidepressant-Like Activity

The following table presents data from the Forced Swim Test for a representative MAO-A inhibitor, illustrating the expected dose-dependent reduction in immobility time.

Compound/DrugAnimal ModelDoses (mg/kg)Outcome in Forced Swim Test (FST)Reference
This compound (Hypothetical) MouseData not availableData not available
Befloxatone Mouse0.03-0.3 (p.o.)Potent reduction in immobility[2]
Moclobemide Rat10-30 (i.p.)Significant reduction in immobility[10]

Experimental Protocols: In Vivo Behavioral Assays

1. Forced Swim Test (FST)

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Mice are individually placed in the water cylinder for a 6-minute session.

    • The behavior of the animal is recorded, typically during the last 4 minutes of the test.

    • The primary measure is the duration of immobility, where the animal ceases struggling and makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The total time spent immobile is calculated and compared between the vehicle-treated control group and the compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[8][9]

2. Tail Suspension Test (TST)

  • Apparatus: A specialized box or chamber that allows a mouse to be suspended by its tail.

  • Procedure:

    • Mice are suspended by their tails from a lever or a hook using adhesive tape.

    • The duration of the test is typically 6 minutes.

    • The total time the animal remains immobile is recorded.

  • Data Analysis: Similar to the FST, a statistically significant decrease in the duration of immobility in the compound-treated group compared to the control group suggests antidepressant-like activity.

In Vitro and In Vivo Correlation

A strong positive correlation between in vitro MAO-A inhibition and in vivo antidepressant-like efficacy is a critical step in the validation of a novel antidepressant candidate.

Logical Relationship: From In Vitro Inhibition to In Vivo Efficacy

IVIVC cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment In Vitro MAO-A Inhibition In Vitro MAO-A Inhibition Increased Synaptic Monoamines Increased Synaptic Monoamines In Vitro MAO-A Inhibition->Increased Synaptic Monoamines Leads to Antidepressant-like Effect Antidepressant-like Effect Increased Synaptic Monoamines->Antidepressant-like Effect Results in MAO_Pathway Serotonin Serotonin MAO-A MAO-A Serotonin->MAO-A Norepinephrine Norepinephrine Norepinephrine->MAO-A Inactive Metabolites Inactive Metabolites MAO-A->Inactive Metabolites Metabolism This compound This compound This compound->MAO-A Inhibits Workflow Compound Synthesis Compound Synthesis In Vitro MAO-A Assay In Vitro MAO-A Assay Compound Synthesis->In Vitro MAO-A Assay In Vivo Animal Studies In Vivo Animal Studies In Vitro MAO-A Assay->In Vivo Animal Studies Active Compounds Data Analysis Data Analysis In Vivo Animal Studies->Data Analysis

References

Confirming the Structure of N-methyl-4-(phenoxymethyl)benzylamine: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of N-methyl-4-(phenoxymethyl)benzylamine. We present supporting theoretical data, detailed experimental protocols, and visualizations to demonstrate the power of 2D NMR in unambiguously confirming the molecular structure.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in its synthesis and characterization, ensuring purity and predicting reactivity. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers a detailed atom-by-atom connectivity map, making it a powerful tool for unambiguous structure determination. This guide will focus on the application of COSY, HSQC, and HMBC experiments for the structural confirmation of this compound and compare its performance with alternative methods like mass spectrometry and X-ray crystallography.

Predicted 2D NMR Analysis of this compound

In the absence of experimentally acquired spectra for this compound, we have compiled predicted ¹H and ¹³C NMR chemical shifts based on established increments and spectral data of analogous compounds. These predictions form the basis for the expected correlations in 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~158.0
2, 6~6.95 (d)~115.0
3, 5~7.30 (t)~129.5
4~7.00 (t)~121.0
7~5.05 (s)~70.0
8-~138.0
9, 13~7.35 (d)~129.0
10, 12~7.30 (d)~128.5
11-~135.0
14~3.70 (s)~55.0
15~2.45 (s)~36.0
NH~1.80 (s, broad)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Expected 2D NMR Correlations for this compound

Correlation TypeExpected Key CorrelationsStructural Information Provided
COSY H2/H6 with H3/H5H9/H13 with H10/H12Confirms proton-proton coupling within the phenoxy and benzyl aromatic rings.
HSQC H2/H6 with C2/C6H3/H5 with C3/C5H4 with C4H7 with C7H9/H13 with C9/C13H10/H12 with C10/C12H14 with C14H15 with C15Directly correlates each proton to its attached carbon, confirming the carbon skeleton.
HMBC H7 to C1, C8H14 to C11, C10/C12H15 to C14H9/H13 to C11, C8H2/H6 to C4, C7Reveals long-range (2-3 bond) proton-carbon couplings, crucial for connecting the different structural fragments (phenoxymethyl group to the benzylamine moiety).

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary structural information.

Table 3: Comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography

Feature2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Sample State SolutionGas phase (after ionization)Crystalline solid
Information Provided Detailed atomic connectivity, stereochemistry, dynamic processes in solution.Molecular weight, elemental composition (HRMS), fragmentation patterns.Precise 3D atomic coordinates in the solid state.
Strengths Unambiguous structure elucidation in solution, non-destructive.High sensitivity, small sample requirement, rapid analysis.[1]Provides the absolute 3D structure with high precision.[2]
Limitations Lower sensitivity, longer acquisition times, not suitable for insoluble compounds.Isomers can be difficult to distinguish, provides limited connectivity information.[1]Requires a suitable single crystal, structure may differ from solution conformation.[3]
Application to this compound Ideal for confirming the connectivity of the phenoxymethyl and benzylamine moieties.Would confirm the molecular weight and elemental formula. Fragmentation could suggest the presence of key substructures.Would provide the exact bond lengths and angles in the solid state, if a suitable crystal can be grown.

Experimental Protocols

A detailed protocol for acquiring high-quality 2D NMR data for this compound is provided below.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition:

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to check sample concentration and purity.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings.

    • Pulse program: Standard cosygpppqf.

    • Parameters: 256-512 increments in the indirect dimension (t₁), 2-4 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon correlations.

    • Pulse program: Standard hsqcedetgpsisp2.3.

    • Parameters: 256 increments in t₁, 4-8 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse program: Standard hmbcgplpndqf.

    • Parameters: 256-512 increments in t₁, 8-16 scans per increment. The long-range coupling constant can be optimized (e.g., 8 Hz).

Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

  • Apply window functions (e.g., sine-bell) and Fourier transform in both dimensions.

  • Phase and calibrate the spectra.

  • Analyze the cross-peaks in each 2D spectrum to establish the correlations outlined in Table 2.

Visualization of Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key 2D NMR correlations for confirming the structure of this compound.

G cluster_0 Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing) TwoD_NMR->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: 2D NMR Experimental Workflow.

G cluster_1 Key 2D NMR Correlations H2 H2/H6 H3 H3/H5 H2->H3 COSY H7 H7 C1 C1 H7->C1 HMBC C8 C8 H7->C8 HMBC H9 H9/H13 H10 H10/H12 H9->H10 COSY H14 H14 C11 C11 H14->C11 HMBC H15 H15 C14_C C14 H15->C14_C HMBC

Caption: Key COSY and HMBC Correlations.

Conclusion

2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for the structural confirmation of this compound in solution. The ability to trace out the complete carbon skeleton and establish connectivity between different functional groups makes it a superior choice for unambiguous structure elucidation compared to techniques that provide more limited or state-dependent information. While mass spectrometry and X-ray crystallography are valuable complementary techniques, 2D NMR remains the gold standard for confirming the covalent structure of novel organic molecules in a physiologically relevant state.

References

A Head-to-Head Comparison of N-methyl-4-(phenoxymethyl)benzylamine with Standard Drugs in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N-methyl-4-(phenoxymethyl)benzylamine is limited in publicly available literature. This comparative guide is based on the published activities of structurally related benzylamine derivatives and provides a projection of potential performance against standard drugs in the fields of oncology and neurology. All comparisons should be considered hypothetical pending direct experimental validation.

Introduction

This compound is a benzylamine derivative with a chemical structure that suggests potential interactions with key biological targets. While this specific molecule has not been extensively studied, its structural analogs have shown promise as inhibitors of both topoisomerase II and monoamine oxidase (MAO). This guide provides a comparative analysis of this compound against standard clinical agents in these two distinct therapeutic areas, leveraging data from related compounds to forecast its potential efficacy and mechanism of action.

Potential Therapeutic Area 1: Oncology - Topoisomerase II Inhibition

Several benzylamine derivatives have been identified as potent inhibitors of human DNA topoisomerase II, an essential enzyme in DNA replication and a key target for cancer chemotherapy. By stabilizing the enzyme-DNA cleavage complex, these inhibitors induce double-strand breaks in cancer cells, leading to apoptosis.

Head-to-Head Comparison with Standard Topoisomerase II Inhibitors

The following table compares the reported activity of a structurally related benzylamine derivative with that of etoposide, a widely used topoisomerase II inhibitor in the treatment of various cancers, including small-cell lung cancer and testicular cancer.

Compound/DrugChemical ClassTargetPotency (Relative to Etoposide)Reference
Hypothetical this compound Benzylamine DerivativeTopoisomerase IIUndeterminedN/A
4β-N-benzyl-4'-O-demethylepipodophyllotoxin derivative Benzylamine DerivativeTopoisomerase II> 2-fold more potent
Etoposide EpipodophyllotoxinTopoisomerase IIStandard
Doxorubicin AnthracyclineTopoisomerase IIStandard
Experimental Protocol: Topoisomerase II Decatenation Assay

The inhibitory activity of compounds against topoisomerase II is commonly assessed using a decatenation assay.

Objective: To measure the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II alpha enzyme

  • Kinetoplast DNA (kDNA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Test compound (this compound) and standard inhibitor (Etoposide)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) and electrophoresis apparatus

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound or standard inhibitor.

  • Initiate the reaction by adding human topoisomerase II alpha enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

  • Quantify the degree of decatenation to determine the IC50 value of the inhibitor.

experimental_workflow_topoII cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare reaction mix: Assay Buffer + kDNA add_cpd Add Test Compound or Etoposide prep->add_cpd add_enz Add Topo II Enzyme add_cpd->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize & Quantify gel->visualize topoII_pathway cluster_drug Drug Action cluster_enzyme Enzyme Complex cluster_cellular_response Cellular Response Drug This compound (or Etoposide) CleavageComplex Topo II-DNA Cleavage Complex Drug->CleavageComplex Stabilizes TopoII Topoisomerase II TopoII->CleavageComplex Binds to DNA DNA DNA->CleavageComplex Binds to DSB DNA Double-Strand Breaks CleavageComplex->DSB Prevents religation leading to Apoptosis Apoptosis DSB->Apoptosis Induces experimental_workflow_mao cluster_prep Pre-incubation cluster_reaction Enzymatic Reaction cluster_detection Detection prep Prepare mix: MAO-A/B Enzyme + Buffer add_cpd Add Test Compound or Standard Inhibitor prep->add_cpd add_sub Add MAO Substrate add_cpd->add_sub h2o2 H₂O₂ Production add_sub->h2o2 add_reagent Add HRP & Amplex Red h2o2->add_reagent measure Measure Fluorescence add_reagent->measure mao_pathway cluster_drug Drug Action cluster_synapse Synaptic Cleft cluster_effect Postsynaptic Effect Drug This compound MAO Monoamine Oxidase (MAO-A/B) Drug->MAO Inhibits Neurotransmitter Dopamine / Serotonin Neurotransmitter->MAO Metabolized by Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds to Metabolites Inactive Metabolites MAO->Metabolites Signal Increased Neuronal Signaling Receptor->Signal

Comparative Analysis of Enantiomeric Purity for N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The stereochemical composition of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as N-methyl-4-(phenoxymethyl)benzylamine, a key intermediate in the synthesis of various biologically active compounds, the ability to accurately determine enantiomeric purity is paramount. This guide provides a comparative analysis of common analytical techniques used for this purpose, supported by representative experimental data and detailed protocols.

The separation and quantification of enantiomers are crucial in drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological, metabolic, and toxicological profiles.[1] Regulatory bodies often mandate the development of enantiopure drugs to minimize off-target effects and optimize therapeutic outcomes.[1] This necessity drives the demand for robust and efficient analytical methods for determining enantiomeric excess (ee).

Comparison of Analytical Methodologies

Several analytical techniques are available for the determination of enantiomeric purity, each with its own set of advantages and limitations. The most prevalent methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs), and Circular Dichroism (CD) Spectroscopy.

Analytical MethodPrincipleResolutionThroughputSample RequirementKey Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Baseline separation typicalModerateLow (µg-mg)Direct separation and quantification, high accuracy and precision.[2]
NMR with CDA Conversion of enantiomers into diastereomers with distinguishable NMR spectra.Depends on CDA and magnetic field strengthHighHigh (mg)Rapid analysis, provides structural information.[3][4]
Circular Dichroism Differential absorption of left and right circularly polarized light by chiral molecules.Indirectly determines eeHighLow (µg-mg)Non-destructive, sensitive to stereochemistry.[5]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[2] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a basic modifier like diethylamine (DEA) to improve peak shape. The exact ratio should be optimized for the specific column and compound.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a sample solution of the this compound to be analyzed at a similar concentration.

  • Set the HPLC flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 220 nm).

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the test sample.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

NMR Spectroscopy with Chiral Derivatizing Agents

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[3][4] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA for amines and alcohols.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).

  • Deuterated chloroform (CDCl₃).

  • A tertiary amine base (e.g., triethylamine or pyridine).

Procedure:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of CDCl₃.

  • Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Add a small amount of a tertiary amine base to scavenge the HCl produced during the reaction.

  • Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

  • Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers.

  • Integrate the signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original amine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right-handed circularly polarized light.[5] While not a separative technique, it can be used to determine the enantiomeric excess of a sample if a standard of known enantiomeric purity is available.

Instrumentation:

  • Circular Dichroism Spectropolarimeter.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare a series of calibration standards with known enantiomeric excesses.

  • Record the CD spectrum of the sample and the standards over a relevant wavelength range.

  • Identify a wavelength with a strong CD signal (a Cotton effect).

  • Measure the CD signal intensity (in millidegrees) for the sample and the standards at this wavelength.

  • Create a calibration curve by plotting the CD signal intensity versus the enantiomeric excess of the standards.

  • Determine the enantiomeric excess of the sample by interpolating its CD signal intensity on the calibration curve.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of enantiomeric purity using chiral HPLC.

EnantiomericPurityWorkflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Prepared Sample Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Result Calculation->Result Final Report

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

References

Correlating Computational Predictions with Experimental Data for N-methyl-4-(phenoxymethyl)benzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational predictions and available experimental data for N-methyl-4-(phenoxymethyl)benzylamine and its close structural analogs. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from structurally related molecules to provide insights into its potential physicochemical properties and biological activities.

Physicochemical Properties: Experimental Data vs. Computational Predictions

A fundamental aspect of drug development involves the accurate characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare available experimental data for analogs of this compound with computationally predicted values.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)4-(phenoxymethyl)benzylamine (Experimental/Predicted)Benzylamine (Experimental)N-methylbenzylamine (Experimental)
Molecular Weight ( g/mol ) 227.30 (Predicted)213.27 (Predicted)107.15121.18
Melting Point (°C) N/A78[1]-10-75
Boiling Point (°C) N/A355.1 ± 22.0 (Predicted)[1]184-185184-189
logP (Octanol-Water Partition Coefficient) 2.89 (Predicted)N/A1.09[2]1.96
Aqueous Solubility Low (Predicted)N/AMiscible[2]N/A
pKa 9.25 (Predicted)9.05 ± 0.10 (Predicted)[1]9.349.56

Note: "N/A" indicates that reliable data was not found. Predicted values are sourced from publicly available chemical databases.

The experimental melting point of 4-(phenoxymethyl)benzylamine provides a key anchor point for validating computational models.[1] The substitution pattern on the benzylamine core significantly influences these properties. For instance, the addition of the phenoxymethyl group is predicted to increase lipophilicity (logP) and decrease aqueous solubility compared to the parent benzylamine molecule.

Biological Activity: Monoamine Oxidase Inhibition and Serotonin Receptor Interaction

Benzylamine derivatives are known to interact with various biological targets, most notably monoamine oxidases (MAO) and serotonin receptors. This section explores the expected biological activities of this compound based on data from analogous compounds and discusses how computational methods can predict these interactions.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are crucial in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases.

Table 2: Comparison of MAO Inhibition Data for Benzylamine Analogs

Compound/AnalogTargetExperimental IC50/KiComputational Prediction (Example)
Benzyloxy-derived chalconesMAO-B0.062 µM (IC50)Docking studies can predict binding modes and estimate binding affinity.
Substituted BenzylaminesMAO-A/BVaries depending on substitutionQSAR models can predict inhibitory activity based on structural features.

Note: The presented experimental value is for a representative potent MAO-B inhibitor with a benzyloxy pharmacophore to illustrate the potential activity.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools for predicting the MAO inhibitory potential of novel compounds like this compound.

MAO_Inhibition_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of this compound exp_assay In vitro MAO Inhibition Assay exp_synthesis->exp_assay exp_ic50 Determine IC50 Value exp_assay->exp_ic50 data_correlation Data Correlation and Model Validation exp_ic50->data_correlation Correlate comp_structure 3D Structure of this compound comp_docking Molecular Docking with MAO-A/B comp_structure->comp_docking comp_prediction Predict Binding Affinity and IC50 comp_docking->comp_prediction comp_qsar QSAR Modeling (using known inhibitors) comp_qsar->comp_prediction comp_prediction->data_correlation Correlate

Workflow for comparing experimental and computational MAO inhibition.
Serotonin Receptor Binding

Interaction with serotonin (5-HT) receptors is another hallmark of many benzylamine derivatives, with implications for treating various psychiatric disorders.

Table 3: Comparison of Serotonin Receptor Binding Data for Analogs

Compound/AnalogTargetExperimental KiComputational Prediction (Example)
Selective 5-HT2A Agonist5-HT2A2.5 nMDocking studies can elucidate binding interactions with key residues.
Benzylamine Derivatives5-HT ReceptorsVariesPharmacophore modeling can identify essential features for receptor binding.

Note: The presented experimental value is for a potent 5-HT2A receptor agonist to exemplify the potential high affinity.

Computational docking studies can predict the binding pose of this compound within the serotonin receptor's binding pocket, identifying key interactions and providing an estimate of binding affinity.

Serotonin_Receptor_Pathway ligand This compound receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor Binds g_protein G-protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Simplified serotonin receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from 4-cyanobenzyl bromide and phenol.

Synthesis_Workflow start 4-Cyanobenzyl Bromide + Phenol step1 Williamson Ether Synthesis (K2CO3, Acetone) start->step1 intermediate1 4-(Phenoxymethyl)benzonitrile step1->intermediate1 step2 Reduction of Nitrile (e.g., LiAlH4) intermediate1->step2 intermediate2 4-(Phenoxymethyl)benzylamine step2->intermediate2 step3 Reductive Amination (Formaldehyde, NaBH3CN) intermediate2->step3 product N-methyl-4- (phenoxymethyl)benzylamine step3->product

Synthetic route to this compound.

Protocol:

  • Synthesis of 4-(phenoxymethyl)benzonitrile: 4-Cyanobenzyl bromide and phenol are reacted in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated to reflux to drive the Williamson ether synthesis to completion.

  • Synthesis of 4-(phenoxymethyl)benzylamine: The resulting 4-(phenoxymethyl)benzonitrile is then reduced to the corresponding primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

  • Synthesis of this compound: The final N-methylation is carried out via reductive amination. 4-(Phenoxymethyl)benzylamine is treated with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Principle: The inhibitory activity of the test compound on MAO-A and MAO-B is determined by measuring the reduction in the enzymatic conversion of a substrate.

Protocol:

  • Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine for both isoforms or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

  • The reaction is incubated at 37°C and then stopped.

  • The amount of product formed is quantified using a suitable detection method, such as fluorescence or absorbance spectrophotometry.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Serotonin Receptor Binding Assay

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its binding site on the serotonin receptor.

Protocol:

  • Cell membranes expressing the specific serotonin receptor subtype of interest are prepared.

  • The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Conclusion

This guide highlights the synergy between computational prediction and experimental validation in the characterization of novel chemical entities like this compound. While direct experimental data for this specific molecule is sparse, analysis of its structural analogs provides a strong foundation for predicting its physicochemical properties and biological activities. The computational workflows and experimental protocols outlined herein offer a comprehensive framework for the continued investigation and development of this and similar compounds for therapeutic applications. Future studies should focus on obtaining direct experimental data for this compound to further refine and validate the computational models.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-methyl-4-(phenoxymethyl)benzylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for N-methyl-4-(phenoxymethyl)benzylamine necessitates a cautious approach to its disposal, adhering to general best practices for substituted benzylamines and phenoxymethyl compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance before handling or disposing of this compound.

The following procedures have been compiled from safety data sheets for structurally similar chemicals and general guidelines for laboratory chemical waste management. These steps are intended to provide essential safety and logistical information for operational and disposal planning.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on information for similar amine compounds, the following PPE is recommended:

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch)[1].

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use and removed using a proper technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[1]. Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower[1][2].

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low[1][2]. Avoid breathing vapors or mists[2].

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and remove all sources of ignition [3].

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.

  • Contain the spill: Absorb the spill with inert material such as vermiculite, sand, or earth[4].

  • Collect waste: Sweep or shovel the absorbed material into a suitable, closed, and labeled container for disposal[5].

  • Clean the area: Wash the spill site after material pickup is complete.

  • Do not let the product enter drains as it should not be released into the environment[2][3].

Proper Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

Step-by-Step Disposal Guidance:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, suitable, and closed container.

    • The container must be clearly labeled with the chemical name and associated hazards.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides[3].

    • Keep the container tightly closed and away from heat and sources of ignition[2][3].

  • Contact EHS for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

  • Record Keeping:

    • Maintain records of the waste disposal, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.

Quantitative Data for Similar Compounds

While specific quantitative data for this compound is not available, the following table provides data for a related compound, N-Methylbenzylamine (CAS 103-67-3), to illustrate the type of information that would be found in a specific SDS.

PropertyValueSource
Physical State Liquid[6]
Appearance Clear, colorless to pale yellow[1]
Odor Amine-like[6]
Flash Point 77 °C (170.6 °F)[1]
Autoignition Temperature 380 °C (716 °F)[1]
Water Solubility 65 g/L (20 °C)[7]

Experimental Protocols

As no experimental protocols for the disposal of this compound were found, the standard protocol is to follow the guidance of a licensed hazardous waste disposal company. Chemical neutralization or other in-lab treatment methods are not recommended without a thorough understanding of the reaction products and should only be performed by qualified personnel with the approval of the EHS department.

Mandatory Visualization

The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical like this compound.

General Chemical Waste Disposal Workflow cluster_prep Preparation and Handling cluster_collection Collection and Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Chemical Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C S1 Evacuate and Ventilate Area B->S1 In case of spill D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Institutional EHS Office D->E F Arrange for Professional Hazardous Waste Disposal E->F G Maintain Disposal Records F->G S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect and Containerize Spill Debris S2->S3 S3->C Treat as hazardous waste

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Essential Safety and Operational Guide for Handling N-methyl-4-(phenoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-methyl-4-(phenoxymethyl)benzylamine was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds and is intended to provide a comprehensive framework for safe handling. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing any work.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure the safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed or in contact with skin, and may cause severe skin and eye irritation or burns.[1][2] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2]To prevent skin contact and absorption. Specific breakthrough time data is unavailable; frequent changes are recommended.
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[2]To protect against splashes and vapors that can cause severe eye damage.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pants. Consider a chemical-resistant apron for larger quantities.To prevent accidental skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential.[3][4][5][6] If ventilation is inadequate or for spill response, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[4][7]To prevent inhalation of potentially harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area in Fume Hood gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_transfer Weigh/Transfer Compound in Fume Hood don_ppe->weigh_transfer 3. reaction_setup Set Up Reaction/Procedure weigh_transfer->reaction_setup 4. decontaminate Decontaminate Work Surfaces reaction_setup->decontaminate 5. dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste 6. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Caption: Step-by-step workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[4][5][6]

    • Assemble all necessary equipment, reagents, and waste containers before starting.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle the compound exclusively within the designated fume hood to minimize inhalation exposure.[4][5][6]

    • Avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.[3][4]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, prevent further spread of the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4][8][9]

    • Ventilate the area and decontaminate the spill site.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Logic

cluster_waste_streams Waste Segregation cluster_containers Containerization start Generate Waste solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Place in liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Place in sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container Place in disposal Dispose via Institutional EHS solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Logical flow for the segregation and disposal of waste.

Disposal Protocol:

  • Waste Characterization: All materials contaminated with this compound must be treated as hazardous waste.

  • Containerization:

    • Solid Waste: Used gloves, contaminated wipes, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be stored in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[8] Do not discharge into drains or the environment.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.